molecular formula C89H171F3N52O21S2 B1151391 GO-203 TFA CAS No. 1222186-26-6

GO-203 TFA

Cat. No.: B1151391
CAS No.: 1222186-26-6
M. Wt: 2426.8 g/mol
InChI Key: WIUOAIBLROIIFP-BHDSHVNUSA-N
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Description

GO-203 TFA salt(cas 1222186-26-6)cell-penetrating MUC1-C peptide inhibitor.

Properties

IUPAC Name

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUOAIBLROIIFP-BHDSHVNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H171F3N52O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GO-203 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic, cell-penetrating, all-D-amino acid peptide inhibitor of the Mucin 1 C-terminal subunit (MUC1-C) oncoprotein. MUC1-C is aberrantly overexpressed in a wide range of human carcinomas and is associated with malignant transformation, progression, and resistance to therapy. This compound exerts its anti-cancer effects by directly targeting a critical protein-protein interaction, leading to the disruption of multiple oncogenic signaling pathways and ultimately culminating in cancer cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular target, downstream signaling consequences, and its effects on cancer cell biology. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

Core Mechanism: Inhibition of MUC1-C Homodimerization

This compound is a rationally designed peptide consisting of a poly-arginine cell-penetrating domain fused to a sequence (CQCRRKN) that mimics the CQC motif within the MUC1-C cytoplasmic domain.[1] This CQC motif is essential for the homodimerization of MUC1-C, a pivotal step in its oncogenic function.[2][3][4]

Molecular Interaction:

This compound acts as a competitive inhibitor, binding to the CQC motif of a MUC1-C monomer and thereby physically obstructing its interaction with another MUC1-C monomer.[1][5] This direct binding prevents the formation of stable MUC1-C homodimers.[2][6]

cluster_0 Normal MUC1-C Function cluster_1 Action of this compound MUC1-C_Monomer_1 MUC1-C Monomer MUC1-C_Dimer MUC1-C Homodimer MUC1-C_Monomer_1->MUC1-C_Dimer MUC1-C_Monomer_2 MUC1-C Monomer MUC1-C_Monomer_2->MUC1-C_Dimer Oncogenic_Signaling Oncogenic Signaling MUC1-C_Dimer->Oncogenic_Signaling GO-203 This compound MUC1-C_Monomer_3 MUC1-C Monomer GO-203->MUC1-C_Monomer_3 Binds to CQC motif Blocked_Monomer Inactive MUC1-C Monomer No_Dimerization No Homodimerization Blocked_Monomer->No_Dimerization

Figure 1: this compound Inhibition of MUC1-C Homodimerization.

Downstream Signaling Consequences of MUC1-C Inhibition

The inhibition of MUC1-C homodimerization by this compound leads to the abrogation of its downstream oncogenic signaling. MUC1-C is known to activate several key survival pathways, and this compound effectively shuts down these signals.

Inhibition of the PI3K/Akt/mTOR Pathway

A primary consequence of this compound treatment is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1] MUC1-C has been shown to interact with the p85 subunit of PI3K, and this compound blocks this interaction. This leads to a reduction in phosphorylated (active) Akt and downstream effectors like S6 kinase 1 (S6K1).[1]

GO-203 This compound MUC1-C_Dimer MUC1-C Homodimer GO-203->MUC1-C_Dimer Inhibits PI3K PI3K MUC1-C_Dimer->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Cell_Growth Cell Growth & Survival S6K1->Cell_Growth

Figure 2: this compound Disrupts the PI3K/Akt/mTOR Pathway.
Induction of Oxidative Stress

This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding loss of mitochondrial transmembrane potential.[1] This is, in part, due to the downregulation of TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that plays a role in mitigating oxidative stress.[1] The accumulation of ROS contributes to the cytotoxic effects of this compound.

GO-203 This compound MUC1-C_Dimer MUC1-C Homodimer GO-203->MUC1-C_Dimer Inhibits TIGAR TIGAR MUC1-C_Dimer->TIGAR Upregulates ROS Reactive Oxygen Species (ROS) TIGAR->ROS Reduces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

References

The MUC1-C Oncoprotein: A Comprehensive Technical Guide to the Target of GO-203 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 C-terminal (MUC1-C) oncoprotein is a transmembrane protein aberrantly overexpressed in a wide range of human carcinomas, playing a pivotal role in tumorigenesis and therapeutic resistance. Its oncogenic activity is intrinsically linked to its ability to homodimerize, a process essential for its function in downstream signaling pathways that promote cell growth, survival, and metastasis. This technical guide provides an in-depth overview of the MUC1-C oncoprotein as a therapeutic target, with a specific focus on the mechanism of action of GO-203 TFA, a cell-penetrating peptide inhibitor. We will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize this promising anti-cancer agent.

Introduction to MUC1-C Oncoprotein

Mucin 1 (MUC1) is a heterodimeric protein composed of an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C).[1] In cancer cells, MUC1 is overexpressed, and the MUC1-C subunit functions as a key driver of malignancy.[2][3] The MUC1-C subunit consists of a 58-amino acid extracellular domain, a transmembrane domain, and a 72-amino acid cytoplasmic domain.[1][4] The oncogenic function of MUC1-C is dependent on the formation of homodimers, which is mediated by a highly conserved CQC motif within its cytoplasmic domain.[5][6] This dimerization is a critical event that enables MUC1-C to interact with various effector proteins and activate multiple oncogenic signaling pathways.[2][7][8]

This compound: A Targeted Inhibitor of MUC1-C

This compound is a potent and specific inhibitor of the MUC1-C oncoprotein.[9] It is an all-D-amino acid peptide, a feature that enhances its stability and reduces proteolytic degradation. GO-203 consists of a poly-arginine transduction domain, which facilitates its entry into cells, linked to a CQCRRKN motif.[9] This motif is derived from the MUC1-C cytoplasmic domain and acts as a competitive inhibitor, directly binding to the CQC motif of MUC1-C and thereby blocking its homodimerization.[5][9]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of MUC1-C homodimerization.[10] By preventing this crucial step, GO-203 effectively abrogates the oncogenic functions of MUC1-C.[10][11] This disruption leads to a cascade of downstream effects, including the inhibition of key survival pathways and the induction of cellular stress, ultimately leading to cancer cell death.[1][9]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data related to the activity of this compound from in vitro and in vivo studies.

ParameterValueCell Line / ModelReference
In Vitro Concentration 5 μMSKCO-1, Colo-205 (Colon Cancer)[9][10]
In Vitro Effect ~80% deathSKCO-1 cells (after 3 days)[9]
In Vivo Dosage 18 mg/kg/day (IP)COLO-205 tumor xenografts[9]
In Vivo Effect Complete tumor regressionCOLO-205 tumor xenografts (by day 28)[9]

Key Signaling Pathways Targeted by this compound

Inhibition of MUC1-C dimerization by this compound leads to the downregulation of several critical oncogenic signaling pathways.

PI3K/AKT/mTOR Pathway

MUC1-C is known to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] this compound-mediated inhibition of MUC1-C leads to the downregulation of this pathway, specifically by inhibiting the PI3K-AKT-S6K1 signaling cascade.[9] This results in decreased synthesis of proteins like TIGAR (TP53-induced glycolysis and apoptosis regulator), which is involved in metabolic regulation and resistance to apoptosis.[9][10]

PI3K_AKT_Pathway MUC1C MUC1-C Homodimer PI3K PI3K MUC1C->PI3K GO203 This compound GO203->MUC1C AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 TIGAR TIGAR Synthesis S6K1->TIGAR Proliferation Cell Proliferation & Survival TIGAR->Proliferation

Figure 1: this compound inhibits the MUC1-C-mediated PI3K/AKT/mTOR pathway.

Induction of Oxidative Stress and Apoptosis

A significant consequence of MUC1-C inhibition by this compound is the induction of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential.[9][10] This disruption of the cellular redox balance pushes cancer cells towards apoptosis (programmed cell death). The downregulation of TIGAR, which is involved in regulating glycolysis and mitigating oxidative stress, further contributes to this pro-apoptotic effect.[1]

Apoptosis_Pathway GO203 This compound MUC1C MUC1-C Homodimer GO203->MUC1C ROS ROS Production GO203->ROS induces TIGAR TIGAR MUC1C->TIGAR GSH GSH TIGAR->GSH GSH->ROS Mito Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis loss leads to

Figure 2: this compound induces apoptosis via increased ROS and mitochondrial dysfunction.

Wnt/β-catenin Pathway

MUC1-C has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and stemness.[2][7] MUC1-C can directly bind to β-catenin, preventing its degradation and promoting its nuclear translocation, where it activates the transcription of target genes like MYC.[6] While direct inhibition of this pathway by GO-203 is implied through its targeting of MUC1-C, further specific studies are warranted.

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of this compound's effect on MUC1-C.

Cell Viability Assay
  • Objective: To assess the effect of this compound on the viability of cancer cells.

  • Method:

    • Plate 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours.[10]

    • Treat cells with the desired concentration of this compound (e.g., 5 μM) or vehicle control.[10]

    • For multi-day treatments, add fresh this compound daily for the specified duration (e.g., six days).[10]

    • At the end of the treatment period, harvest the cells.

    • Stain the cells with Trypan Blue.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.[10]

Co-Immunoprecipitation for MUC1-C Homodimerization
  • Objective: To determine if this compound inhibits the homodimerization of MUC1-C.

  • Method:

    • Treat MUC1-C expressing cells with this compound or a control peptide.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the lysates with an anti-MUC1-C antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and immunoblotting with an anti-MUC1-C antibody to detect MUC1-C monomers and dimers.

Western Blotting for Signaling Pathway Analysis
  • Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway.

  • Method:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6K1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To quantify the levels of intracellular ROS following treatment with this compound.

  • Method:

    • Treat cells with this compound.

    • Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Clinical Significance and Future Directions

The development of this compound represents a significant advancement in the targeted therapy of MUC1-C-positive cancers.[3] Its ability to specifically inhibit the oncogenic function of MUC1-C offers a promising therapeutic strategy for a wide array of solid tumors and hematologic malignancies.[10][12] Phase I clinical trials have been initiated to evaluate the safety and efficacy of GO-203-2c (a variant of GO-203) in patients with solid tumors and acute myeloid leukemia.[13][14]

Future research will likely focus on optimizing the delivery of GO-203, potentially through nanoparticle formulations to enhance its pharmacokinetic properties and tumor-targeting capabilities.[15][16] Furthermore, combination therapies pairing GO-203 with conventional chemotherapy or other targeted agents may provide synergistic anti-cancer effects and overcome mechanisms of drug resistance.[4][17]

Conclusion

This compound is a first-in-class inhibitor that directly targets the MUC1-C oncoprotein by preventing its homodimerization. This targeted approach leads to the disruption of multiple oncogenic signaling pathways, induction of oxidative stress, and ultimately, cancer cell death. The in-depth understanding of its mechanism of action, supported by robust experimental data, positions this compound as a highly promising candidate for the treatment of MUC1-C-expressing cancers. This technical guide provides a foundational resource for researchers and clinicians working towards the development of novel and effective cancer therapies.

References

GO-203 TFA: A Technical Whitepaper on a Novel MUC1-C Oncoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic, cell-penetrating peptide inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, a transmembrane protein aberrantly overexpressed in a wide range of epithelial cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound. The document details its targeted disruption of MUC1-C homodimerization and subsequent downstream signaling pathways, leading to cancer cell death. In vitro and in vivo data are presented, alongside detailed experimental protocols and visual representations of the key biological processes involved.

Introduction: The MUC1-C Oncoprotein as a Therapeutic Target

Mucin 1 (MUC1) is a heterodimeric glycoprotein that is overexpressed in numerous adenocarcinomas, including those of the breast, colon, lung, and pancreas. The MUC1 protein is composed of two subunits: the N-terminal subunit (MUC1-N) and the C-terminal subunit (MUC1-C). The MUC1-C subunit is the transmembrane component and possesses oncogenic properties. Upon homodimerization, MUC1-C activates multiple downstream signaling pathways that promote cell proliferation, survival, and metastasis, while inhibiting apoptosis. Its pivotal role in tumorigenesis makes it an attractive target for cancer therapy.

Discovery and Development of this compound

This compound is a second-generation, all D-amino acid peptide developed to inhibit the oncogenic function of MUC1-C.[1] It consists of a poly-arginine transduction domain that facilitates cell penetration, linked to a seven-amino-acid sequence (CQCRRKN) that is homologous to a region within the MUC1-C cytoplasmic domain.[2][3] This sequence competitively binds to the CQC motif of the MUC1-C cytoplasmic tail, thereby sterically hindering its homodimerization and subsequent downstream signaling.[2][3] The trifluoroacetate (TFA) salt form enhances the peptide's stability and solubility.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of MUC1-C homodimerization. This primary action triggers a cascade of downstream events:

  • Inhibition of the PI3K/AKT/mTOR Pathway: By blocking MUC1-C, this compound prevents the activation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[2]

  • Downregulation of TIGAR: this compound treatment leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cells from oxidative stress-induced apoptosis.[2]

  • Induction of Oxidative Stress: The inhibition of MUC1-C signaling disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) production.[2]

  • Mitochondrial Dysfunction: The accumulation of ROS contributes to the loss of mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[2]

Signaling Pathway of MUC1-C and Inhibition by this compound

MUC1_Signaling cluster_membrane Cell Membrane MUC1_C_dimer MUC1-C Homodimer PI3K PI3K MUC1_C_dimer->PI3K Activates ROS ROS Production MUC1_C_dimer->ROS Suppresses MUC1_C_mono MUC1-C Monomer MUC1_C_mono->MUC1_C_dimer GO203 This compound GO203->MUC1_C_dimer Inhibits homodimerization GO203->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 TIGAR TIGAR S6K1->TIGAR Upregulates Proliferation Cell Proliferation & Survival S6K1->Proliferation TIGAR->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: MUC1-C signaling pathway and its inhibition by this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across a range of MUC1-positive cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer5.6[2]
ZR-75-1Breast Cancer2.9[2]
SKCO-1Colon CancerData Not Available
COLO-205Colon CancerData Not Available
A549Lung CancerData Not Available
H1975Lung CancerData Not Available

Note: While specific IC50 values for all cell lines are not publicly available, studies have shown significant dose-dependent inhibition of cell viability.

In Vivo Efficacy

Xenograft studies in immunodeficient mice have confirmed the anti-tumor activity of this compound in various cancer models.

Cancer ModelTreatmentDosing ScheduleOutcomeReference
COLO-205 (Colon)This compound18 mg/kg/day, IP, for 28 daysSignificant tumor growth inhibition and complete regression
HCT-116 (Colon)This compound Nanoparticle15 mg/kg, weekly, IPSignificant tumor growth inhibition
Ehrlich Ascites Carcinoma (Breast)This compound Nanoparticle15 and 20 mg/kg, weekly, IPComplete inhibition of tumor growth

Clinical Development

This compound has been evaluated in early-phase clinical trials for both solid and hematological malignancies.

Trial IdentifierPhaseIndicationStatusPrimary ObjectivesResults
NCT01279603IAdvanced Solid TumorsCompletedDetermine the Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs)Results not publicly available
NCT02204085I/IIRelapsed or Refractory Acute Myeloid Leukemia (AML)OngoingDetermine the MTD and assess clinical response (alone and in combination with decitabine)Results not yet publicly available[4][5]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Line Culture (MUC1+) start->cell_culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (MUC1-C, PI3K/AKT, etc.) treatment->western_blot ros ROS Production Assay (e.g., DCFDA) treatment->ros mmp Mitochondrial Membrane Potential Assay (e.g., TMRE) treatment->mmp data_analysis Data Analysis (IC50, Statistical Significance) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis ros->data_analysis mmp->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MUC1-C, p-AKT, AKT, p-mTOR, mTOR, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the viability assay.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.

  • TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells with pre-warmed PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

This compound represents a promising targeted therapeutic agent that effectively inhibits the oncogenic function of MUC1-C. Its well-defined mechanism of action, involving the disruption of key cancer-promoting signaling pathways and induction of apoptosis, has been validated in preclinical models. While awaiting the results of ongoing clinical trials, the data gathered to date supports the continued investigation of this compound as a potential treatment for a variety of MUC1-C-expressing cancers. The development of nanoparticle formulations may further enhance its therapeutic index and clinical utility. This technical guide provides a foundational resource for researchers and clinicians interested in the further development and application of this novel anti-cancer peptide.

References

GO-203 TFA: A Technical Guide to a Cell-Penetrating Peptide Inhibitor of the MUC1-C Oncoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 (MUC1) oncoprotein, particularly its C-terminal subunit (MUC1-C), is a key player in the development and progression of various cancers. Its overexpression is linked to increased cell proliferation, survival, and resistance to therapy. GO-203 TFA is a novel, cell-penetrating peptide inhibitor designed to specifically target and disrupt the oncogenic functions of MUC1-C. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on downstream signaling pathways, and detailed protocols for its experimental application.

Introduction

Mucin 1 (MUC1) is a heterodimeric transmembrane protein aberrantly overexpressed in a majority of human solid tumors and hematologic malignancies, including breast, lung, colon, and prostate cancers.[1] The MUC1 C-terminal subunit (MUC1-C) is the oncogenic component, driving tumorigenesis through its involvement in multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[2] this compound is a D-amino acid peptide that acts as a direct inhibitor of MUC1-C, offering a targeted approach to cancer therapy.[3] Its cell-penetrating nature allows it to enter the cell and interact with the intracellular MUC1-C cytoplasmic domain, blocking its dimerization and subsequent downstream signaling.[3]

Mechanism of Action

This compound is composed of a poly-arginine (poly-R) transduction domain linked to a competitive inhibitory peptide sequence (CQCRRKN).[3] This design facilitates its entry into the cell where the inhibitory sequence binds to the CQC motif within the MUC1-C cytoplasmic tail.[3] This binding event physically obstructs the homodimerization of MUC1-C, a critical step for its oncogenic activity.[3] By preventing dimerization, this compound effectively neutralizes the ability of MUC1-C to activate downstream signaling cascades.[3]

The inhibition of MUC1-C homodimerization by this compound leads to several downstream cellular effects:

  • Inhibition of the PI3K/Akt/mTOR Pathway: this compound treatment has been shown to decrease the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[3]

  • Induction of Oxidative Stress: The peptide inhibitor promotes the production of reactive oxygen species (ROS) within cancer cells.[3]

  • Disruption of Mitochondrial Function: this compound causes a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[3]

  • Downregulation of TIGAR: Treatment with this compound leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein involved in protecting cells from oxidative stress.[3]

  • Inhibition of PDCD4 Degradation: The inhibitor has been observed to inhibit the degradation of Programmed Cell Death 4 (PDCD4), a tumor suppressor protein.[3]

These multifaceted effects culminate in the inhibition of cancer cell proliferation and induction of cell death.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeConcentrationTreatment DurationObserved EffectCitation
SKCO-1Colorectal Cancer5 µM3 daysApproximately 80% cell death[4]
COLO-205Colon CancerNot SpecifiedNot SpecifiedInhibition of cell growth[3]
MUC1-positive colorectal cancer cellsColorectal Cancer5 µM3 daysDecreased intracellular GSH levels and enhanced ROS production[4]
SW480 (MUC1-negative)Colorectal CancerNot SpecifiedNot SpecifiedNo effect on cell growth[4]
LOVO (MUC1-negative)Colorectal CancerNot SpecifiedNot SpecifiedNo effect on cell growth[4]
ZR-75-1Breast Cancer7.5 µM (nanoparticle formulation)Single dose, observed on day 3Loss of cell survival[5]
H1975Lung CancerNot Specified (nanoparticle formulation)Not SpecifiedDisruption of MUC1-C homodimers, downregulation of TIGAR, decrease in NADPH and GSH levels, activation of p-p38[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAnimal ModelDosage and AdministrationTreatment DurationObserved EffectCitation
COLO-205 XenograftsNude Mice18 mg/kg/day, Intraperitoneal (IP)28 daysSignificant inhibition of tumor growth, with complete regression by day 28 and no regrowth by day 180[3]
Ehrlich Breast TumorsBalb/c Mice15 and 20 mg/kg (nanoparticle formulation), IP, once a week3 weeksComplete inhibition of tumor growth[6]
ZR-75-1 XenograftsNude Mice18 mg/kg/day, IPNot SpecifiedEffective in treatment[6]
Non-Small Cell Lung Cancer XenograftsNude Mice30 mg/kg, IP, daily21 daysComplete regressions[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

MUC1-C Signaling Pathway and Inhibition by this compound

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C MUC1_dimer MUC1-C Dimer MUC1_C->MUC1_dimer Homodimerization PI3K PI3K MUC1_dimer->PI3K Activates ROS ROS Production MUC1_dimer->ROS Suppresses Mito Mitochondrial Membrane Potential MUC1_dimer->Mito Maintains GO203 This compound GO203->MUC1_C Binds to CQC motif Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates TIGAR TIGAR Synthesis S6K1->TIGAR Promotes Proliferation Cell Proliferation & Survival S6K1->Proliferation

Caption: MUC1-C signaling and this compound inhibition.

Experimental Workflow for Assessing Cell Viability

Cell_Viability_Workflow start Seed Cancer Cells treat Treat with this compound (e.g., 5 µM for 3 days) start->treat harvest Harvest Cells treat->harvest stain Stain with Trypan Blue harvest->stain count Count Viable (Unstained) and Non-Viable (Blue) Cells using Hemocytometer stain->count analyze Calculate Percentage of Cell Viability count->analyze

Caption: Workflow for Trypan Blue Cell Viability Assay.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Inject Cancer Cells Subcutaneously into Nude Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth treatment Administer this compound (e.g., 18 mg/kg/day, IP) tumor_growth->treatment measure Measure Tumor Volume Periodically treatment->measure endpoint Sacrifice Mice at Study Endpoint and Excise Tumors measure->endpoint Continue treatment analyze Analyze Tumor Weight and Perform Histological Analysis endpoint->analyze

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Detailed Experimental Protocols

Cell Viability Assessment by Trypan Blue Exclusion

Objective: To determine the percentage of viable cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control. Incubate for the specified duration (e.g., 3 days).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Add 1 mL of complete medium to inactivate the trypsin and collect the cell suspension in a 1.5 mL microcentrifuge tube.

  • Staining:

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting:

    • Immediately load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.

  • Calculation:

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Matrigel (optional, to improve tumor take rate)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 18 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2

  • Endpoint: Continue the treatment for the planned duration (e.g., 28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Western Blot Analysis of Apoptosis Markers

Objective: To assess the induction of apoptosis by this compound by detecting the cleavage of caspase-3 and PARP.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3, 1:1000; anti-PARP, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • The appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental oncogenic activity of MUC1-C. Its ability to penetrate cells and disrupt MUC1-C dimerization leads to the inhibition of critical cancer-promoting pathways and induces cell death. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in investigating and utilizing this novel peptide inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of MUC1-overexpressing cancers. A Phase I clinical trial (NCT01279603) has been initiated to evaluate the safety and tolerability of GO-203-2c in patients with advanced solid tumors.[7]

References

The Role of GO-203 TFA in Blocking MUC1-C Homodimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 (MUC1) protein, particularly its C-terminal subunit (MUC1-C), is a transmembrane oncoprotein aberrantly overexpressed in a wide array of human carcinomas. The oncogenic function of MUC1-C is critically dependent on its ability to form homodimers, a process mediated by a highly conserved CQC motif within its cytoplasmic domain. This homodimerization is a pivotal event that facilitates the nuclear translocation of MUC1-C and its subsequent interaction with various transcription factors and signaling molecules, thereby driving cancer cell proliferation, survival, and drug resistance. GO-203 TFA is a cell-penetrating peptide inhibitor designed to specifically target and disrupt MUC1-C homodimerization. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on downstream signaling pathways, and detailed experimental protocols for studying its activity.

Introduction to MUC1-C and its Oncogenic Role

MUC1 is a heterodimeric protein composed of an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C). In cancer cells, MUC1 is overexpressed, and the MUC1-C subunit plays a crucial role in tumorigenesis. The MUC1-C cytoplasmic domain contains a CQC motif that is essential for its homodimerization.[1][2] This dimerization is a critical step for the oncogenic function of MUC1-C, enabling it to translocate to the nucleus and interact with various signaling pathways that promote cancer progression.[3][4]

The formation of MUC1-C homodimers is induced by oxidative stress and is dependent on the cysteine residues within the CQC motif forming disulfide bonds.[2] Once dimerized, MUC1-C can interact with key signaling molecules and transcription factors, including EGFR, PI3K, and NF-κB, leading to the activation of downstream pathways that drive cell proliferation, survival, and metastasis.[3][5]

This compound: A Targeted Inhibitor of MUC1-C Homodimerization

GO-203 is a synthetic, cell-penetrating peptide composed of all D-amino acids, which confers resistance to proteolytic degradation.[6] Its sequence includes a poly-arginine tract for cell membrane translocation and a CQCRRKN motif derived from the MUC1-C cytoplasmic domain.[6][7] this compound acts as a competitive inhibitor by binding to the CQC motif of the MUC1-C cytoplasmic domain, thereby sterically hindering the formation of MUC1-C homodimers.[2][8]

By blocking MUC1-C homodimerization, GO-203 effectively abrogates its oncogenic signaling functions.[1][2] This leads to the inhibition of cancer cell growth, induction of apoptosis, and suppression of tumor xenograft growth in preclinical models.[1][6]

Quantitative Data on this compound Activity

The efficacy of GO-203 has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of GO-203 in Human Breast Cancer Cell Lines

Cell LineGO-203 IC50 (μM)
MCF-75.6 ± 0.5
ZR-75-12.9 ± 0.4

Data represents the mean ± SD from multiple experiments.[6]

Table 2: Effective Concentrations of GO-203 in In Vitro Assays

Cell LineConcentration (μM)AssayObserved EffectReference
ZR-75-15Western BlotBlocked MUC1-C dimerization[2]
H19755Western BlotBlocked MUC1-C dimerization[2]
SKCO-15Cell ViabilityInduced ~80% cell death[7]
COLO-2055Cell ViabilityInhibition of cell proliferation[8]
MOLM-142-4Co-immunoprecipitationBlocked MUC1-C interaction with FLT3[9]

Signaling Pathways Modulated by this compound

Inhibition of MUC1-C homodimerization by this compound leads to the downregulation of several key oncogenic signaling pathways.

MUC1C_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1C_dimer MUC1-C Homodimer PI3K_AKT PI3K-AKT Pathway MUC1C_dimer->PI3K_AKT MEK_ERK MEK-ERK Pathway MUC1C_dimer->MEK_ERK NFkB NF-κB Pathway MUC1C_dimer->NFkB MUC1C_monomer MUC1-C Monomer MUC1C_monomer->MUC1C_dimer Dimerization GO203 This compound GO203->MUC1C_dimer Blocks GO203->MUC1C_monomer Gene_Expression Oncogenic Gene Expression PI3K_AKT->Gene_Expression MEK_ERK->Gene_Expression NFkB->Gene_Expression

Figure 1: this compound Inhibition of MUC1-C Signaling.

By preventing MUC1-C homodimerization, this compound inhibits the activation of downstream pathways including the PI3K-AKT-S6K1 and MEK-ERK pathways.[7][10] This leads to decreased synthesis of proteins involved in glycolysis and cell survival, such as TIGAR (TP53-induced glycolysis and apoptosis regulator).[7][8] Furthermore, GO-203 treatment has been shown to suppress the NF-κB pathway, which is critical for inflammation and cell survival.[10] The net effect is an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, cancer cell death.[7][8]

Experimental Protocols

Co-Immunoprecipitation to Detect MUC1-C Homodimerization

This protocol is designed to assess the dimerization status of MUC1-C in cancer cells following treatment with this compound.

CoIP_Workflow start Cancer Cell Culture treatment Treat with this compound or Control start->treatment lysis Cell Lysis (Non-reducing conditions) treatment->lysis ip Immunoprecipitation with anti-MUC1-C Ab lysis->ip wash Wash Beads ip->wash elution Elute Proteins wash->elution sds_page Non-reducing SDS-PAGE elution->sds_page western Western Blot (anti-MUC1-C Ab) sds_page->western end Detect Monomer and Dimer Bands western->end

Figure 2: Co-Immunoprecipitation Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., ZR-75-1, H1975) and allow them to adhere overnight. Treat cells with 5 µM this compound or a control peptide daily for two days.[2]

  • Cell Lysis: Lyse the cells in a non-reducing lysis buffer to preserve disulfide bonds.

  • Immunoprecipitation: Incubate cell lysates with an anti-MUC1-C antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2-4 hours.

  • Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in a non-reducing sample buffer.

  • Western Blotting: Separate the eluted proteins on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with an anti-MUC1-C antibody. The MUC1-C monomer will appear at its expected molecular weight, while the homodimer will be observed at approximately double the molecular weight.

Cell Viability Assay

This protocol measures the effect of this compound on cancer cell proliferation and survival.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, ZR-75-1) in 96-well plates at a density of 4,000 cells/well.[6]

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound. GO-203 should be added every 24 hours for a total of 72 hours.[6]

  • Viability Assessment: After the 72-hour incubation, assess cell viability using a standard method such as the alamarBlue™ assay.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 value by performing a non-linear regression of the dose-response data.[6]

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental oncogenic mechanism: MUC1-C homodimerization. Its ability to specifically disrupt this process leads to the inhibition of multiple downstream signaling pathways crucial for cancer cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of MUC1-C inhibitors. Further investigation into the clinical potential of GO-203 and similar compounds is warranted for the treatment of MUC1-expressing malignancies.

References

The Impact of GO-203 TFA on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 trifluoroacetate (TFA) is a synthetic peptide inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, a transmembrane protein aberrantly overexpressed in a wide range of carcinomas. Emerging evidence has highlighted the crucial role of GO-203 TFA in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key components of the PI3K/Akt/mTOR cascade, and detailed experimental protocols for assessing these effects.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that is frequently dysregulated in cancer.[1][2][3] Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.

Mechanism of Action of this compound

This compound is a cell-penetrating peptide that directly targets the MUC1-C oncoprotein. The primary mechanism of action of GO-203 involves binding to the cytoplasmic domain of MUC1-C, which subsequently blocks its homodimerization. This inhibition of MUC1-C function has profound downstream effects on intracellular signaling, most notably on the PI3K/Akt/mTOR pathway.

MUC1-C has been shown to directly interact with the p85 regulatory subunit of PI3K, leading to the activation of the PI3K p110 catalytic subunit and subsequent downstream signaling. By inhibiting MUC1-C, GO-203 effectively uncouples this oncogenic interaction, leading to a downregulation of the PI3K/Akt/mTOR cascade.

Quantitative Effects of this compound on the PI3K/Akt/mTOR Pathway

The inhibitory effect of this compound on the PI3K/Akt/mTOR pathway has been demonstrated through the reduced phosphorylation of key signaling nodes. The following table summarizes the observed effects of GO-203 treatment on cancer cell lines.

Cell LineTreatment ConcentrationDurationEffect on p-Akt (Ser473)Effect on p-mTOREffect on p-S6K1Reference
SKCO-1 (Colon Cancer)5 µM3 daysSignificant DecreaseSignificant DecreaseSignificant Decrease[4]
H1975 (NSCLC)5 µM2 daysSignificant DecreaseNot ReportedNot Reported[5]
H1650 (NSCLC)5 µM2 daysSignificant DecreaseNot ReportedNot Reported[5]
HCC827 (NSCLC)5 µM2 daysSignificant DecreaseNot ReportedNot Reported[5]
A549 (NSCLC)5 µM2 daysSignificant DecreaseNot ReportedNot Reported[5]

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of Akt, mTOR, and S6K1 following treatment with this compound.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Diagrams

The PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates MUC1C MUC1-C MUC1C->PI3K Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TIGAR TIGAR Synthesis S6K1->TIGAR Promotes GO203 This compound GO203->MUC1C Inhibits

Caption: this compound inhibits MUC1-C, blocking PI3K/Akt/mTOR signaling.

Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

WesternBlot_Workflow Start Cancer Cell Culture Treatment Treat with this compound (e.g., 5 µM) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Western Blot Transfer Electrophoresis->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Incubate with anti-p-Akt Ab Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-Akt levels.

Conclusion

This compound represents a promising therapeutic agent that exerts its anticancer effects, at least in part, through the targeted inhibition of the MUC1-C oncoprotein and the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide demonstrate the potent inhibitory effect of this compound on key components of this pathway. The provided experimental protocols offer a framework for researchers to further investigate the molecular mechanisms of this compound and to evaluate its efficacy in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of targeting the MUC1-C/PI3K/Akt/mTOR axis with this compound in a clinical setting.

References

An In-depth Technical Guide to GO-203 TFA-Induced Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic peptide inhibitor of the Mucin 1 C-terminal subunit (MUC1-C), an oncoprotein aberrantly overexpressed in a wide range of carcinomas. This technical guide delineates the core mechanism by which this compound induces reactive oxygen species (ROS) in cancer cells, a critical process for its anti-tumor activity. By disrupting MUC1-C homodimerization, this compound initiates a signaling cascade that leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR). This event culminates in a significant disruption of cellular redox homeostasis, characterized by the depletion of key antioxidants, a surge in ROS levels, mitochondrial dysfunction, and ultimately, apoptotic cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on the effects of this compound, and detailed experimental protocols for studying this phenomenon.

Introduction

The MUC1-C oncoprotein plays a pivotal role in tumorigenesis by promoting cell proliferation, survival, and metastasis. Its overexpression is a common feature in numerous cancers, making it an attractive target for therapeutic intervention. This compound is a cell-penetrating peptide designed to specifically inhibit the oncogenic function of MUC1-C.[1][2] A key mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species. Understanding the intricacies of this process is crucial for the continued development and optimization of MUC1-C targeted therapies.

The Core Mechanism: From MUC1-C Inhibition to ROS Induction

The induction of ROS by this compound is a multi-step process initiated by the direct inhibition of MUC1-C. This process disrupts downstream signaling pathways that are critical for maintaining cellular redox balance.

Inhibition of MUC1-C Homodimerization

GO-203 is an all D-amino acid peptide that contains a poly-arginine transduction domain for cell penetration and a CQCRRKN motif that binds to the MUC1-C cytoplasmic tail.[1][2] This binding physically obstructs the homodimerization of MUC1-C, a crucial step for its oncogenic signaling.[1][2]

Downregulation of TIGAR via the PI3K/AKT/mTOR Pathway

The inhibition of MUC1-C homodimerization leads to the suppression of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][3] This pathway is a central regulator of cell growth, proliferation, and survival. A key downstream effector of this pathway is the TP53-induced glycolysis and apoptosis regulator (TIGAR). This compound-mediated inhibition of the PI3K/AKT/mTOR axis results in the translational downregulation of TIGAR.[3]

Disruption of Redox Homeostasis

TIGAR functions to shunt glucose into the pentose phosphate pathway (PPP), a major source of the reducing equivalent NADPH.[4] NADPH is essential for maintaining a reduced intracellular environment and is a critical cofactor for glutathione reductase, the enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[4]

The downregulation of TIGAR by this compound leads to:

  • Decreased NADPH Production: Reduced flux through the PPP results in lower levels of cellular NADPH.[4]

  • Depletion of Reduced Glutathione (GSH): With diminished NADPH, the regeneration of GSH is impaired, leading to a significant decrease in the intracellular pool of this vital antioxidant.[1][4]

Induction of Reactive Oxygen Species (ROS)

The depletion of NADPH and GSH severely compromises the cell's antioxidant defense system. This redox imbalance results in the accumulation of reactive oxygen species, including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

Mitochondrial Dysfunction and Apoptosis

Elevated levels of ROS inflict damage on cellular components, particularly the mitochondria. This leads to a loss of the mitochondrial transmembrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[1] The collapse of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

GO203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activates GO203 This compound GO203->MUC1_C Inhibits homodimerization AKT AKT mTOR mTOR eIF4A eIF4A TIGAR_protein TIGAR Protein GO203->TIGAR_protein Inhibits translation PI3K->AKT AKT->mTOR mTOR->eIF4A Activates eIF4A->TIGAR_protein Translates TIGAR_mRNA TIGAR mRNA TIGAR_mRNA->TIGAR_protein PPP Pentose Phosphate Pathway (PPP) NADPH NADPH GSH GSH ROS ↑ Reactive Oxygen Species (ROS) Mito_dys Mitochondrial Dysfunction Apoptosis Apoptosis

Caption: Signaling pathway of this compound-induced ROS.

Experimental_Workflow start Cancer Cell Culture (MUC1-C positive) treatment Treatment with This compound start->treatment ros_measurement ROS Measurement (e.g., c-H2DCFDA) treatment->ros_measurement gsh_nadph_measurement GSH/NADPH Measurement (Luminescence/Fluorometric Assay) treatment->gsh_nadph_measurement mmp_measurement Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRM) treatment->mmp_measurement apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ros_measurement->apoptosis_assay end Data Analysis and Interpretation gsh_nadph_measurement->end mmp_measurement->apoptosis_assay apoptosis_assay->end

References

GO-203 TFA: A Deep Dive into its Impact on Mitochondrial Transmembrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a potent and specific peptide-based inhibitor of the MUC1-C oncoprotein, a critical driver of malignancy in a variety of cancers. This technical guide explores the intricate mechanism by which this compound induces cell death, with a particular focus on its profound effects on mitochondrial transmembrane potential. By disrupting MUC1-C homodimerization, this compound initiates a signaling cascade that culminates in increased reactive oxygen species (ROS) production and the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

GO-203 is a cell-penetrating, all D-amino acid peptide designed to specifically target and inhibit the oncogenic function of the MUC1 C-terminal subunit (MUC1-C).[1][2] MUC1-C is a transmembrane protein that is aberrantly overexpressed in numerous carcinomas and plays a pivotal role in promoting cell survival, proliferation, and resistance to therapy.[3][4] GO-203 consists of a poly-arginine transduction domain, which facilitates its entry into cells, linked to a sequence (CQCRRKN) derived from the MUC1-C cytoplasmic domain.[3] This unique structure allows GO-203 to bind to the MUC1-C cytoplasmic tail, thereby blocking the homodimerization necessary for its oncogenic signaling.[1]

Mechanism of Action: From MUC1-C Inhibition to Mitochondrial Dysfunction

The primary mechanism of this compound's anti-cancer activity involves the disruption of key survival pathways regulated by MUC1-C, leading directly to mitochondrial-mediated apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

Upon blocking MUC1-C homodimerization, this compound effectively inhibits the PI3K/AKT/mTOR signaling cascade.[1] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by GO-203 leads to the downregulation of downstream effectors, including S6K1, which is involved in protein synthesis.[1]

Downregulation of TIGAR and Increased ROS Production

A critical consequence of MUC1-C inhibition by GO-203 is the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR).[1][2] TIGAR functions to limit intracellular levels of reactive oxygen species (ROS). By suppressing TIGAR, GO-203 treatment leads to a significant increase in ROS production within the cancer cells.[1][2]

Loss of Mitochondrial Transmembrane Potential (ΔΨm)

The accumulation of ROS creates a state of oxidative stress that directly impacts mitochondrial integrity. This leads to a significant decrease in the mitochondrial transmembrane potential (ΔΨm), a critical event that permeabilizes the mitochondrial outer membrane.[1][2] The collapse of ΔΨm is a point of no return for the cell, committing it to the intrinsic pathway of apoptosis. MUC1-C itself can localize to the mitochondrial outer membrane and inhibit the pro-apoptotic protein BAX, thereby preventing the loss of mitochondrial transmembrane potential.[3] By inhibiting MUC1-C, GO-203 relieves this inhibition on BAX, further promoting mitochondrial dysfunction.

The following diagram illustrates the signaling pathway from MUC1-C inhibition by GO-203 to the loss of mitochondrial transmembrane potential.

GO203_Pathway GO203 This compound MUC1C MUC1-C Homodimerization GO203->MUC1C Inhibits PI3K_AKT PI3K/AKT/S6K1 Pathway MUC1C->PI3K_AKT Activates TIGAR TIGAR Synthesis PI3K_AKT->TIGAR Promotes ROS Increased ROS Production TIGAR->ROS Suppresses Mito_Potential Loss of Mitochondrial Transmembrane Potential (ΔΨm) ROS->Mito_Potential Induces Apoptosis Apoptosis Mito_Potential->Apoptosis Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data on the Effects of this compound

The following table summarizes the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Cell LineConcentration of this compoundDuration of TreatmentObserved EffectReference
SKCO-1 (MUC1-positive colorectal cancer)5 µM3 daysApproximately 80% cell death induced.[1]
SKCO-1 (MUC1-positive colorectal cancer)5 µM3 daysSignificant decrease in mitochondrial membrane potential.[1]
SKCO-1 (MUC1-positive colorectal cancer)5 µM3 daysSignificant decrease in intracellular GSH levels.[1]
SW480 and LOVO (MUC1-negative colorectal cancer)5 µMNot specifiedNo effect on cell growth.[1]
MCF-7 (Breast Cancer)5.6 µM72 hoursIncreased apoptosis when combined with taxol.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on mitochondrial transmembrane potential.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess the effect of GO-203 on the viability of cancer cells.

  • Cell Plating: Plate 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours.

  • Treatment: Add GO-203 to the desired final concentration (e.g., 5 µM). For long-term studies, replenish the medium with fresh GO-203 daily for the duration of the experiment (e.g., six days).

  • Cell Harvesting: At the end of the treatment period, detach the cells using trypsin-EDTA.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate cell viability as (number of viable cells / total number of cells) x 100%.

The following diagram outlines the workflow for a typical cell viability experiment.

Cell_Viability_Workflow Start Plate Cells Incubate1 Incubate 48h Start->Incubate1 Treat Add GO-203 Incubate1->Treat Incubate2 Incubate (e.g., 6 days) Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Stain Trypan Blue Staining Harvest->Stain Count Count Cells Stain->Count Analyze Calculate Viability Count->Analyze

Caption: Experimental workflow for cell viability assay.

Measurement of Mitochondrial Transmembrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye to measure changes in the mitochondrial membrane potential.

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound at the specified concentration and duration. Include a positive control for mitochondrial depolarization (e.g., treatment with a protonophore like CCCP).

  • Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye. A common choice is JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Incubation: Incubate the cells with the dye according to the manufacturer's instructions (e.g., 10-15 minutes at 37°C).

  • Washing: Gently wash the cells to remove excess dye.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Quantify the shift in fluorescence from red to green, indicating mitochondrial depolarization.

    • Fluorescence Microscopy: Visualize the change in mitochondrial fluorescence from red to green.

  • Data Interpretation: A significant increase in the green/red fluorescence intensity ratio in GO-203-treated cells compared to control cells indicates a loss of mitochondrial transmembrane potential.

Conclusion

This compound represents a promising therapeutic strategy for MUC1-C-positive cancers. Its ability to induce a robust apoptotic response is intrinsically linked to its capacity to disrupt mitochondrial function. By inhibiting the MUC1-C oncoprotein, GO-203 triggers a cascade of events that leads to increased ROS production and a subsequent collapse of the mitochondrial transmembrane potential. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and harness the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at understanding and exploiting this novel anti-cancer agent.

References

The Impact of GO-203 TFA on TIGAR Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the MUC1-C inhibitor, GO-203 TFA, modulates the synthesis of the TP53-induced glycolysis and apoptosis regulator (TIGAR) protein. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the downstream effects of TIGAR downregulation.

Core Mechanism: Translational Inhibition of TIGAR

This compound is a cell-penetrating peptide inhibitor that directly targets the MUC1-C oncoprotein.[1] By binding to the CQC motif in the MUC1-C cytoplasmic domain, this compound disrupts its homodimerization and subsequent oncogenic signaling.[2] A key consequence of MUC1-C inhibition by this compound is the downregulation of TIGAR protein synthesis.[1][3] Notably, this regulation occurs at the translational level, as this compound treatment has not been found to significantly alter TIGAR mRNA levels.[4]

The inhibitory effect of this compound on TIGAR translation is mediated through the PI3K/AKT/mTOR/S6K1 signaling pathway.[1][5] Inhibition of MUC1-C by this compound leads to a reduction in the phosphorylation and activation of AKT, a central kinase in this pathway.[5] This, in turn, suppresses the activity of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 ribosomal protein kinase 1 (S6K1). The inactivation of S6K1 ultimately hinders the cap-dependent translation of TIGAR mRNA, leading to a marked decrease in TIGAR protein levels.[5]

Quantitative Data Summary

While precise quantitative data on the percentage reduction of TIGAR protein and the fold-change of its downstream effectors following this compound treatment are not consistently reported across all studies, the collective evidence indicates a significant and measurable impact. The following table summarizes the observed effects based on available literature.

ParameterCell LinesTreatmentObserved EffectReference
TIGAR Protein Level SKCO-1, Colo-205 (Colorectal Cancer)5 µM this compound for 3 daysMarked depletion[4]
ECA109, KYSE150 (Esophageal Squamous Cell Carcinoma)5 µM this compound for 3 daysSubstantial decrease[5]
TIGAR mRNA Level SKCO-1 (Colorectal Cancer)5 µM this compound for 3 daysNo significant change[4]
Glutathione (GSH) Level Colorectal Cancer CellsThis compound treatmentDecrease[1]
Reactive Oxygen Species (ROS) Colorectal Cancer CellsThis compound treatmentIncrease[1]
Mitochondrial Transmembrane Potential Colorectal Cancer CellsThis compound treatmentLoss[1]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade from MUC1-C inhibition by this compound to the suppression of TIGAR protein synthesis.

GO203_TIGAR_Pathway cluster_translation Cap-Dependent Translation GO203 This compound MUC1C MUC1-C GO203->MUC1C Inhibits homodimerization PI3K PI3K MUC1C->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates eIF4A eIF4A S6K1->eIF4A Activates TIGAR_mRNA TIGAR mRNA TIGAR_Protein TIGAR Protein TIGAR_mRNA->TIGAR_Protein Translates to Translation Translation

Caption: this compound signaling pathway leading to inhibition of TIGAR protein synthesis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on TIGAR protein expression and downstream cellular processes.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Colorectal Cancer Cells (e.g., SKCO-1) start->cell_culture treatment Treat with this compound (e.g., 5 µM for 72h) cell_culture->treatment harvest Harvest Cells treatment->harvest western Western Blot for TIGAR and p-AKT/AKT harvest->western qpcr qRT-PCR for TIGAR mRNA harvest->qpcr gsh_assay GSH/GSSG Assay harvest->gsh_assay ros_assay ROS Assay (e.g., DCFDA) harvest->ros_assay analysis Data Analysis and Quantification western->analysis qpcr->analysis gsh_assay->analysis ros_assay->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound's impact on TIGAR.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human colorectal cancer cell lines such as SKCO-1 or Colo-205, or esophageal squamous cell carcinoma cell lines like ECA109 or KYSE150.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate culture vessels. Once they reach 60-70% confluency, treat with 5 µM this compound (or a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for TIGAR and PI3K/AKT Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against TIGAR, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). Normalize the TIGAR and phospho-AKT band intensities to the total AKT and loading control, respectively.

Quantitative Real-Time PCR (qRT-PCR) for TIGAR mRNA
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for TIGAR and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative TIGAR mRNA expression using the 2-ΔΔCt method, with GAPDH as the internal control.

Glutathione (GSH) and Reactive Oxygen Species (ROS) Assays
  • GSH Assay: Measure the intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.

  • ROS Assay: Detect intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). After treatment, incubate the cells with DCFDA, and measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

Conclusion

This compound effectively downregulates TIGAR protein synthesis in cancer cells through the targeted inhibition of the MUC1-C oncoprotein and the subsequent suppression of the PI3K/AKT/mTOR/S6K1 signaling pathway. This translational blockade of TIGAR leads to a decrease in cellular antioxidant capacity, characterized by reduced GSH levels and increased ROS, ultimately contributing to cancer cell death. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage this promising therapeutic strategy.

References

GO-203 TFA: A Targeted Approach Against MUC1-C Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GO-203 TFA is a novel, cell-penetrating peptide inhibitor targeting the oncoprotein Mucin 1 (MUC1), specifically its C-terminal subunit (MUC1-C). Aberrantly overexpressed in a vast majority of solid tumors and hematologic malignancies, MUC1-C plays a pivotal role in tumorigenesis, progression, and therapeutic resistance. This document provides a comprehensive overview of the pre-clinical and clinical evidence demonstrating the efficacy of this compound across various cancer types. It details the underlying mechanism of action, summarizes key quantitative data from seminal studies, and outlines the experimental protocols utilized to validate its anti-cancer activity.

Introduction: The MUC1-C Oncoprotein as a Therapeutic Target

The MUC1 protein is a heterodimeric glycoprotein that is overexpressed in 80-90% of all solid tumors, including breast, prostate, lung, colon, pancreatic, and ovarian cancers, as well as in several hematologic malignancies.[1] This overexpression is often associated with a poor prognosis.[1] The oncogenic functions of MUC1 are primarily driven by its C-terminal subunit, MUC1-C, which can homodimerize and translocate to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and metastasis.[2][3] this compound is an all D-amino acid peptide designed to specifically inhibit the homodimerization of MUC1-C, thereby blocking its downstream oncogenic signaling.[4][5]

Mechanism of Action of this compound

This compound is a cell-penetrating peptide that consists of a poly-arginine transduction domain linked to a sequence (CQCRRKN) that binds to the CQC motif within the MUC1-C cytoplasmic tail.[2][4] This binding competitively inhibits the formation of MUC1-C homodimers, a critical step for its oncogenic activity.[2][4] The disruption of MUC1-C homodimerization by GO-203 leads to several downstream anti-cancer effects:

  • Inhibition of Oncogenic Signaling Pathways: this compound has been shown to downregulate the PI3K-AKT-S6K1 pathway, which is crucial for cell growth and survival.[4]

  • Induction of Oxidative Stress: The treatment with this compound leads to the production of reactive oxygen species (ROS) and a subsequent loss of mitochondrial transmembrane potential, ultimately triggering apoptosis.[4]

  • Downregulation of TIGAR: this compound has been observed to downregulate the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cancer cells from oxidative stress.[4][5]

  • Abrogation of Therapeutic Resistance: In HER2-positive breast cancer, GO-203 disrupts the interaction between MUC1-C and HER2, leading to decreased HER2 activation and potentially overcoming trastuzumab resistance.[2] Furthermore, by suppressing MCL-1 and BFL-1, GO-203 shows potential in overcoming resistance to Bcl-2 family inhibitors like ABT-737.[6]

GO203_Mechanism Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C Dimerization MUC1-C Homodimerization MUC1_C->Dimerization GO203 This compound GO203->MUC1_C Binds to CQC motif GO203->Dimerization Inhibits ROS ROS Production GO203->ROS Induces PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activates Gene_Expression Oncogenic Gene Expression Dimerization->Gene_Expression Promotes Nuclear Translocation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits ROS->Apoptosis Induces Gene_Expression->Apoptosis Inhibits

Fig. 1: Simplified signaling pathway of this compound's mechanism of action.

Efficacy of this compound in Various Cancer Types

This compound has demonstrated efficacy in a broad range of cancer types in both preclinical and clinical settings.

Solid Tumors

Preclinical studies have shown the anti-tumor activity of GO-203 in various solid tumors that overexpress MUC1.[1] A Phase I clinical trial (NCT01279603) was initiated to evaluate the safety, tolerability, and potential anti-tumor activity of GO-203-2c in patients with solid tumors.[1]

  • HER2-Positive Breast Cancer: In SKBR3 and BT474 cell lines, treatment with 5 μM GO-203 for 48 hours disrupted the interaction between MUC1-C and HER2, leading to decreased HER2 activation and inhibition of cell growth.[2]

  • Triple-Negative Breast Cancer (TNBC): GO-203 targets cancer stem cells in TNBC by inhibiting MUC1-C function.[3] In BT-549 and SUM149 TNBC cell lines, 1 μmol/L GO-203 for 48 hours attenuated the nuclear localization of MUC1-C and induced markers of DNA damage.[7]

  • In vitro studies on MUC1-positive colorectal cancer cells (SKCO-1 and COLO-205) showed that 5 μM GO-203 for three days inhibited cell proliferation by increasing ROS and decreasing mitochondrial membrane potential.[4][5] GO-203 had no effect on MUC1-negative colon cancer cells.[4]

  • In vivo, daily intraperitoneal injections of GO-203 (18 mg/kg/day) for 28 days led to complete regression of COLO-205 tumor xenografts in nude mice, with no regrowth observed by day 180.[4]

  • A nanoparticle formulation of GO-203 was shown to be effective in inhibiting the self-renewal capacity of lung cancer cells.[8]

Preclinical models have suggested the efficacy of GO-203 in other MUC1-expressing solid tumors, including prostate and pancreatic cancers.[1]

Hematologic Malignancies

A Phase I/II clinical trial (NCT02204085) is investigating the MUC1 inhibitor GO-203-2C, alone and in combination with decitabine, for the treatment of relapsed or refractory AML.[9][10] The study aims to determine the maximum tolerated dose and clinical response.[9]

Quantitative Data Summary

Cancer TypeModel SystemThis compound ConcentrationDuration of TreatmentObserved EffectReference
Breast Cancer (HER2+) SKBR3, BT474 cells5 μM48 hoursDecreased HER2 activation, inhibited cell growth[2]
Breast Cancer (TNBC) BT-549, SUM149 cells1 μM48 hoursAttenuated nuclear MUC1-C, induced DNA damage[7]
Colon Cancer SKCO-1 cells5 μM3 days~80% cell death, decreased mitochondrial membrane potential[4]
Colon Cancer COLO-205 xenografts18 mg/kg/day (IP)28 daysComplete tumor regression[4]
Multiple Myeloma Human myeloma cellsNot specifiedNot specifiedDependent on MUC1-C function for survival[1]

Experimental Protocols

Cell Viability Assays
  • Cell Lines: MUC1-positive (e.g., SKCO-1, Colo-205, SKBR3, BT474) and MUC1-negative (e.g., SW480, LOVO) cancer cell lines.

  • Procedure: Cells are plated at a density of 20,000–30,000 cells per well and cultured for 48 hours. GO-203 is added at the desired concentration (e.g., 5 μM) daily for a specified period (e.g., up to six days). Cell viability is assessed by trypan blue exclusion and counting with a hemocytometer.[5]

Western Blotting for Protein Expression and Pathway Activation
  • Procedure: Cells are treated with GO-203 or a control peptide for the indicated times. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., MUC1-C, HER2, p-HER2, AKT, p-AKT) are detected by immunoblotting with specific primary and secondary antibodies.

In Vivo Xenograft Studies
  • Animal Model: Nude mice.

  • Procedure: Human tumor cells (e.g., COLO-205) are subcutaneously injected into the flanks of the mice. Once tumors are established, mice are treated with GO-203 (e.g., 18 mg/kg/day via intraperitoneal injection) or a vehicle control for a specified duration. Tumor volume is measured regularly to assess treatment efficacy.[4]

Clinical Trial Protocol (Phase I/II for AML - NCT02204085)
  • Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia.[9][10]

  • Study Design: A Phase I dose-escalation phase using a standard 3+3 design to determine the maximum tolerated dose of GO-203-2c, followed by a Phase II expansion cohort to assess clinical response.[9]

  • Treatment: GO-203-2c is administered daily on a predetermined schedule within a 28-day cycle. In the combination arm, decitabine is administered at 20mg/m2 on days 8-12 of the cycle.[9]

Nanoparticle Formulation for Enhanced Delivery

To improve the pharmacokinetic properties of the peptide inhibitor, a novel polymeric nanoparticle (NP) formulation of GO-203 has been developed.[8] Encapsulating GO-203 in tetrablock polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers allows for sustained release and requires less frequent dosing.[8] In preclinical models, weekly administration of GO-203/NPs demonstrated comparable efficacy to daily dosing of non-encapsulated GO-203 in causing tumor regression.[8]

GO203_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Lines Select MUC1+ Cancer Cell Lines Treatment_Invitro Treat with this compound Cell_Lines->Treatment_Invitro Viability_Assay Cell Viability Assay (Trypan Blue) Treatment_Invitro->Viability_Assay Western_Blot Western Blot (Pathway Analysis) Treatment_Invitro->Western_Blot Xenograft Establish Tumor Xenografts in Mice Treatment_Invivo Treat with this compound (e.g., IP injection) Xenograft->Treatment_Invivo Tumor_Measurement Measure Tumor Volume Treatment_Invivo->Tumor_Measurement Patient_Recruitment Recruit Eligible Patients (e.g., AML, Solid Tumors) Dose_Escalation Phase I: Dose Escalation (MTD Determination) Patient_Recruitment->Dose_Escalation Efficacy_Assessment Phase II: Efficacy (Clinical Response) Dose_Escalation->Efficacy_Assessment

Fig. 2: General experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a promising targeted therapy for a wide array of MUC1-C-expressing cancers. Its well-defined mechanism of action, coupled with compelling preclinical and emerging clinical data, underscores its potential as a monotherapy or in combination with other anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in various cancer patient populations.

References

Preclinical Efficacy of GO-203 TFA in Colon Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 trifluoroacetate (TFA) is a novel therapeutic peptide that has demonstrated significant preclinical activity against colon cancer. As a specific inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, GO-203 TFA represents a targeted approach to disrupting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical studies of this compound in colon cancer, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a cell-penetrating peptide that functions by directly binding to the CQC motif within the MUC1-C cytoplasmic domain. This interaction is critical as it blocks the homodimerization of MUC1-C, a pivotal step in its oncogenic signaling cascade. By preventing this dimerization, this compound effectively inhibits the downstream activation of multiple signaling pathways implicated in colon cancer pathogenesis, including the PI3K/AKT/mTOR and TAK1/NF-κB pathways. The inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and a reduction in tumor growth.

Signaling Pathways Affected by this compound

The inhibitory action of this compound on MUC1-C dimerization has a cascading effect on downstream signaling pathways crucial for cancer cell survival and proliferation.

GO203_Signaling_Pathway This compound Mechanism of Action MUC1_C MUC1-C Dimerization Homodimerization MUC1_C->Dimerization GO203 This compound GO203->Dimerization Inhibits PI3K PI3K Dimerization->PI3K Activates TAK1 TAK1 Dimerization->TAK1 Activates Apoptosis Apoptosis Dimerization->Apoptosis Inhibits AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 Proliferation Cell Proliferation & Survival S6K1->Proliferation NFkB NF-κB TAK1->NFkB NFkB->Proliferation

Figure 1: this compound inhibits MUC1-C signaling pathways.

In Vitro Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against MUC1-positive colon cancer cell lines.

Cell LineMUC1 StatusTreatment ConcentrationDurationEffectCitation
SKCO-1Positive5 µM3 days~80% cell death[1]
COLO-205Positive5 µM6 daysSignificant inhibition of cell growth[1]
SW480Negative5 µMNot specifiedNo effect on cell growth[1]
LOVONegative5 µMNot specifiedNo effect on cell growth[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in xenograft models of human colon cancer.

Cell LineMouse ModelTreatment RegimenDurationOutcomeCitation
COLO-205Athymic Nude Mice18 mg/kg/day, IP28 daysComplete tumor regression[2]
SK-CO-1Athymic Nude Mice6 mg/kg/day, IV5 daysSignificant tumor growth inhibition[2]
SK-CO-1Athymic Nude Mice3 mg/kg/day, IV5 days/week for 2 weeksSignificant tumor growth inhibition[2]

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is a standard method for assessing the viability of cells following treatment with this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow start Seed colon cancer cells in multi-well plates treat Treat cells with This compound or control start->treat incubate Incubate for specified duration treat->incubate harvest Harvest cells by trypsinization incubate->harvest wash Wash cells with PBS harvest->wash stain Resuspend cells in PBS and mix with Trypan Blue (0.4%) wash->stain count Count viable (unstained) and non-viable (blue) cells using a hemocytometer stain->count analyze Calculate percentage of cell viability count->analyze

Figure 2: Workflow for Trypan Blue Exclusion Assay.

Protocol:

  • Seed colon cancer cells in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or a control peptide.

  • Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).

  • Following incubation, aspirate the media and wash the cells with phosphate-buffered saline (PBS).

  • Trypsinize the cells and collect them in a 15 mL conical tube.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 1 mL of PBS.

  • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a light microscope.

  • Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Immunoprecipitation

This protocol outlines the procedure for immunoprecipitating MUC1-C to study its interaction with other proteins following this compound treatment.

Protocol:

  • Treat colon cancer cells with this compound or a control peptide for the desired time.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-MUC1-C antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting.[3]

Western Blotting

This protocol is used to detect the expression and phosphorylation status of proteins in the PI3K/AKT and NF-κB signaling pathways.

Western_Blot_Workflow Western Blotting Workflow start Prepare cell lysates from This compound treated cells quantify Determine protein concentration (e.g., BCA assay) start->quantify load Load equal amounts of protein onto SDS-PAGE gel quantify->load separate Separate proteins by electrophoresis load->separate transfer Transfer proteins to a PVDF or nitrocellulose membrane separate->transfer block Block the membrane with 5% non-fat milk or BSA transfer->block primary Incubate with primary antibody (e.g., anti-p-AKT, anti-p-NF-κB) block->primary wash1 Wash membrane primary->wash1 secondary Incubate with HRP-conjugated secondary antibody wash1->secondary wash2 Wash membrane secondary->wash2 detect Detect protein bands using chemiluminescence wash2->detect analyze Analyze band intensity detect->analyze

Figure 3: General Workflow for Western Blotting.

Protocol:

  • Prepare cell lysates from colon cancer cells treated with this compound as described in the immunoprecipitation protocol.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for this compound in colon cancer models are highly encouraging, demonstrating potent and selective anti-tumor activity both in vitro and in vivo. Its mechanism of action, involving the targeted inhibition of the MUC1-C oncoprotein, provides a strong rationale for its further development as a novel therapeutic agent for MUC1-positive colon cancers. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this compound and other MUC1-C inhibitors.

References

GO-203 TFA in Breast Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical research on GO-203 TFA, a therapeutic peptide targeting the MUC1-C oncoprotein in breast cancer models. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and its Target: MUC1-C

Mucin 1 (MUC1) is a heterodimeric glycoprotein that is aberrantly overexpressed in the majority of human breast cancers. The oncogenic MUC1 C-terminal subunit (MUC1-C) is a transmembrane protein that integrates signals from the cell surface to the nucleus, driving cancer cell survival, proliferation, and resistance to therapy. MUC1-C's oncogenic activity is dependent on its ability to form homodimers.

GO-203 is a cell-penetrating, all D-amino acid peptide inhibitor designed to block the function of MUC1-C.[1] It consists of a poly-arginine domain for cell entry linked to the sequence CQCRRKN, which mimics the CQC motif in the MUC1-C cytoplasmic domain.[2][3] By binding to this motif, GO-203 directly inhibits MUC1-C homodimerization, thereby blocking its downstream oncogenic signaling.[1][3] A nanoparticle formulation (GO-203/NP) has also been developed to improve the peptide's pharmacokinetic properties, allowing for sustained release and less frequent administration.[1][2]

Mechanism of Action and Signaling Pathways

GO-203's primary mechanism is the disruption of MUC1-C homodimerization. This event inhibits a cascade of downstream signaling pathways crucial for breast cancer progression.

MUC1-C Signaling Pathway

MUC1-C acts as a signaling hub. At the cell membrane, it associates with receptor tyrosine kinases (RTKs) like EGFR and HER2, amplifying their downstream signals through the PI3K/AKT and MEK/ERK pathways.[2] Upon activation, MUC1-C also translocates to the nucleus, where it interacts with various transcription factors, including NF-κB, STAT3, and β-catenin, to promote the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting MUC1-C dimerization, GO-203 effectively dampens these pro-tumorigenic signals. For instance, GO-203 treatment has been shown to downregulate TIGAR (TP53-induced glycolysis and apoptosis regulator), leading to an increase in reactive oxygen species (ROS) and a disruption of the cellular redox balance.[1][2]

MUC1_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, HER2) MUC1_dimer MUC1-C Homodimer RTK->MUC1_dimer associates PI3K PI3K MUC1_dimer->PI3K MEK MEK MUC1_dimer->MEK MUC1_nuc MUC1-C MUC1_dimer->MUC1_nuc translocation GO203 GO-203 GO203->MUC1_dimer inhibits dimerization AKT AKT PI3K->AKT TIGAR TIGAR AKT->TIGAR inhibits NFkB NF-κB AKT->NFkB activates ERK ERK MEK->ERK GeneExp Gene Expression (Proliferation, Survival) ERK->GeneExp ROS ROS ↑ TIGAR->ROS decreases MUC1_nuc->NFkB activates STAT3 STAT3 MUC1_nuc->STAT3 activates MUC1_nuc->GeneExp NFkB->GeneExp STAT3->GeneExp

Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of GO-203 and its nanoparticle formulation (GO-203/NP) on breast cancer cell lines in vitro and in vivo.

Table 1: In Vitro Efficacy of GO-203 and GO-203/NP in Breast Cancer Cell Lines
Cell LineCompoundConcentration (µM)Treatment ScheduleEndpointResult (% Cell Death)Reference
ZR-75-1GO-203/NP7.5Single dose on Day 0Viability Day 3~40%[2]
MDA-MB-468GO-2032.5Daily for 3 daysViability Day 3~35%[3]
MDA-MB-468GO-203/NP7.5Single dose on Day 0Viability Day 3~60%[3]
BT-20GO-2032.5 or 3.3Daily for 3 daysViability Day 3~25% or ~45%[3]
BT-20GO-203/NP7.5 or 10Single dose on Day 0Viability Day 3~30% or ~55%[3]
SKBR3GO-2035.0Daily for up to 6 daysCell Count Day 6~50% reduction[4]
BT-474GO-2035.0Daily for up to 6 daysCell Count Day 6~60% reduction[4]

Note: Precise IC50 values for this compound in breast cancer cell lines are not consistently reported in the reviewed literature. The data presented reflects viability at specific concentrations and time points.

Table 2: In Vivo Efficacy of GO-203 and GO-203/NP in Breast Cancer Models
Tumor ModelMouse StrainCompoundDosage (mg/kg)Administration Route & ScheduleOutcomeReference
Syngeneic Ehrlich Breast TumorBalb/cGO-203/NP10, 15, or 20Intraperitoneal (IP), once weekly for 3 weeksDose-dependent inhibition of tumor growth[2]
Human Tumor XenograftsNude MiceGO-203/NPNot SpecifiedWeekly administrationRegressions comparable to daily GO-203[1][2]
COLO-205 (Colon) XenograftNude MiceGO-20318IP, daily for 28 daysComplete tumor regression by Day 28[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound.

Cell Viability / Proliferation Assay

This protocol is adapted from standard cell viability assays and specifics mentioned in studies involving MUC1-C inhibitors.

  • Cell Plating: Seed breast cancer cells (e.g., ZR-75-1, MDA-MB-468, SKBR3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Create a series of dilutions to achieve the final desired concentrations (e.g., 1 µM to 10 µM).

  • Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of GO-203 or vehicle control. For daily treatment protocols, repeat this step every 24 hours.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

    • Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the relative potency of the compound.

Western Blot Analysis for MUC1-C Signaling

This protocol details the detection of MUC1-C homodimers and downstream signaling proteins.

  • Cell Lysis:

    • Culture and treat cells (e.g., ZR-75-1) with GO-203 (e.g., 2.5 µM daily for 3 days) or GO-203/NP (e.g., 7.5 µM single dose) as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • For non-reducing conditions (to detect MUC1-C homodimers), mix 20-30 µg of protein with Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT). Do not boil the samples.

    • For reducing conditions (for all other proteins), mix 20-30 µg of protein with Laemmli sample buffer containing a reducing agent and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

    • Anti-MUC1-C (for detecting MUC1-C monomer and dimer)

    • Anti-phospho-AKT (Ser473)

    • Anti-total-AKT

    • Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-total-ERK1/2

    • Anti-TIGAR

    • Anti-β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol outlines the establishment of a breast cancer xenograft model to test the efficacy of GO-203.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Cell Preparation and Implantation:

    • Harvest human breast cancer cells (e.g., MDA-MB-468) during their logarithmic growth phase.

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) into the flank or mammary fat pad of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups (n=5-10 mice per group).

    • For GO-203, administer via intraperitoneal (IP) injection at a dose of approximately 15-20 mg/kg daily.

    • For GO-203/NP, administer via IP injection at a dose of 15-20 mg/kg once weekly.

    • The control group should receive vehicle injections on the same schedule.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) percentage.

Mandatory Visualizations

Experimental Workflow Diagram

This diagram illustrates the typical workflow for evaluating GO-203 in preclinical breast cancer models.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Breast Cancer Cell Culture (MCF-7, ZR-75-1, etc.) viability_assay 2. Cell Viability Assay (MTS/MTT) cell_culture->viability_assay Treat w/ GO-203 western_blot 3. Western Blot (MUC1-C Dimerization, p-AKT, p-ERK) cell_culture->western_blot Treat w/ GO-203 xenograft 4. Xenograft Model Establishment viability_assay->xenograft Inform Dosing western_blot->xenograft Confirm Target Engagement treatment 5. GO-203 Administration (IP Injection) xenograft->treatment monitoring 6. Tumor Growth Monitoring treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, TGI) monitoring->endpoint

Caption: Preclinical workflow for GO-203 evaluation in breast cancer models.

References

Investigating GO-203 TFA in Lung Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 trifluoroacetate (TFA) is a synthetic peptide inhibitor targeting the oncogenic mucin 1 C-terminal subunit (MUC1-C). MUC1 is aberrantly overexpressed in a high percentage of non-small cell lung cancers (NSCLC), making it a compelling therapeutic target. This technical guide provides an in-depth overview of the investigation of GO-203 TFA in lung cancer cell lines, including its mechanism of action, detailed experimental protocols for assessing its efficacy, and a framework for data analysis. The focus is on providing researchers with the necessary information to design and execute preclinical studies to evaluate this compound and similar MUC1-C inhibitors.

Introduction to this compound and its Target, MUC1-C

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed in many adenocarcinomas, including a significant proportion of non-small cell lung cancers (NSCLC)[1]. In cancer cells, MUC1 loses its normal apical polarization and becomes expressed over the entire cell surface[1]. The MUC1 protein is cleaved into two subunits, MUC1-N and MUC1-C, which form a heterodimer. The MUC1-C subunit has a cytoplasmic tail that can engage in oncogenic signaling, promoting cell proliferation, survival, and metastasis[1].

This compound is a cell-penetrating peptide designed to inhibit the function of the MUC1-C oncoprotein. It acts by binding to the CQC motif within the MUC1-C cytoplasmic domain, which is crucial for MUC1-C homodimerization and its subsequent oncogenic signaling[2]. By preventing this dimerization, this compound effectively blocks the downstream signaling cascades that contribute to the malignant phenotype of cancer cells[2][3].

Mechanism of Action in Lung Cancer

In NSCLC, the MUC1-C oncoprotein is a key driver of oncogenic signaling, primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway[4][5]. MUC1-C interacts with the p85 regulatory subunit of PI3K, leading to the activation of AKT and mTOR, which in turn promotes cell growth, proliferation, and survival[4][5].

This compound has been shown to disrupt this pathway by inhibiting the MUC1-C and PI3K p85 interaction[5]. This leads to the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in NSCLC cells[4][5]. The inhibition of this critical survival pathway ultimately results in decreased cell viability and can induce apoptosis or necrosis in lung cancer cells[5]. Studies have demonstrated the efficacy of GO-203 and its nanoparticle formulations in reducing the viability of NSCLC cell lines such as H1975 and H460[6].

Signaling Pathway of MUC1-C Inhibition by this compound

MUC1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GO203 This compound GO203->MUC1_C

Caption: MUC1-C signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Lung Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeThis compound IC₅₀ (µM) after 72h
A549Adenocarcinoma[Insert Experimental Value]
NCI-H1975Adenocarcinoma[Insert Experimental Value]
NCI-H460Large Cell Carcinoma[Insert Experimental Value]

Table 2: Apoptosis Induction by this compound in Lung Cancer Cell Lines (Illustrative Data)

Cell LineTreatment (72h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549 Control[Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value]
NCI-H1975 Control[Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value]
NCI-H460 Control[Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value]

Table 3: Cell Cycle Analysis of Lung Cancer Cell Lines Treated with this compound (Illustrative Data)

Cell LineTreatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
A549 Control[Insert Value][Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value][Insert Value]
NCI-H1975 Control[Insert Value][Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value][Insert Value]
NCI-H460 Control[Insert Value][Insert Value][Insert Value]
This compound (IC₅₀)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • A549, NCI-H1975, NCI-H460 lung cancer cell lines

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., sterile water or PBS).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for 72 hours.

    • Harvest cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • 70% cold ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration for 48 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Experimental and Drug Screening Workflow

The following diagram outlines a typical workflow for the in vitro investigation of an anti-cancer compound like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Line Culture (A549, H1975, H460) mtt_assay 2. Cell Viability Assay (MTT) Determine IC50 cell_culture->mtt_assay apoptosis_assay 3. Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay 4. Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay western_blot 5. Western Blot (MUC1-C, p-AKT, p-mTOR) mtt_assay->western_blot data_analysis 6. Data Compilation & Statistical Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion 7. Conclusion & Future Directions data_analysis->conclusion

Caption: A typical workflow for in vitro screening of this compound.

Conclusion

This compound represents a promising targeted therapy for NSCLC by inhibiting the oncogenic MUC1-C protein. This guide provides a comprehensive framework for the preclinical in vitro evaluation of this compound in relevant lung cancer cell lines. The detailed protocols and workflows are intended to facilitate robust and reproducible research in this area. While specific quantitative data for this compound's effects on A549, H1975, and H460 cells require experimental determination, the provided templates offer a clear structure for data presentation. Further investigation into the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted to advance its potential clinical application.

References

GO-203 TFA: A Targeted Approach for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and hematopoietic stem cell transplantation, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. GO-203 TFA, a cell-penetrating peptide inhibitor of the Mucin 1 C-terminal subunit (MUC1-C), has emerged as a promising targeted therapy for AML. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its mechanism of action, experimental validation, and therapeutic potential in AML.

Introduction

The MUC1 oncoprotein is aberrantly expressed in a majority of human cancers, including AML, and is associated with poor prognosis. The oncogenic activity of MUC1 is primarily mediated by its C-terminal subunit, MUC1-C, which functions as a signaling hub, promoting cell proliferation, survival, and drug resistance. This compound is a synthetic peptide designed to specifically target and inhibit the oncogenic function of MUC1-C.

Mechanism of Action of this compound in AML

GO-203 is an all D-amino acid peptide that consists of a poly-arginine transduction domain for cell penetration, linked to a sequence that binds to the CQC motif within the MUC1-C cytoplasmic domain. This binding competitively inhibits the homodimerization of MUC1-C, a critical step for its oncogenic signaling.[1]

In the context of AML, the inhibition of MUC1-C by GO-203 has several key downstream effects:

  • Disruption of MUC1-C/FLT3 Interaction: MUC1-C directly interacts with and promotes the activation of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in AML.[2][3] GO-203 disrupts this interaction, leading to the downregulation of FLT3 activation and its downstream signaling pathways.[2][3]

  • Inhibition of Pro-Survival Signaling Pathways: By inhibiting MUC1-C and FLT3, GO-203 effectively suppresses major pro-survival signaling cascades in AML cells, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: GO-203 treatment leads to growth arrest and the induction of apoptosis in AML cells, including those with FLT3-ITD mutations that are resistant to conventional FLT3 inhibitors.[4]

  • Generation of Reactive Oxygen Species (ROS): GO-203 has been shown to induce the production of ROS and decrease intracellular levels of glutathione (GSH), contributing to oxidative stress and cell death in cancer cells.[1]

  • Synergy with Other Anti-Leukemic Agents: Preclinical studies have demonstrated that GO-203 acts synergistically with the hypomethylating agent decitabine in downregulating DNA methyltransferase 1 (DNMT1) expression and inducing AML cell death.[5]

GO203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_C MUC1-C MUC1_C_dimer MUC1-C Dimer MUC1_C->MUC1_C_dimer Homodimerization FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FLT3->MAPK_ERK STAT5 STAT5 Pathway FLT3->STAT5 GO203 GO-203 GO203->MUC1_C Inhibits homodimerization ROS ROS Production GO203->ROS Induces MUC1_C_dimer->FLT3 Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Apoptosis Inhibits STAT5->Apoptosis Inhibits ROS->Apoptosis Induces

Preclinical Data

In Vitro Studies

A summary of the in vitro activity of GO-203 in AML cell lines is presented in the table below.

Cell LineFLT3 StatusGO-203 Concentration (µM)EffectReference
MOLM-14ITD2-4Disruption of MUC1-C/FLT3 complexes[3]
MOLM-14ITD2Inhibition of cell viability[5]
THP-1WT2Inhibition of cell viability[5]
Primary AML blasts (Patient 4)ITD1.25 - 5Inhibition of cell number[3]
Primary AML blasts (Patient 5)ITD1.25 - 5Inhibition of cell number[3]
Primary AML blasts (Patient 6)WT5Inhibition of cell number[3]
In Vivo Studies

The anti-leukemic activity of GO-203 has also been evaluated in xenograft models of AML. While specific quantitative data from these studies are not extensively published, the available information indicates that GO-203 can inhibit tumor growth in mouse models of various cancers, including hematologic malignancies.[1]

Clinical Development

A Phase I/II clinical trial (NCT02204085) has been conducted to evaluate the safety and efficacy of GO-203-2c (a clinical-grade formulation of GO-203) alone and in combination with decitabine in patients with relapsed or refractory AML.[6][7]

Trial Design:

  • Phase I: A dose-escalation study to determine the maximum tolerated dose (MTD) of GO-203-2c.[8]

  • Phase II: Evaluation of the clinical response of GO-203-2c in combination with decitabine. The primary objective is to determine if the combination results in at least a 20% clinical response rate (complete response, partial response, minor response, or blast response).[7]

Dosing:

The specific dose levels from the Phase I portion are not publicly available. In the combination arm, decitabine is administered at a standard dose.

Efficacy and Safety:

As of the last update, the detailed results of this clinical trial have not been fully published. The study is crucial for establishing the clinical utility of targeting MUC1-C with GO-203 in AML patients.

Experimental Protocols

Co-Immunoprecipitation of MUC1-C and FLT3

Objective: To determine the physical association between MUC1-C and FLT3 in AML cells and the effect of GO-203 on this interaction.

Materials:

  • AML cell line (e.g., MOLM-14)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-MUC1-C antibody (for immunoprecipitation)

  • Anti-FLT3 antibody (for immunoblotting)

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Culture MOLM-14 cells to the desired density.

  • Treat cells with GO-203 (e.g., 2-4 µM) or vehicle control for a specified time (e.g., 6 hours).

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with anti-MUC1-C antibody overnight at 4°C.

  • Add protein A/G agarose beads to capture the immune complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-FLT3 antibody followed by a secondary antibody.

  • Detect the signal using an appropriate chemiluminescence substrate.

Co_IP_Workflow start Start: AML Cell Culture treatment Treat with GO-203 or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-MUC1-C lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb Western Blot with anti-FLT3 elution->wb end End: Detect Interaction wb->end

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of GO-203 on the viability of AML cells.

Materials:

  • AML cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed AML cells in a 96-well plate at a predetermined density.

  • Treat the cells with serial dilutions of GO-203 or vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following GO-203 treatment.

Materials:

  • AML cells

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat AML cells with GO-203 or vehicle control for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.[9][10]

  • Analyze the stained cells by flow cytometry.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]

Apoptosis_Assay_Workflow start Start: AML Cell Culture treatment Treat with GO-203 or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end End: Quantify Apoptosis analyze->end

Conclusion and Future Directions

This compound represents a novel and promising targeted therapy for AML. Its unique mechanism of action, involving the direct inhibition of the MUC1-C oncoprotein, offers a potential therapeutic avenue for patients with both wild-type and mutated FLT3, including those who have developed resistance to other FLT3 inhibitors. The preclinical data strongly support its anti-leukemic activity. The ongoing clinical trial will be instrumental in defining the safety and efficacy of GO-203 in the clinical setting. Future research should focus on elucidating the full spectrum of GO-203's molecular effects, identifying biomarkers to predict patient response, and exploring its potential in combination with other targeted agents and standard chemotherapy regimens to improve outcomes for patients with AML.

References

Methodological & Application

Application Notes and Protocols for GO-203 TFA in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 trifluoroacetate (TFA) is a potent and cell-penetrating peptide inhibitor of the MUC1-C oncoprotein.[1][2] Comprised of all D-amino acids, GO-203 TFA targets the MUC1-C cytoplasmic tail, effectively blocking its homodimerization—a critical step in its oncogenic signaling cascade.[1][3] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, detailed protocols for cell culture experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound functions by binding to the CQCRRKN motif within the MUC1-C cytoplasmic domain, thereby inhibiting its ability to form homodimers.[1][4] This disruption of MUC1-C dimerization leads to the downregulation of downstream signaling pathways, most notably the PI3K-AKT-S6K1 pathway.[1] Inhibition of this pathway results in decreased synthesis of TP53-induced glycolysis and apoptosis regulator (TIGAR).[1][2] The culmination of these events is an increase in reactive oxygen species (ROS), a loss of mitochondrial transmembrane potential, and ultimately, the induction of apoptosis in MUC1-C expressing cancer cells.[1][2]

Signaling Pathway of this compound

GO203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_C MUC1-C Dimerization Homodimerization MUC1_C->Dimerization inhibits GO203 This compound GO203->MUC1_C binds to PI3K PI3K Dimerization->PI3K activates AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 TIGAR TIGAR Synthesis S6K1->TIGAR ROS Increased ROS TIGAR->ROS downregulates Mito_Pot Loss of Mitochondrial Transmembrane Potential ROS->Mito_Pot Apoptosis Apoptosis Mito_Pot->Apoptosis

Caption: this compound inhibits MUC1-C homodimerization and downstream signaling.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various MUC1-positive cancer cell lines based on available in vitro data.

Cell LineCancer TypeConcentration (µM)Treatment DurationObserved Effects
SKCO-1Colorectal Cancer53 daysInhibition of cell proliferation, increased ROS, decreased intracellular GSH, ~80% cell death, decreased mitochondrial membrane potential.[1]
Colo-205Colorectal Cancer5Not SpecifiedDownregulation of TIGAR protein.[2]
ZR-75-1Breast Cancer7.5 (nanoparticle formulation)3 daysLoss of cell survival.[5]
MDA-MB-468Breast CancerNot SpecifiedNot SpecifiedInhibition of clonogenic survival.[5]
MCF-7Breast CancerNot SpecifiedNot SpecifiedInhibition of clonogenic survival.[5]
H1975Lung CancerNot SpecifiedNot SpecifiedNot specified, but noted as MUC1-C-positive and treated.[5]
H460Lung CancerNot SpecifiedNot SpecifiedNot specified, but noted as MUC1-C-positive and treated.[5]

Note: this compound has been shown to have no effect on the growth of MUC1-negative cell lines such as SW480 and LOVO.[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Cell Culture and Treatment

Objective: To treat MUC1-positive cancer cells with this compound to assess its effects on cell viability and signaling pathways.

Materials:

  • MUC1-positive cancer cell line (e.g., SKCO-1, ZR-75-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Culture MUC1-positive cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into the appropriate culture plates at a predetermined density. For example, for a 96-well plate, seed 5,000-10,000 cells per well. For a 6-well plate, seed 200,000-500,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (refer to manufacturer's instructions).

    • On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., a range from 1 µM to 10 µM).

    • Prepare a vehicle control using the same final concentration of the solvent in the complete culture medium.

    • Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Some studies suggest daily addition of this compound to the medium for sustained effect.[2]

  • Incubation:

    • Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Downstream Analysis:

    • Following incubation, proceed with the desired analysis, such as a cell viability assay or protein extraction for Western blotting.

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on the viability of cancer cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • MTT Addition:

    • After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Experimental Workflow

GO203_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture MUC1+ Cancer Cells Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Prepare_GO203 Prepare this compound and Vehicle Control Cell_Seeding->Prepare_GO203 Treat_Cells Treat Cells for 24-72 hours Prepare_GO203->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Treat_Cells->Protein_Analysis ROS_Measurement ROS Measurement Treat_Cells->ROS_Measurement

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 TFA is a potent and specific peptide-based inhibitor of the MUC1-C oncoprotein.[1] MUC1-C is a critical factor in tumorigenesis and is overexpressed in a wide range of cancers. This compound functions by binding to the MUC1-C cytoplasmic domain, which inhibits its homodimerization and subsequent downstream oncogenic signaling.[1] This inhibition disrupts key cellular processes in cancer cells, including the PI3K-AKT-S6K1 pathway, leading to decreased cell proliferation and induction of apoptosis.[1] These application notes provide recommended concentrations, detailed protocols for cell viability assays, and a summary of reported data for the use of this compound in cancer cell research.

Mechanism of Action

This compound is a cell-penetrating peptide that targets the CQC motif of the MUC1-C cytoplasmic tail, thereby blocking its ability to form homodimers. This disruption of MUC1-C dimerization is critical to its anti-cancer activity as it inhibits downstream signaling pathways that promote cancer cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, this compound can lead to cell growth arrest and apoptosis.

GO203_Pathway cluster_cell Cancer Cell GO-203_TFA This compound MUC1-C_dimer MUC1-C Dimerization GO-203_TFA->MUC1-C_dimer inhibits PI3K PI3K MUC1-C_dimer->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. It is important to note that the optimal concentration can vary depending on the cell line, assay type, and experimental conditions.

Cell LineCancer TypeAssay TypeEffective ConcentrationObserved EffectReference
SKCO-1Colorectal CancerCell Proliferation5 µMInhibition of cell proliferation, ~80% cell death[1]
Colo-205Colorectal CancerNot Specified5 µMInhibition of cell growth[2]
ZR-75-1Breast CancerCell Viability7.5 µM (nanoparticle)Loss of cell survival[3]
MUC1-negative (SW480, LOVO)Colorectal CancerCell Growth5 µMNo effect on cell growth[1]

Recommended this compound Concentration for Cell Viability Assays

Based on published data, a starting concentration of 5 µM is recommended for initial cell viability assays with this compound in MUC1-positive cancer cell lines.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental setup. It is also crucial to include a MUC1-negative cell line as a negative control to confirm the specificity of the observed effects.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water.[4] To prepare a stock solution, dissolve the peptide in sterile, nuclease-free water. For example, to prepare a 1 mM stock solution, dissolve 2.43 mg of this compound (MW: 2426.77 g/mol ) in 1 mL of water.[4] To enhance solubility, the tube can be heated to 37°C and sonicated.[4] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Cell Viability Assay Workflow

Cell_Viability_Workflow Start Seed cells in a 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_GO203 Add varying concentrations of this compound Incubate_24h->Add_GO203 Incubate_Drug Incubate for desired duration (e.g., 24-72h) Add_GO203->Incubate_Drug Add_Reagent Add cell viability reagent (e.g., MTT, CCK-8) Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Measure Measure absorbance/ fluorescence Incubate_Reagent->Measure Incugbate_Drug Incugbate_Drug Incugbate_Drug->Add_Reagent

Caption: General Cell Viability Assay Workflow.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and pre-incubate for 24 hours.[5]

  • Add 1-10 µL of various concentrations of this compound to the wells.[5]

  • Incubate the plate for the desired treatment period (e.g., 6, 12, 24, or 48 hours).[5]

  • Add 10 µL of CCK-8 solution to each well, being careful not to introduce bubbles.[5]

  • Incubate the plate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at 450 nm using a microplate reader.[5]

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilization buffer. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.

  • Low signal: Optimize cell seeding density and incubation times. Ensure that the cells are healthy and metabolically active.

  • Inconsistent results: Ensure accurate and consistent pipetting. Mix reagents thoroughly. Avoid edge effects on the plate by not using the outer wells or by filling them with sterile PBS.

Conclusion

This compound is a valuable tool for studying the role of MUC1-C in cancer and for assessing the potential of MUC1-C inhibition as a therapeutic strategy. The provided protocols and concentration recommendations serve as a starting point for utilizing this compound in cell viability assays. It is essential to optimize the experimental conditions for each specific cell line and research question to obtain reliable and reproducible results.

References

Preparing and Storing GO-203 TFA Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of GO-203 TFA (Trifluoroacetate), a potent inhibitor of the MUC1-C oncoprotein. Adherence to these guidelines is crucial for ensuring the stability and activity of the compound for reproducible experimental results.

Introduction to GO-203

GO-203 is a cell-penetrating peptide that functions as a direct inhibitor of the Mucin 1 (MUC1) C-terminal subunit (MUC1-C).[1][2] MUC1-C is an oncoprotein that is overexpressed in a variety of human cancers and is associated with poor prognosis. GO-203 is an all D-amino acid peptide that contains a poly-arginine transduction domain linked to a sequence that binds to the MUC1-C cytoplasmic tail, thereby blocking its homodimerization.[1] This inhibition disrupts downstream oncogenic signaling pathways, including the PI3K-AKT-S6K1 pathway, leading to decreased cancer cell proliferation, induction of reactive oxygen species (ROS), and loss of mitochondrial transmembrane potential.[1][3]

Solubility of this compound

Proper dissolution is the first critical step in preparing a stock solution. The solubility of this compound has been determined in common laboratory solvents. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[1]

SolventConcentrationMolarity (approx.)Notes
Water50 mg/mL[1]20.60 mM[1]May require sonication to fully dissolve.[1]
DMSO100 mg/mL[4]41.21 mM[4]Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. Note: For ease of use, many suppliers provide pre-weighed amounts (e.g., 1 mg, 5 mg).

  • Solvent Addition: Based on the molecular weight of this compound (approximately 2426.77 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, add 41.2 µL of DMSO.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution gently for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath for a short period. Gentle warming to 37°C can also aid dissolution.[1]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at the recommended temperature (see Section 4).

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_solvent Add Calculated Volume of DMSO weigh->add_solvent dissolve Vortex and Sonicate (if needed) to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end_node End: Ready-to-use Aliquots store->end_node

Workflow for this compound stock solution preparation.

Storage Conditions

Proper storage is critical to maintain the integrity of this compound.

Powdered Form:

TemperatureDurationNotes
-20°C1 yearStore in a dry, dark place.[2]
-80°C2 yearsStore in a dry, dark place.[2]

Stock Solution in Solvent:

TemperatureDurationNotes
-20°C1 monthSealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][2]
-80°C6 monthsSealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action: MUC1-C Inhibition

GO-203 exerts its anti-cancer effects by targeting the MUC1-C oncoprotein. The following diagram illustrates the signaling pathway and the inhibitory action of GO-203.

G cluster_pathway MUC1-C Signaling Pathway and GO-203 Inhibition MUC1_C MUC1-C Monomer Dimer MUC1-C Homodimer MUC1_C->Dimer Homodimerization PI3K PI3K Dimer->PI3K Activation TIGAR TIGAR Downregulation AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 Proliferation Cancer Cell Proliferation S6K1->Proliferation ROS Increased ROS Mito Loss of Mitochondrial Transmembrane Potential GO203 GO-203 GO203->Inhibition

GO-203 inhibits MUC1-C homodimerization, blocking downstream signaling.

Pathway Description:

  • MUC1-C Homodimerization: In cancer cells, MUC1-C monomers dimerize, which is a critical step for its oncogenic function.

  • Downstream Signaling Activation: The MUC1-C homodimer activates downstream signaling pathways, including the PI3K-AKT-S6K1 cascade.[1]

  • Oncogenic Effects: Activation of these pathways promotes cancer cell proliferation and survival.

  • GO-203 Inhibition: GO-203 binds to the CQC motif in the MUC1-C cytoplasmic domain, blocking its homodimerization.[1] This leads to the downregulation of TIGAR, an increase in reactive oxygen species (ROS), and a loss of mitochondrial transmembrane potential, ultimately inhibiting cancer cell growth.[1]

References

Application Notes and Protocols: GO-203 TFA Nanoparticle Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 is a cell-penetrating peptide inhibitor that targets the MUC1-C oncoprotein, which is aberrantly overexpressed in a wide range of human cancers, including breast, lung, colon, pancreatic, and prostate cancers.[1][2] The MUC1-C subunit plays a crucial role in promoting tumorigenesis by activating multiple oncogenic signaling pathways.[3][4][5] GO-203 is an all D-amino acid peptide that functions by binding to the MUC1-C cytoplasmic tail, which blocks its homodimerization and subsequent nuclear translocation, thereby inhibiting its oncogenic functions.[6]

However, the therapeutic application of peptide-based drugs like GO-203 is often hindered by their short circulating half-life, immunogenicity, and poor cell penetration.[7][8] To overcome these limitations, a novel nanoparticle formulation has been developed to enhance the in vivo delivery and therapeutic efficacy of GO-203.[7] This formulation utilizes a biodegradable, tetrablock copolymer composed of polylactic acid (PLA), polyethylene glycol (PEG), and polypropylene glycol (PPG) (PLA-PEG-PPG-PEG) to encapsulate GO-203.[7][9] This nanoparticle-based delivery system has been shown to provide sustained release of GO-203, improve its pharmacokinetic profile, and enhance its anti-cancer activity in preclinical models.[7][9]

These application notes provide a comprehensive overview of the GO-203 TFA nanoparticle formulation, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its use in in vivo research.

Mechanism of Action of GO-203

GO-203 exerts its anti-cancer effects by specifically targeting the MUC1-C oncoprotein. MUC1-C is a transmembrane protein that, upon homodimerization, translocates to the nucleus and activates various signaling pathways critical for cancer cell survival, proliferation, and metastasis.[3][4][10] GO-203 is designed to mimic a region of the MUC1-C cytoplasmic domain, allowing it to bind to the CQC motif and physically block the homodimerization of MUC1-C.[6][11] This inhibition prevents the nuclear import of MUC1-C and disrupts its downstream signaling cascades.[12][11]

The key signaling pathways inhibited by GO-203 include:

  • PI3K/AKT/mTOR Pathway : MUC1-C activates this pathway, which is central to cell growth, survival, and metabolism.[4][13] GO-203-mediated inhibition of MUC1-C leads to the downregulation of this pathway.[6]

  • MEK/ERK Pathway : This pathway is crucial for cell proliferation and is also activated by MUC1-C.[3][4]

  • NF-κB Pathway : MUC1-C can activate the NF-κB pathway, which is involved in inflammation and cell survival.[4][14] Treatment with GO-203 nanoparticles can suppress this pathway.[13]

  • Wnt/β-catenin Pathway : MUC1-C contributes to the activation of this pathway, which is involved in cell fate and proliferation.[3][14]

By blocking these pathways, GO-203 induces cancer cell death, inhibits self-renewal capacity, and disrupts cellular redox balance.[7][9]

MUC1-C Signaling Pathways

MUC1_C_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activation GRB2 GRB2 MUC1_C->GRB2 IKK IKK MUC1_C->IKK beta_catenin β-catenin MUC1_C->beta_catenin Stabilization MUC1_C_Nuc MUC1-C MUC1_C->MUC1_C_Nuc Nuclear Translocation RTK RTKs (e.g., EGFR) RTK->MUC1_C AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Target Gene Expression mTOR->Gene_Expression Translation RAS RAS GRB2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription NFkB NF-κB (p65) IKK->NFkB p65_Nuc p65 NFkB->p65_Nuc Nuclear Translocation GO203 GO-203 GO203->MUC1_C Inhibition of Homodimerization TCF7L2 TCF7L2 MUC1_C_Nuc->TCF7L2 STAT3 STAT3 MUC1_C_Nuc->STAT3 TCF7L2->Gene_Expression STAT3->Gene_Expression p65_Nuc->Gene_Expression

Caption: MUC1-C signaling pathways and the inhibitory action of GO-203.

Data Presentation

In Vitro Efficacy of GO-203 Nanoparticles
Cell LineCancer TypeTreatmentEffectReference
ZR-75-1Breast CancerSingle 7.5 µM GO-203/NPsLoss of cell survival observed at day 3.[7]
ZR-75-1Breast CancerGO-203/NPsInhibition of clonogenic survival.[7]
MDA-MB-468Breast CancerGO-203/NPsInhibition of clonogenic survival.[7]
MCF-7Breast CancerGO-203/NPsInhibition of clonogenic survival.[7]
In Vivo Efficacy of GO-203 Nanoparticle Formulation
Animal ModelTumor TypeTreatment RegimenOutcomeReference
Balb/c miceSyngeneic Ehrlich tumors15 mg/kg GO-203 (non-encapsulated) daily for 21 daysTumor regression[7][15]
Balb/c miceSyngeneic Ehrlich tumors10, 15, or 20 mg/kg GO-203/NPs once a week for 3 weeksComparable tumor regression to daily non-encapsulated GO-203[7][15]
Nude miceZR-75-1 breast cancer xenografts18 mg/kg GO-203 (non-encapsulated) daily for 21 daysTumor regression[7][15]
Nude miceZR-75-1 breast cancer xenografts20 mg/kg GO-203/NPs once a week for 3 weeksComparable tumor regression to daily non-encapsulated GO-203[7][15]

Experimental Protocols

Protocol 1: Preparation of GO-203 Loaded Nanoparticles

Materials:

  • This compound peptide

  • PLA-PEG-PPG-PEG tetrablock copolymer

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Methodology:

  • Polymer Solution Preparation: Dissolve a specific amount of PLA-PEG-PPG-PEG copolymer in DCM to create a polymer solution.

  • Peptide Addition: Add this compound to the polymer solution and mix thoroughly.

  • Emulsification: Prepare an aqueous solution of PVA. Add the organic phase (polymer and peptide solution) to the aqueous PVA solution under constant stirring to form an oil-in-water (o/w) emulsion.

  • Sonication: Subject the emulsion to high-intensity sonication using a probe sonicator to reduce the droplet size and form nanoparticles.

  • Solvent Evaporation: Stir the nano-emulsion overnight at room temperature to allow for the complete evaporation of DCM, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove any un-encapsulated peptide and excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry using a lyophilizer to obtain a powdered form of GO-203 loaded nanoparticles.

  • Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), morphology (using Transmission Electron Microscopy), and drug loading efficiency (using High-Performance Liquid Chromatography).

Protocol 2: In Vitro Cell Viability Assay

Materials:

  • MUC1-C positive cancer cell lines (e.g., ZR-75-1, MDA-MB-468)

  • Complete cell culture medium

  • GO-203/NPs and empty nanoparticles (as control)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of GO-203/NPs. Include wells with empty nanoparticles and untreated cells as controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: In Vivo Antitumor Efficacy Study

Materials:

  • Immunocompromised mice (e.g., nude mice) or syngeneic mouse models

  • MUC1-C positive cancer cells

  • GO-203/NPs and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using calipers.

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer GO-203/NPs (e.g., 20 mg/kg, once weekly) via intraperitoneal (IP) or intravenous (IV) injection. Administer the vehicle control to the control group.

  • Tumor Measurement: Measure the tumor volumes at regular intervals throughout the study.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies prep Preparation of GO-203/NPs char Physicochemical Characterization (Size, Zeta, Morphology) prep->char cell_culture Cell Culture (MUC1-C+ Cancer Cells) prep->cell_culture animal_model Tumor Xenograft/ Syngeneic Model prep->animal_model viability Cell Viability Assay cell_culture->viability clonogenic Clonogenic Survival Assay cell_culture->clonogenic treatment Treatment with GO-203/NPs animal_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint

Caption: Workflow for the evaluation of GO-203 nanoparticle formulation.

Conclusion

The this compound nanoparticle formulation represents a promising strategy for the targeted delivery of a peptide-based inhibitor to MUC1-C expressing tumors. The encapsulation of GO-203 in a biodegradable polymer enhances its stability and allows for sustained release, leading to improved anti-cancer efficacy with less frequent dosing in preclinical models. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel nanoformulation. Further investigation into the clinical translation of this technology is warranted.

References

Application Notes and Protocols for Western Blot Analysis of MUC1-C Inhibition by GO-203 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 1 (MUC1) is a heterodimeric transmembrane protein aberrantly overexpressed in a majority of human carcinomas, making it a significant target in cancer therapy. The MUC1 C-terminal subunit (MUC1-C) functions as an oncoprotein, driving key signaling pathways that promote cell proliferation, survival, and resistance to therapy.[1] GO-203 TFA is a cell-penetrating peptide inhibitor designed to specifically target the MUC1-C cytoplasmic domain, blocking its homodimerization and subsequent oncogenic signaling.[2][3][4][5] This document provides detailed protocols for utilizing Western blot analysis to assess the efficacy of this compound in inhibiting MUC1-C and its downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines, providing key data points for experimental planning and interpretation.

Table 1: IC50 Values of GO-203 in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-75.6
ZR-75-12.9

Data extracted from studies on the synergistic effects of GO-203 with other cytotoxic agents.[4]

Table 2: Apoptosis Induction by GO-203 in Breast Cancer Cell Lines

Cell LineGO-203 Concentration (µM)Treatment Duration (h)Percentage of Apoptotic Cells (Sub-G1)
MCF-75.6729%

Data from cell cycle analysis following GO-203 treatment.[4]

Table 3: Effect of GO-203 on MUC1-Positive Colorectal Cancer Cells

Cell LineGO-203 Concentration (µM)Treatment Duration (days)Effect
SKCO-153~80% cell death

This table highlights the potent cytotoxic effects of GO-203 on MUC1-expressing cells.[2]

MUC1-C Signaling and Inhibition by this compound

MUC1-C, upon homodimerization, activates several oncogenic signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This compound inhibits MUC1-C by binding to its cytoplasmic tail, preventing this dimerization and blocking downstream signaling.

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C Dimer MUC1-C Homodimer MUC1_C->Dimer Dimerization PI3K PI3K Dimer->PI3K Activates MEK MEK Dimer->MEK Activates GO203 This compound GO203->MUC1_C Inhibits Dimerization AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK Activates ERK->Proliferation

MUC1-C signaling and this compound inhibition.

Experimental Protocols

Western Blot Workflow

The following diagram outlines the major steps in performing a Western blot analysis.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation start->sample_prep electrophoresis 2. SDS-PAGE Electrophoresis sample_prep->electrophoresis transfer 3. Protein Transfer electrophoresis->transfer blocking 4. Membrane Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection secondary_ab->detection analysis 8. Data Analysis detection->analysis end End analysis->end

General workflow for Western blot analysis.
Detailed Protocol for MUC1-C Western Blot

This protocol is a comprehensive guide for the detection of MUC1-C and the assessment of its inhibition by this compound.

1. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of a 4-12% Bis-Tris gradient gel.[6]

  • Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Perform a wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody against MUC1-C (or other proteins of interest) diluted in the blocking buffer overnight at 4°C with gentle agitation.[6][7]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

6. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Logical Relationship of MUC1-C Inhibition

The following diagram illustrates the logical progression from this compound treatment to the observable cellular effects.

Logical_Relationship treatment Treatment with This compound inhibition Inhibition of MUC1-C Homodimerization treatment->inhibition downstream_inhibition Inhibition of Downstream Signaling (e.g., PI3K/AKT) inhibition->downstream_inhibition cellular_effect Decreased Cell Proliferation & Increased Apoptosis downstream_inhibition->cellular_effect wb_confirmation Western Blot Confirmation: Reduced p-AKT levels downstream_inhibition->wb_confirmation

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following GO-203 TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 TFA is a potent and specific peptide-based inhibitor of the Mucin 1 C-terminal subunit (MUC1-C) oncoprotein.[1][2] MUC1-C is aberrantly overexpressed in a wide range of carcinomas and is implicated in tumorigenesis and resistance to therapy. By blocking the homodimerization of MUC1-C, this compound disrupts downstream oncogenic signaling pathways, leading to the induction of apoptosis in MUC1-positive cancer cells.[1][2] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action of this compound in Inducing Apoptosis

This compound is a cell-penetrating peptide that specifically targets the CQC motif within the MUC1-C cytoplasmic domain, thereby inhibiting its dimerization and oncogenic functions.[1][3] This inhibition triggers a cascade of events culminating in apoptosis through multiple mechanisms:

  • Inhibition of Pro-Survival Signaling: this compound treatment has been shown to downregulate the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[1]

  • Induction of Oxidative Stress: The treatment leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels, creating a state of oxidative stress that can trigger apoptosis.[1]

  • Disruption of Mitochondrial Function: this compound causes a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1]

  • Downregulation of Apoptosis Inhibitors: By inhibiting MUC1-C, this compound can lead to the downregulation of anti-apoptotic proteins such as TIGAR (TP53-induced glycolysis and apoptosis regulator).[1][2]

These events collectively push the cancer cell towards programmed cell death, making the analysis of apoptosis a critical method for evaluating the efficacy of this compound.

Data Presentation: Quantitative Analysis of Apoptosis

The following table presents illustrative data from a flow cytometry experiment designed to quantify apoptosis in a MUC1-positive cancer cell line (e.g., SKCO-1) treated with this compound. Cells were treated with a vehicle control or 5 µM this compound for 72 hours, followed by Annexin V-FITC and Propidium Iodide (PI) staining.

Treatment ConditionLive Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic Cells (Annexin V+ / PI+) (%)Necrotic Cells (Annexin V- / PI+) (%)Total Apoptotic Cells (%)
Vehicle Control 95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.24.3 ± 1.3
This compound (5 µM) 20.5 ± 3.545.3 ± 4.230.1 ± 3.84.1 ± 1.175.4 ± 8.0

Note: The data presented in this table is for illustrative purposes and is representative of expected outcomes based on available literature. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

Protocol: Induction of Apoptosis with this compound

This protocol describes the treatment of a MUC1-positive cancer cell line with this compound to induce apoptosis.

Materials:

  • MUC1-positive cancer cell line (e.g., SKCO-1, MCF-7, or other appropriate line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate solvent for this compound reconstitution

  • Cell culture plates (e.g., 6-well or 12-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the MUC1-positive cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • This compound Preparation: Reconstitute the lyophilized this compound in a sterile solvent to create a stock solution (e.g., 1 mM). Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 5 µM).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the existing medium with the medium containing the desired concentration of this compound. For the vehicle control, use medium with an equivalent amount of the solvent.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Following incubation, proceed to the apoptosis analysis protocol.

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol details the staining of this compound-treated cells with Annexin V and PI for subsequent flow cytometric analysis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cells into a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Visualizations

GO203_Signaling_Pathway GO203 This compound MUC1C_dimer MUC1-C Dimerization GO203->MUC1C_dimer inhibits PI3K_AKT PI3K/AKT/mTOR Pathway MUC1C_dimer->PI3K_AKT activates ROS Increased ROS Decreased GSH MUC1C_dimer->ROS prevents TIGAR TIGAR Downregulation MUC1C_dimer->TIGAR maintains Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits Mito Mitochondrial Membrane Potential Loss ROS->Mito Mito->Apoptosis TIGAR->Apoptosis inhibits

Caption: this compound Signaling Pathway to Apoptosis.

Flow_Cytometry_Workflow start Seed MUC1-Positive Cancer Cells treat Treat with this compound (or Vehicle Control) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cell Populations analyze->end

Caption: Experimental Workflow for Apoptosis Analysis.

Apoptosis_Quadrants origin x_axis Annexin V → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Flow Cytometry Quadrant Analysis.

References

Measuring Reactive Oxygen Species (ROS) Production in Cells Treated with GO-203 TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 TFA is a potent and specific cell-penetrating peptide inhibitor of the MUC1-C oncoprotein.[1][2][3] MUC1-C is a critical factor in tumorigenesis and treatment resistance in a variety of cancers.[4][5][6] One of the key downstream effects of MUC1-C inhibition by this compound is the induction of cellular oxidative stress through the production of Reactive Oxygen Species (ROS).[1][5] This application note provides detailed protocols for measuring ROS production in cells treated with this compound, summarizes the expected quantitative outcomes, and illustrates the underlying signaling pathways.

Mechanism of Action: this compound and ROS Production

This compound is an all D-amino acid peptide that functions by binding to the MUC1-C cytoplasmic tail, which blocks its homodimerization and subsequent oncogenic signaling.[1] A primary mechanism by which this compound induces cell death is through the disruption of the cellular redox balance.[4][7] Treatment with this compound leads to an increase in intracellular ROS levels.[1][5] This is achieved, in part, by the downregulation of TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that plays a role in diminishing oxidative stress.[1][5] The inhibition of the PI3K-AKT-S6K1 pathway by this compound also contributes to this effect.[1] The resulting accumulation of ROS can lead to loss of mitochondrial transmembrane potential and, ultimately, apoptosis.[1][5]

GO203 This compound MUC1C MUC1-C Homodimerization GO203->MUC1C inhibits PI3K PI3K-AKT-S6K1 Pathway GO203->PI3K inhibits MUC1C->PI3K activates TIGAR TIGAR Synthesis PI3K->TIGAR promotes Apoptosis Apoptosis PI3K->Apoptosis inhibits ROS Increased ROS Production TIGAR->ROS reduces ROS->Apoptosis induces

Caption: Signaling pathway of this compound-induced ROS production.

Quantitative Data Summary

The following table summarizes the expected quantitative effects of this compound on MUC1-positive cancer cells based on available literature.

ParameterCell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Cell ViabilitySKCO-15 µM3 days~80% decrease[1]
ROS LevelsHuT-78, H95 µM3 daysSignificant increase in H2O2[8]
GSH LevelsSKCO-15 µM3 daysSignificant decrease[1]
Mitochondrial Membrane PotentialSKCO-15 µM3 daysSignificant decrease[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9][10] Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10][11] The fluorescence intensity is directly proportional to the level of intracellular ROS.[10]

Materials:

  • MUC1-positive cancer cell line (e.g., SKCO-1, HuT-78)

  • This compound

  • Control peptide (optional, e.g., CP-2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA (e.g., from a commercial kit)

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[9][12]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ to 3 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and treat the cells with the desired concentrations of this compound (e.g., 5 µM) in fresh complete medium.

    • Include wells for untreated cells (negative control) and cells treated with a positive control for ROS induction (e.g., 50 µM TBHP for 1-2 hours).

    • If using, include a control peptide at the same concentration as this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 3 days, with daily addition of the peptide).[5]

  • Staining with DCFH-DA:

    • Prepare a 1x working solution of DCFH-DA in a suitable buffer (e.g., PBS or HBSS) according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of the 1x DCFH-DA solution to each well.

  • Incubation with Probe: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement:

    • Plate Reader: Remove the DCFH-DA solution, wash the cells once with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9][10]

    • Flow Cytometry: After incubation with DCFH-DA, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence per cell using a flow cytometer.[12]

  • Data Analysis: Subtract the background fluorescence of unstained cells. Express the results as relative fluorescence units (RFU) or as a fold change compared to the untreated control.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 ROS Detection Seed Seed Cells Adhere Adhere Overnight Seed->Adhere Treat Treat with This compound Adhere->Treat Incubate_Treat Incubate (e.g., 3 days) Treat->Incubate_Treat Stain Stain with DCFH-DA Incubate_Treat->Stain Incubate_Stain Incubate (30-60 min) Stain->Incubate_Stain Measure Measure Fluorescence (Plate Reader or Flow Cytometer) Incubate_Stain->Measure

Caption: Experimental workflow for measuring ROS production.

Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)

This protocol is specific for the detection of superoxide (O₂⁻), a major ROS. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

  • Same as Protocol 1, but with Dihydroethidium (DHE) instead of DCFH-DA.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Staining with DHE:

    • Prepare a working solution of DHE (e.g., 10 µM) in a suitable buffer.

    • Remove the treatment medium, wash the cells with buffer, and add the DHE solution.

  • Incubation with Probe: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Wash the cells with buffer.

    • Measure the fluorescence using a microplate reader or flow cytometer with excitation at ~488 nm and emission at ~585 nm.[13]

  • Data Analysis: Similar to Protocol 1.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on cellular ROS production. The induction of oxidative stress is a key mechanism of action for this MUC1-C inhibitor, and its accurate quantification is essential for understanding its therapeutic potential. Researchers should optimize cell seeding densities, reagent concentrations, and incubation times for their specific cell lines and experimental conditions.

References

Assessing Mitochondrial Potential with GO-203 TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a potent and specific inhibitor of the MUC1-C oncoprotein, a key driver in various malignancies. Its mechanism of action involves the disruption of MUC1-C homodimerization, leading to the inhibition of downstream oncogenic signaling pathways, induction of reactive oxygen species (ROS), and a subsequent loss of mitochondrial membrane potential, ultimately triggering apoptosis.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on mitochondrial potential, a critical indicator of cellular health and a key determinant of apoptotic cell death.

Introduction

Mitochondria are central to cellular metabolism and survival, and their dysfunction is a hallmark of many diseases, including cancer. The mitochondrial membrane potential (ΔΨm) is a crucial parameter of mitochondrial function, and its disruption is an early event in apoptosis. This compound has been shown to induce a significant decrease in mitochondrial membrane potential in MUC1-positive cancer cells.[1] Therefore, the assessment of mitochondrial potential is a key method to evaluate the efficacy of this compound in preclinical studies. This application note details protocols for measuring changes in mitochondrial membrane potential and reactive oxygen species (ROS) production following treatment with this compound.

Mechanism of Action: this compound Signaling Pathway

This compound is a cell-penetrating peptide that targets the cytoplasmic tail of the MUC1-C oncoprotein, preventing its homodimerization. This action sets off a cascade of events that culminate in mitochondrial dysfunction and apoptosis. The key steps in this pathway are:

  • Inhibition of MUC1-C: this compound binds to the CQC motif of the MUC1-C cytoplasmic domain, blocking its ability to form homodimers.[1]

  • Downregulation of PI3K/AKT/S6K1 Pathway: Inhibition of MUC1-C leads to the suppression of the PI3K/AKT/S6K1 signaling pathway.[1]

  • TIGAR Inhibition: The downregulation of the PI3K/AKT pathway results in the decreased expression of TP53-induced glycolysis and apoptosis regulator (TIGAR).[1]

  • Increased ROS Production: The inhibition of TIGAR, which is involved in regulating glycolysis and mitigating oxidative stress, leads to an increase in intracellular reactive oxygen species (ROS).[1]

  • Loss of Mitochondrial Membrane Potential: The accumulation of ROS damages mitochondria, leading to a significant decrease in the mitochondrial membrane potential (ΔΨm).[1]

  • Apoptosis: The collapse of the mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and subsequent cell death.

GO203_TFA_Pathway cluster_inhibition This compound Action cluster_cell Cellular Events GO203 This compound MUC1_C MUC1-C Homodimerization GO203->MUC1_C Inhibits PI3K_AKT PI3K/AKT/S6K1 Pathway MUC1_C->PI3K_AKT Activates TIGAR TIGAR PI3K_AKT->TIGAR Upregulates ROS Increased ROS Production TIGAR->ROS Suppresses Mito_Potential Loss of Mitochondrial Membrane Potential ROS->Mito_Potential Apoptosis Apoptosis Mito_Potential->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on mitochondrial membrane potential in MUC1-positive cancer cells, such as SKCO-1. It is important to note that specific values may vary depending on the cell line and experimental conditions.

This compound Concentration (µM)Treatment DurationExpected Change in Mitochondrial Membrane PotentialReference
0 (Control)72 hoursBaselineN/A
172 hoursMinor Decrease[1]
2.572 hoursModerate Decrease[1]
572 hoursSignificant Decrease[1]
1072 hoursProfound Decrease[1]

Note: This table is illustrative and based on qualitative descriptions from the literature. Researchers should perform their own dose-response experiments to obtain precise quantitative data for their specific cell lines.

Experimental Protocols

Experimental Workflow for Assessing Mitochondrial Potential

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Mitochondrial Potential Assessment cluster_ros ROS Production Assessment cluster_analysis Data Analysis Cell_Culture Culture MUC1-positive cancer cells Cell_Seeding Seed cells in appropriate plates Cell_Culture->Cell_Seeding GO203_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->GO203_Treatment Incubation Incubate for desired duration (e.g., 72 hours) GO203_Treatment->Incubation JC1_Assay JC-1 Assay Incubation->JC1_Assay TMRE_Assay TMRE Assay Incubation->TMRE_Assay ROS_Assay DCFDA/H2DCFDA Assay Incubation->ROS_Assay Microscopy Fluorescence Microscopy JC1_Assay->Microscopy Flow_Cytometry Flow Cytometry JC1_Assay->Flow_Cytometry Plate_Reader Plate Reader JC1_Assay->Plate_Reader TMRE_Assay->Microscopy TMRE_Assay->Flow_Cytometry TMRE_Assay->Plate_Reader ROS_Assay->Microscopy ROS_Assay->Flow_Cytometry ROS_Assay->Plate_Reader

Caption: General workflow for assessing mitochondrial potential.

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • MUC1-positive cancer cells

  • This compound

  • JC-1 Staining Kit

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and incubate for the desired time (e.g., 72 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells once with PBS.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with 200 µL of assay buffer provided in the kit.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.

    • Flow Cytometry: Detach the cells, resuspend them in assay buffer, and analyze using a flow cytometer with appropriate channels for red and green fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for red and green fluorescence. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • MUC1-positive cancer cells

  • This compound

  • TMRE (Tetramethylrhodamine, ethyl ester)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with this compound as described in Protocol 1.

  • TMRE Staining:

    • Prepare a working solution of TMRE in culture medium (e.g., 100-200 nM).

    • Remove the culture medium from the wells.

    • Add 100 µL of the TMRE working solution to each well.

    • Incubate at 37°C for 20-30 minutes, protected from light.

  • Washing:

    • Remove the TMRE solution and wash the cells twice with warm PBS.

  • Analysis:

    • Add 100 µL of PBS or culture medium to each well.

    • Analyze immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader using the appropriate filter set for rhodamine (excitation/emission ~549/575 nm).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a key event in this compound-induced apoptosis. The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS. H2DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

Materials:

  • MUC1-positive cancer cells

  • This compound

  • DCFDA/H2DCFDA Assay Kit

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with this compound as described in Protocol 1. A positive control for ROS induction (e.g., H2O2) should be included.

  • DCFDA/H2DCFDA Staining:

    • Prepare a working solution of DCFDA/H2DCFDA in serum-free medium or PBS (e.g., 10-25 µM).

    • Remove the culture medium and wash the cells once with PBS.

    • Add 100 µL of the DCFDA/H2DCFDA working solution to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity immediately using a fluorescence microscope, flow cytometer, or plate reader (excitation/emission ~485/535 nm).

Conclusion

This compound represents a promising therapeutic agent that targets the MUC1-C oncoprotein, leading to mitochondrial dysfunction and apoptosis in cancer cells. The protocols detailed in this application note provide robust methods for assessing the impact of this compound on mitochondrial potential and ROS production. These assays are essential tools for researchers and drug development professionals to evaluate the efficacy and mechanism of action of this compound and other MUC1-C inhibitors in preclinical cancer models.

References

Application Notes and Protocols for GO-203 TFA in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GO-203 is a potent and specific inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, a critical driver in the pathogenesis of a wide range of human cancers.[1][2] Aberrantly overexpressed in numerous carcinomas, MUC1-C plays a pivotal role in tumor progression by activating multiple oncogenic signaling pathways.[1][3][4] GO-203, an all-D-amino acid peptide, effectively targets MUC1-C by binding to its cytoplasmic tail, which blocks its homodimerization and subsequent oncogenic signaling.[5] This document provides detailed application notes and protocols for the use of GO-203 TFA (trifluoroacetic acid salt) in long-term experimental settings, both in vitro and in vivo.

Mechanism of Action

GO-203 functions as a cell-penetrating peptide that disrupts the function of the MUC1-C oncoprotein.[5][6] Its primary mechanism involves the inhibition of MUC1-C homodimerization, a crucial step for its oncogenic activity.[5][7] By preventing this dimerization, GO-203 effectively blocks downstream signaling pathways that are essential for cancer cell survival, proliferation, and resistance to therapy.[3][4] Key pathways inhibited by targeting MUC1-C with GO-203 include the PI3K→AKT and MEK→ERK pathways.[3][8][9] Furthermore, GO-203 treatment has been shown to downregulate the TP53-inducible glycolysis and apoptosis regulator (TIGAR), leading to increased reactive oxygen species (ROS) and loss of mitochondrial transmembrane potential.[5][7]

MUC1-C Signaling Pathways and GO-203 Inhibition

The following diagram illustrates the central role of MUC1-C in activating key oncogenic signaling pathways and the point of intervention for GO-203.

MUC1_Signaling MUC1-C Signaling and GO-203 Inhibition cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTKs RTKs (e.g., EGFR) MUC1_C MUC1-C Oncoprotein RTKs->MUC1_C Activates Dimerization MUC1_C->Dimerization GO203 GO-203 GO203->Dimerization Inhibits PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metabolism Altered Metabolism AKT->Metabolism Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Wnt Wnt/β-catenin Wnt->Proliferation STAT STAT STAT->Proliferation Dimerization->PI3K Activates Dimerization->MEK Activates Dimerization->NFkB Activates Dimerization->Wnt Activates Dimerization->STAT Activates

Caption: MUC1-C signaling pathways and the inhibitory action of GO-203.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of GO-203 from preclinical studies.

Table 1: In Vitro Activity of GO-203

Cell LineCancer TypeConcentration (µM)DurationEffect
SKCO-1Colorectal Cancer53 daysInduced approximately 80% cell death; decreased mitochondrial potential.[5]
COLO-205Colorectal Cancer56 daysInhibited cell proliferation.[7][10]
SW480, LOVOColorectal Cancer53 daysNo effect on cell growth (MUC1-negative).[5]
ZR-75-1Breast Cancer7.53 daysLoss of cell viability.[11]
MDA-MB-468Breast CancerNot Specified7 daysInhibition of colony formation.[11]
MCF-7Breast CancerNot Specified7 daysInhibition of colony formation.[11]

Table 2: In Vivo Efficacy of GO-203 in Xenograft Models

Tumor ModelCancer TypeTreatment ScheduleRoute of AdministrationOutcome
COLO-205Colorectal Cancer18 mg/kg/day for 28 daysIntraperitoneal (IP)Complete tumor regression with no regrowth by day 180.[5]
SK-CO-1Colorectal Cancer6 mg/kg/day for 5 daysIntravenous (IV)Significant tumor growth inhibition.[12]
SK-CO-1Colorectal Cancer3 mg/kg/day for 5 days, weekly for 2 weeksIntravenous (IV)Significant tumor growth inhibition.[12]
Syngeneic & XenograftVariousWeekly administration of GO-203 nanoparticlesNot SpecifiedTumor regressions comparable to daily dosing of non-encapsulated GO-203.[13]

Experimental Protocols

Protocol 1: Long-Term In Vitro Cell Viability Assay

This protocol outlines a long-term experiment to assess the effect of this compound on the viability of MUC1-positive cancer cells.

Materials:

  • This compound (trifluoroacetic acid salt)

  • MUC1-positive cancer cell line (e.g., COLO-205, ZR-75-1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., Trypan Blue, Alamar Blue)

  • 96-well and 6-well cell culture plates

  • Sterile, nuclease-free water or appropriate solvent for this compound reconstitution

  • Incubator (37°C, 5% CO2)

Procedure:

  • Reconstitution of this compound: Prepare a stock solution of this compound by dissolving it in sterile water or another appropriate solvent to a concentration of 1 mM.[6] For increased solubility, the tube can be warmed to 37°C and sonicated.[6] Store the stock solution in aliquots at -80°C for up to 6 months.[5][14] Avoid repeated freeze-thaw cycles.[5][6]

  • Cell Seeding: Seed MUC1-positive cancer cells in 96-well plates at a density of 2,000-3,000 cells per well in 100 µL of complete culture medium.[7] For clonogenic assays, seed cells at a lower density (e.g., 500 cells/well) in 6-well plates.

  • Treatment Administration: After 24 hours of incubation to allow for cell attachment, add this compound to the desired final concentration (e.g., 5 µM).[5] Include a vehicle control group (cells treated with the solvent used to dissolve this compound) and a negative control peptide group if available.

  • Long-Term Treatment Schedule:

    • For continuous exposure: Replace the culture medium with fresh medium containing this compound every 2-3 days for the duration of the experiment (e.g., 7-14 days).

    • For intermittent exposure: Treat cells for a defined period (e.g., 3 days), then replace with fresh medium without the inhibitor and continue to culture for the remainder of the experiment.

  • Assessment of Cell Viability:

    • At regular intervals (e.g., every 48-72 hours): Measure cell viability using an appropriate assay. For Trypan Blue exclusion, detach cells and count viable (unstained) and non-viable (blue) cells.[7]

    • For clonogenic assays: After the treatment period (e.g., 7-14 days), wash the cells with PBS, fix, and stain with crystal violet to visualize colonies. Count the number of colonies containing >50 cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For clonogenic assays, calculate the plating efficiency and surviving fraction.

Protocol 2: Long-Term In Vivo Tumor Xenograft Study

This protocol describes a long-term study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., BALB/c nu/nu)

  • MUC1-positive cancer cell line (e.g., COLO-205)

  • Matrigel (optional)

  • Sterile PBS for injection

  • Calipers for tumor measurement

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^7 MUC1-positive cancer cells (e.g., COLO-205) in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.[12]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[12]

  • Preparation of this compound for Injection: Dissolve this compound in sterile PBS to the desired concentration for the target dose (e.g., 18 mg/kg).[5] Prepare fresh solutions for each injection.

  • Long-Term Treatment Schedule:

    • Daily Dosing Regimen: Administer this compound via intraperitoneal (IP) injection at a dose of 18 mg/kg daily for 28 days.[5] The control group should receive an equivalent volume of sterile PBS.

    • Intermittent Dosing Regimen: Alternatively, administer this compound intravenously (IV) at 3 mg/kg/day for 5 consecutive days, followed by a 9-day break, and repeat for subsequent cycles.[12]

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumor volume 2-3 times per week.

    • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[12]

    • Clinical Observations: Observe the general health and behavior of the animals daily.

    • Long-Term Follow-up: After the completion of the treatment period, continue to monitor the mice for tumor regrowth for an extended period (e.g., up to 180 days).[5]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol iv_start Start In Vitro iv_reconstitute Reconstitute this compound iv_start->iv_reconstitute iv_seed Seed MUC1+ Cancer Cells iv_reconstitute->iv_seed iv_treat Administer this compound iv_seed->iv_treat iv_incubate Long-Term Incubation (with media changes) iv_treat->iv_incubate iv_assess Assess Viability/Clonogenicity iv_incubate->iv_assess iv_analyze Data Analysis iv_assess->iv_analyze iv_end End In Vitro iv_analyze->iv_end invivo_start Start In Vivo invivo_implant Implant Tumor Cells invivo_start->invivo_implant invivo_monitor_tumor Monitor Tumor Growth invivo_implant->invivo_monitor_tumor invivo_randomize Randomize Mice invivo_monitor_tumor->invivo_randomize invivo_prepare_drug Prepare this compound for Injection invivo_randomize->invivo_prepare_drug invivo_treat Long-Term Treatment Schedule invivo_prepare_drug->invivo_treat invivo_monitor_mice Monitor Tumor Volume & Animal Health invivo_treat->invivo_monitor_mice invivo_followup Long-Term Follow-up Post-Treatment invivo_monitor_mice->invivo_followup invivo_analyze Data Analysis invivo_followup->invivo_analyze invivo_end End In Vivo invivo_analyze->invivo_end

Caption: Workflow for long-term in vitro and in vivo experiments with this compound.

References

Application Notes and Protocols: A Comparative Analysis of MUC1-C Inhibition by Lentiviral shRNA Knockdown and GO-203 TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucin 1 (MUC1) is a transmembrane protein that is aberrantly overexpressed in a variety of cancers, playing a crucial role in tumorigenesis and metastasis. The MUC1 C-terminal subunit (MUC1-C) is an oncoprotein that drives cancer progression through multiple signaling pathways. This document provides a detailed comparison of two common methods for inhibiting MUC1-C function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the peptide inhibitor GO-203 TFA. We present a summary of their mechanisms of action, quantitative effects on cancer cells, and detailed protocols for their application in a research setting.

Introduction: Targeting the MUC1-C Oncoprotein

The MUC1-C oncoprotein is a key driver of malignant transformation and is implicated in the regulation of cell proliferation, survival, and invasion. Its multifaceted role in cancer biology has made it an attractive target for therapeutic intervention. Two primary strategies for inhibiting MUC1-C function are:

  • Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to introduce a short hairpin RNA specific to MUC1-C into target cells. This leads to the degradation of MUC1-C messenger RNA (mRNA) and a subsequent reduction in MUC1-C protein expression. This method allows for stable, long-term silencing of the target gene.

  • This compound Treatment: GO-203 is a cell-penetrating peptide inhibitor that directly targets the MUC1-C cytoplasmic domain.[1] It functions by binding to the CQC motif within this domain, which is essential for MUC1-C homodimerization and its subsequent oncogenic signaling.[1][2] This small molecule inhibitor offers a pharmacological approach to acutely block MUC1-C function.

Mechanisms of Action and Signaling Pathways

Both lentiviral shRNA knockdown and GO-203 treatment ultimately lead to the inhibition of MUC1-C-mediated signaling. MUC1-C is known to activate several key oncogenic pathways, including:

  • PI3K/AKT Pathway: MUC1-C interacts with and activates phosphoinositide 3-kinase (PI3K), leading to the activation of AKT, a central regulator of cell survival and proliferation.[3][4]

  • NF-κB Pathway: MUC1-C can activate the NF-κB signaling pathway, which is involved in inflammation, cell survival, and immune responses.[5]

  • Wnt/β-catenin Pathway: MUC1-C can stabilize β-catenin, a key component of the Wnt signaling pathway, promoting cell proliferation and stem cell-like properties.[3][4]

  • MEK/ERK Pathway: MUC1-C can also contribute to the activation of the RAS/MEK/ERK signaling cascade, which is critical for cell growth and division.[6]

By inhibiting MUC1-C, both shRNA and GO-203 can effectively downregulate these downstream pathways, leading to anti-cancer effects.

MUC1_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activates MEK MEK MUC1_C->MEK Activates IKK IKK MUC1_C->IKK Activates beta_catenin β-catenin MUC1_C->beta_catenin Stabilizes EGFR EGFR EGFR->MUC1_C Interacts AKT AKT PI3K->AKT Activates Gene_Expression Target Gene Expression AKT->Gene_Expression Regulates ERK ERK MEK->ERK Activates ERK->Gene_Expression Regulates NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates GSK3b GSK3β NFkB_nuc->Gene_Expression Promotes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TCF_LEF->Gene_Expression Promotes shRNA_Workflow Day1 Day 1: Seed Cells Day2 Day 2: Transduction Day1->Day2 Day3 Day 3: Media Change Day2->Day3 Day4_onward Day 4 Onward: Selection Day3->Day4_onward Analysis Analysis of Knockdown Day4_onward->Analysis GO203_Workflow Seeding Seed Cells Treatment GO-203 Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Cellular Assays Incubation->Assay

References

Application Notes and Protocols: Utilizing GO-203 TFA to Elucidate the Role of MUC1-C in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 (MUC1) protein, particularly its C-terminal subunit (MUC1-C), is a key oncoprotein aberrantly overexpressed in a wide range of carcinomas. MUC1-C plays a pivotal role in reprogramming cancer cell metabolism, promoting a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for supporting rapid tumor growth, proliferation, and resistance to therapy. GO-203 TFA is a potent and specific cell-penetrating peptide inhibitor of MUC1-C. It acts by binding to the MUC1-C cytoplasmic domain, thereby blocking its homodimerization and subsequent oncogenic signaling.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the multifaceted role of MUC1-C in cancer metabolism. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research in this critical area of cancer biology.

Introduction to MUC1-C and Cancer Metabolism

MUC1-C is a transmembrane protein that integrates signals from the tumor microenvironment to regulate intracellular pathways essential for cancer progression.[2][3] It functions as a transcriptional co-activator and interacts with a host of signaling molecules to modulate cellular processes, including metabolic reprogramming.[4]

MUC1-C drives metabolic changes by:

  • Activating the PI3K/AKT/mTOR Pathway: This central signaling cascade promotes glucose uptake and the activity of glycolytic enzymes.[2][5][6]

  • Regulating Glycolytic Enzymes: MUC1-C can directly interact with and modulate the activity of key glycolytic enzymes like pyruvate kinase M2 (PKM2).[4][5]

  • Influencing Hypoxia-Inducible Factor 1α (HIF-1α): MUC1-C can stabilize and enhance the activity of HIF-1α, a master regulator of glycolytic gene expression.[3][4]

  • Suppressing Oxidative Phosphorylation (OXPHOS): Recent studies indicate that MUC1-C can suppress the expression of mitochondrial genes, thereby inhibiting OXPHOS and promoting a glycolytic phenotype.[7]

These metabolic alterations provide cancer cells with a distinct advantage, supplying them with the necessary building blocks for rapid proliferation and enhancing their survival under metabolically stressed conditions.

This compound: A Specific Inhibitor of MUC1-C

This compound is a synthetic peptide composed of all D-amino acids, which confers resistance to proteolytic degradation. It comprises a poly-arginine transduction domain for efficient cell penetration, linked to a sequence that specifically targets the CQC motif within the MUC1-C cytoplasmic domain.[1] By binding to this motif, this compound prevents the homodimerization of MUC1-C, a critical step for its nuclear translocation and oncogenic function.[3][8]

Inhibition of MUC1-C by this compound leads to:

  • Downregulation of the PI3K/AKT/mTOR signaling pathway.[1]

  • Decreased synthesis of TIGAR (TP53-induced glycolysis and apoptosis regulator), a protein that limits glycolysis and protects against oxidative stress.[1][8]

  • Increased production of reactive oxygen species (ROS).[1][8]

  • Loss of mitochondrial membrane potential, ultimately leading to apoptosis.[1][8]

Data Presentation: In Vitro and In Vivo Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationTreatment DurationObserved EffectsReference
SKCO-1Colorectal Cancer5 µM3 daysInhibition of cell proliferation, ~80% cell death, decreased mitochondrial membrane potential, decreased GSH levels.[1]
COLO-205Colorectal Cancer5 µMN/ADownregulation of TIGAR protein.[8]
SW480, LOVOColorectal Cancer (MUC1-negative)5 µMN/ANo effect on cell growth.[1]
ZR-75-1Breast Cancer7.5 µM (single dose)3 daysLoss of cell viability.[9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelCancer TypeThis compound DosageAdministration RouteTreatment DurationObserved EffectsReference
COLO-205 XenograftColorectal Cancer18 mg/kg/dayIntraperitoneal (IP)28 daysSignificant inhibition of tumor growth, complete tumor regression by day 28 with no regrowth by day 180.[1][10]
SK-CO-1 XenograftColorectal Cancer6 mg/kg/day for 5 daysIntravenous (IV)1 cycleSignificant inhibition of tumor growth.[10]
SK-CO-1 XenograftColorectal Cancer3 mg/kg/day for 5 days/weekIntravenous (IV)2 weeksSignificant inhibition of tumor growth.[10]

Signaling Pathways and Experimental Workflows

MUC1-C Signaling Pathway in Cancer Metabolism

MUC1_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K activates PKM2 PKM2 MUC1_C->PKM2 binds & regulates HIF1a HIF-1α MUC1_C->HIF1a stabilizes ROS ↑ ROS EGFR EGFR EGFR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->PKM2 regulates S6K1 S6K1 mTOR->S6K1 activates Glycolytic_Genes Glycolytic Gene Expression S6K1->Glycolytic_Genes promotes translation HIF1a->Glycolytic_Genes activates GO203 This compound GO203->MUC1_C inhibits homodimerization GO203->ROS induces

Caption: MUC1-C signaling pathway in cancer metabolism and the inhibitory action of this compound.

Experimental Workflow for Studying MUC1-C's Role in Metabolism using this compound

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (MUC1-C positive) treat Treat with this compound (and vehicle control) start->treat viability Cell Viability Assay treat->viability western Western Blot (p-AKT, TIGAR, etc.) treat->western ros ROS Measurement treat->ros mmp Mitochondrial Membrane Potential Assay treat->mmp metabolism Metabolic Assays (Glucose Uptake, Lactate Production) treat->metabolism pkm2 PKM2 Activity Assay treat->pkm2 fractionation Cellular Fractionation (Nuclear MUC1-C) treat->fractionation invivo In Vivo Xenograft Studies treat->invivo

Caption: A typical experimental workflow for investigating the effects of this compound on cancer cell metabolism.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a vital stain that cannot penetrate the membrane of live cells, while it enters and stains dead cells blue.[1][2][5][11][12]

Materials:

  • Cancer cell line of interest (e.g., SKCO-1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48-72 hours).

  • Harvest the cells by trypsinization and centrifuge at 100 x g for 5 minutes.[2]

  • Resuspend the cell pellet in 1 mL of PBS.[2]

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[11]

  • Incubate for 3 minutes at room temperature.[2]

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Western Blot Analysis of MUC1-C Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the MUC1-C signaling pathway, such as phosphorylated AKT (p-AKT), S6K1, and TIGAR.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-S6K1, anti-TIGAR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14][15][16][17]

Materials:

  • DCFH-DA probe

  • Serum-free cell culture medium or PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Culture cells in a black, clear-bottom 96-well plate or in a 6-well plate for flow cytometry.

  • Treat cells with this compound as required.

  • Wash the cells once with serum-free medium or PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[17]

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[13]

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The lipophilic cationic dye, Tetramethylrhodamine, Ethyl Ester (TMRE), accumulates in active mitochondria with an intact membrane potential. A decrease in ΔΨm results in reduced TMRE fluorescence.[7][18]

Materials:

  • TMRE dye

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Assay buffer or cell culture medium

  • Fluorescence microscope, microplate reader, or flow cytometer

Protocol:

  • Plate and treat cells with this compound.

  • Add TMRE to the cells at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[18]

  • For the positive control, treat a set of cells with 20 µM FCCP for 10 minutes prior to TMRE staining.[7]

  • Wash the cells with assay buffer or PBS.

  • Analyze the fluorescence (excitation ~549 nm, emission ~575 nm) using the desired imaging or detection method.[18]

Glucose Uptake and Lactate Production Assays

Principle: Glucose uptake can be measured using a fluorescent glucose analog, 2-NBDG. Lactate production, a downstream product of glycolysis, is measured in the cell culture medium.

Materials:

  • Glucose-free medium

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Lactate Assay Kit

  • Flow cytometer or fluorescence microscope

  • Colorimetric plate reader

Protocol for Glucose Uptake:

  • After this compound treatment, wash cells and incubate in glucose-free medium for 2 hours.[19]

  • Add 10 µM 2-NBDG to the cells and incubate for 30 minutes at 37°C.[19]

  • Wash the cells with PBS and analyze 2-NBDG uptake by flow cytometry or fluorescence microscopy.[19]

Protocol for Lactate Production:

  • Seed cells and treat with this compound for the desired time.

  • Collect the cell culture medium.

  • Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.[19][20][21]

  • Normalize the lactate levels to the total protein concentration or cell number.

Pyruvate Kinase M2 (PKM2) Activity Assay

Principle: PKM2 activity is measured by a lactate dehydrogenase (LDH)-coupled enzymatic assay. The pyruvate produced by PKM2 is converted to lactate by LDH, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.

Materials:

  • Cell lysates

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • NADH

  • Lactate dehydrogenase (LDH)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare cell lysates from this compound-treated and control cells.

  • In a quartz cuvette, prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Initiate the reaction by adding the cell lysate.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate PKM2 activity based on the rate of NADH oxidation.

Cellular Fractionation for Nuclear and Cytoplasmic Protein Analysis

Principle: This protocol allows for the separation of nuclear and cytoplasmic fractions to study the subcellular localization of proteins like MUC1-C.

Materials:

  • Cell pellet

  • Hypotonic buffer (e.g., containing NP-40)

  • Nuclear extraction buffer

  • Centrifuge

Protocol:

  • Harvest and wash cells, then resuspend the cell pellet in a hypotonic buffer.[22]

  • Incubate on ice to allow cells to swell.

  • Lyse the plasma membrane by passing the cell suspension through a narrow-gauge needle or by using a Dounce homogenizer.[23]

  • Centrifuge at a low speed (e.g., 700-1000 x g) to pellet the nuclei.[22][23]

  • Collect the supernatant, which is the cytoplasmic fraction.

  • Wash the nuclear pellet with buffer.

  • Lyse the nuclei using a nuclear extraction buffer to release nuclear proteins.

  • Analyze the protein content of each fraction by Western blotting.

In Vivo Xenograft Studies

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. Tumor growth is monitored following treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MUC1-C positive cancer cells (e.g., COLO-205)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous) at the specified dose and schedule.[10]

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate role of MUC1-C in cancer metabolism. The protocols outlined in these application notes provide a robust framework for researchers to investigate how MUC1-C inhibition with this compound impacts glycolysis, oxidative phosphorylation, and other metabolic pathways in cancer cells. Such studies will not only enhance our fundamental understanding of cancer metabolism but also contribute to the development of novel therapeutic strategies targeting MUC1-C.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GO-203 TFA Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of GO-203 TFA. The information is designed to help optimize dosage for minimal toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is GO-203 and how does it work?

A1: GO-203 is a cell-penetrating peptide inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein. It is an all D-amino acid peptide that functions by binding to the MUC1-C cytoplasmic tail, which blocks the homodimerization of MUC1-C. This inhibition prevents the nuclear translocation of MUC1-C and disrupts its downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway. The disruption of these pathways leads to increased production of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and ultimately, apoptosis in cancer cells that overexpress MUC1.

Q2: What is the significance of the "TFA" in this compound?

A2: TFA stands for trifluoroacetate, which is a counter-ion commonly used in the purification of synthetic peptides via high-performance liquid chromatography (HPLC). It is important to be aware that residual TFA in the peptide preparation can have biological effects, including the inhibition of cell proliferation. This effect is dose-dependent and can vary between cell types. For sensitive in vitro experiments, it is crucial to consider the potential effects of TFA. If unexpected anti-proliferative effects are observed, it may be necessary to perform a salt exchange procedure to replace TFA with a more biologically inert counter-ion, such as hydrochloride (HCl).

Q3: What are the known toxicities associated with GO-203?

A3: Preclinical and clinical studies of GO-203-2c, a formulation of GO-203, have provided some insights into its toxicity profile. In a Phase I/Ib clinical trial for Acute Myeloid Leukemia (AML), adverse events were primarily grade 1 or 2. However, some grade 3 adverse events, such as hypertriglyceridemia, pancreatitis, and hypertension, have been reported. It is important to note that GO-203-2c is designed to target cancer cells while leaving healthy cells unaffected. Furthermore, a nanoparticle formulation of GO-203 has shown efficacy in animal models with less frequent dosing and no overt signs of toxicity.

Q4: What are some general starting points for GO-203 dosage in in vitro and in vivo experiments?

A4: Based on available preclinical data, here are some general starting points. However, optimal dosage will vary depending on the specific cell line or animal model, and empirical determination is always recommended.

  • In Vitro: For MUC1-positive cancer cell lines, effective concentrations of this compound have been reported in the low micromolar range. For example, a concentration of 5 µM has been shown to induce approximately 80% death in SKCO-1 colorectal cancer cells after three days of treatment.[1] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 20 µM) to determine the IC50 for your specific cell line.

  • In Vivo: In mouse xenograft models of colorectal cancer, intraperitoneal (IP) administration of this compound at a dose of 18 mg/kg/day for 28 days has been shown to cause complete tumor regression.[1] For nanoparticle formulations, a weekly administration of 20 mg/kg has demonstrated comparable efficacy to daily dosing of the non-encapsulated peptide.

Data on GO-203 Efficacy and Dosing

The following tables summarize quantitative data on the efficacy and dosing of GO-203 from various studies.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeConcentration (µM)DurationEffect
SKCO-1Colorectal Cancer53 days~80% cell death
COLO-205Colorectal Cancer56 daysInhibition of cell proliferation
ZR-75-1Breast Cancer7.5 (nanoparticle)3 daysLoss of cell viability

Table 2: In Vivo Dosing and Efficacy of GO-203

FormulationAnimal ModelCancer TypeDoseAdministrationOutcome
This compoundNude mice xenograftColorectal Cancer18 mg/kg/dayIP for 28 daysComplete tumor regression
GO-203 NanoparticleNude mice xenograftBreast Cancer20 mg/kg/weekIPTumor regression

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or no peptide activity 1. Peptide Degradation: Peptides are susceptible to degradation by proteases, oxidation, or repeated freeze-thaw cycles. 2. Incorrect Storage: Improper storage can lead to loss of activity. 3. Sub-optimal Dosage: The concentration used may be too low for the specific cell line or model.1. Aliquot the peptide upon receipt to minimize freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C. Reconstituted peptide solutions should be stored at -80°C. Avoid long-term storage in solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the cell line used expresses MUC1-C, as GO-203 is target-specific.
Poor peptide solubility 1. Hydrophobicity: GO-203, like many peptides, can be hydrophobic and difficult to dissolve in aqueous solutions. 2. Aggregation: Peptides can self-assemble into aggregates, reducing their effective concentration and activity.1. Reconstitute the lyophilized peptide in a small amount of sterile, high-purity water or a buffer recommended by the supplier. Sonication may aid in dissolution. 2. If solubility issues persist, consider using a small amount of an organic solvent like DMSO, followed by gradual dilution in your aqueous buffer. 3. To mitigate aggregation, work with chilled solutions and avoid vigorous vortexing.
Unexpected cytotoxicity in control cells 1. TFA Salt Effect: The trifluoroacetate (TFA) counter-ion can be cytotoxic to some cell lines, even at low concentrations. 2. Solvent Toxicity: If using an organic solvent like DMSO to dissolve the peptide, high concentrations can be toxic to cells.1. Run a control with TFA salt at a concentration equivalent to that in your this compound experiment to assess its effect on cell viability. 2. If TFA toxicity is confirmed, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like HCl. 3. Ensure the final concentration of any organic solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
High variability between experiments 1. Peptide Instability: Inconsistent handling and storage of the peptide can lead to variable activity. 2. Assay Conditions: Variations in cell seeding density, incubation times, or reagent preparation can introduce variability. 3. Peptide Aggregation: Inconsistent levels of aggregation can lead to variable results.1. Strictly adhere to standardized protocols for peptide handling, storage, and reconstitution. 2. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. 3. Prepare fresh dilutions of the peptide for each experiment from a concentrated stock solution.

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • MUC1-positive cancer cell line (e.g., SKCO-1, COLO-205)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

MTT Assay Experimental Workflow

Signaling Pathways and Logical Relationships

MUC1-C Signaling Pathway and Inhibition by GO-203

MUC1 is a heterodimeric protein composed of an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C). In cancer cells, MUC1-C is overexpressed and plays a crucial role in promoting cell survival, proliferation, and metastasis. The oncogenic activity of MUC1-C is dependent on its homodimerization, which allows it to translocate to the nucleus and interact with various transcription factors and co-activators.

GO-203 acts as a competitive inhibitor of MUC1-C homodimerization. By binding to the CQC motif in the MUC1-C cytoplasmic domain, GO-203 prevents the formation of MUC1-C dimers. This blockade has several downstream consequences:

  • Inhibition of Nuclear Translocation: Monomeric MUC1-C is retained in the cytoplasm and cannot enter the nucleus to regulate gene expression.

  • Disruption of Downstream Signaling: The inhibition of MUC1-C homodimerization disrupts key oncogenic signaling pathways, including:

    • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

    • NF-κB Pathway: This pathway is involved in inflammation and cell survival.

  • Induction of Oxidative Stress: Inhibition of MUC1-C leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

The following diagram illustrates the MUC1-C signaling pathway and the mechanism of action of GO-203.

cluster_pathway MUC1-C Signaling and GO-203 Inhibition MUC1_C MUC1-C Monomer MUC1_C_Dimer MUC1-C Dimer MUC1_C->MUC1_C_Dimer Homodimerization Nucleus Nucleus MUC1_C_Dimer->Nucleus Nuclear Translocation ROS Increased ROS GO203 GO-203 GO203->MUC1_C Binds to CQC motif GO203->MUC1_C_Dimer Inhibits GO203->MUC1_C_Dimer Apoptosis Apoptosis PI3K_AKT PI3K/AKT/mTOR Pathway Nucleus->PI3K_AKT NFkB NF-κB Pathway Nucleus->NFkB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation NFkB->Proliferation ROS->Apoptosis

MUC1-C Signaling and GO-203 Inhibition

References

Troubleshooting Inconsistent Results with GO-203 TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GO-203 TFA. This guide is intended for researchers, scientists, and drug development professionals working with this MUC1-C oncoprotein inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability and inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Inconsistent results with peptide-based drugs like GO-203 that are supplied as a Trifluoroacetic acid (TFA) salt are often due to residual TFA from the synthesis and purification process.[1][2] TFA is a strong acid used during solid-phase peptide synthesis and HPLC purification.[1][3] While lyophilization removes free TFA, residual amounts can remain bound to the peptide as a salt, leading to several experimental issues.[1]

Potential Impacts of Residual TFA:

  • Cytotoxicity: TFA can be toxic to cells even at nanomolar concentrations, leading to inhibition of cell proliferation or, in some cases, unexpected increases in cell viability.[1][2][4] This can confound the interpretation of GO-203's specific anti-cancer effects.

  • Altered Peptide Structure and Function: TFA can bind to positively charged amino acid residues in the GO-203 peptide, potentially altering its conformation, solubility, and ultimately its biological activity.[4] This can lead to batch-to-batch variability.

  • Assay Interference: The strong acidity of TFA (pKa 0.23) can alter the pH of your experimental buffer, which can denature proteins and enzymes in your assay, leading to false-negative results.[4] It can also interfere with certain spectroscopic measurements.[2]

Q2: How can we mitigate the effects of residual TFA in our GO-203 experiments?

A2: The most effective way to address TFA-related issues is to perform a TFA salt exchange to a more biocompatible salt, such as hydrochloride (HCl).[1][4] This process involves replacing the TFA counter-ions with chloride ions. For critical applications like cellular assays and in-vivo studies, it is recommended that TFA levels be below 1%.[4]

Q3: My this compound solution appears cloudy or shows precipitation upon reconstitution. What should I do?

A3: Cloudiness or precipitation can be due to several factors, including issues with solubility and peptide aggregation.

  • Solubility: While this compound is soluble in water, its solubility can be affected by the presence of TFA, which can promote aggregation, especially in hydrophobic sequences.[4] To enhance solubility, you can try gently warming the solution to 37°C and using an ultrasonic bath.[5]

  • Storage: Improper storage can also lead to degradation and reduced solubility. This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Q4: We are not observing the expected downstream effects of MUC1-C inhibition (e.g., changes in the PI3K-AKT pathway) with this compound treatment. What could be the reason?

A4: If you are confident that TFA interference is not the issue, consider the following:

  • Cell Line Specificity: GO-203's efficacy is dependent on the expression of MUC1-C in your cancer cell line. It has been shown to have no effect on MUC1-negative cell lines like SW480 and LOVO.[7] Ensure your chosen cell line overexpresses the MUC1 oncoprotein.

  • Experimental Conditions: The concentration of GO-203 and the duration of treatment are critical. For example, a concentration of 5 μM for three days has been shown to be effective in inhibiting MUC1-positive colorectal cancer cell proliferation.[7]

  • Peptide Integrity: Peptides are susceptible to degradation. Ensure proper storage and handling to maintain the integrity of GO-203. Peptides requiring reduced forms of Cysteine (Cys) for activity can be particularly sensitive to oxidation.[1]

Experimental Protocols

Protocol for TFA Removal from GO-203 (HCl Exchange)

This protocol is a general guideline for exchanging the TFA salt of GO-203 to the hydrochloride (HCl) salt to improve its biocompatibility in cellular assays.

Materials:

  • This compound peptide

  • Hydrochloric acid (HCl) solution (e.g., 10 mM)

  • Ultrapure water

  • Lyophilizer

Procedure:

  • Dissolve the this compound peptide in a minimal amount of ultrapure water.

  • Add the HCl solution to the peptide solution. The final concentration of HCl should be optimized, but 10 mM is a good starting point.[8]

  • Freeze the solution using a dry ice/acetone bath or a freezer set to at least -40°C.

  • Lyophilize the frozen solution until all the solvent is removed.

  • Repeat the process of dissolving in HCl solution and lyophilizing for a total of three cycles to ensure complete removal of TFA.[3]

  • After the final lyophilization, the GO-203 will be in the HCl salt form.

  • Reconstitute the peptide in the desired buffer for your experiment.

Note: It is recommended to quantify the residual TFA levels after the exchange using methods like FT-IR, 19F-NMR, or HPLC-ELSD to confirm successful removal.[3][8]

Data Presentation

ParameterThis compoundGO-203 HCl (Post-Exchange)Potential Impact of Inconsistency
Counter-ion Trifluoroacetate (TFA)Chloride (Cl-)TFA can be cytotoxic and interfere with assays.[1][2][4]
Recommended Storage -80°C (6 months), -20°C (1 month)[6]Similar to TFA salt, aliquot to avoid freeze-thaw.Improper storage leads to degradation.
Solubility Soluble in water (up to 50 mg/mL with sonication)[5]May exhibit improved solubility and reduced aggregation in aqueous buffers.[4]Poor solubility leads to inaccurate dosing.
Cellular Activity Can show batch-to-batch variability and off-target effects.[1]More consistent and specific biological activity.Inconsistent results and misinterpretation of data.

Visualizations

GO-203 Mechanism of Action

GO203_Mechanism_of_Action cluster_cell Cancer Cell GO203 GO-203 MUC1C MUC1-C Homodimerization GO203->MUC1C Inhibits ROS Increased ROS GO203->ROS PI3K PI3K MUC1C->PI3K Activates AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 TIGAR TIGAR Synthesis S6K1->TIGAR Inhibits Synthesis Growth Inhibition of Cell Growth TIGAR->Growth Promotes Mito Loss of Mitochondrial Membrane Potential ROS->Mito Mito->Growth

Caption: GO-203 inhibits MUC1-C, leading to downstream effects on the PI3K-AKT pathway and increased ROS.

Experimental Workflow for TFA Removal

TFA_Removal_Workflow start Start: This compound Peptide dissolve 1. Dissolve in Ultrapure Water start->dissolve add_hcl 2. Add 10 mM HCl dissolve->add_hcl freeze 3. Freeze add_hcl->freeze lyophilize 4. Lyophilize freeze->lyophilize repeat Repeat Steps 2-4 (3 cycles total) lyophilize->repeat repeat->add_hcl Yes end End: GO-203 HCl Peptide repeat->end No quantify Optional: Quantify Residual TFA end->quantify

Caption: A stepwise workflow for the removal of TFA from GO-203 peptide using HCl exchange.

References

Off-target effects of GO-203 TFA in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GO-203 TFA in research models. The content is structured to address specific issues that may be encountered during experimentation, with a focus on its mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Mucin 1 C-terminal subunit (MUC1-C) oncoprotein.[1] It is an all D-amino acid peptide designed to penetrate cells.[1] Its mechanism involves binding to the CQC motif within the MUC1-C cytoplasmic tail, which blocks the homodimerization of MUC1-C.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for the growth and survival of cancer cells.[1]

Q2: Are there any known off-target effects of this compound?

A2: The available research literature strongly suggests that this compound is highly specific for MUC1-C. Studies have shown that this compound has no effect on the growth of cancer cell lines that do not express MUC1 (MUC1-negative).[1] This indicates a high degree of selectivity for its intended target. While no comprehensive off-target protein binding studies are publicly available, the lack of activity in MUC1-negative cells is a strong indicator of its specificity.[1][3]

Q3: Why am I observing unexpected results or toxicity in my cell culture experiments with this compound?

A3: If you are encountering unexpected results, consider the following possibilities:

  • On-Target Effects in a Novel System: The phenotype you are observing may be a previously uncharacterized downstream consequence of MUC1-C inhibition in your specific research model.

  • Peptide Stability and Degradation: Like many peptides, this compound can be susceptible to degradation by proteases present in cell culture media, especially in the presence of serum.[4] This can lead to a loss of activity over time.

  • TFA Counter-ion Effects: The trifluoroacetate (TFA) salt form of the peptide can sometimes cause issues in cellular assays, leading to unexpected changes in cell growth or death.[5]

  • Endotoxin Contamination: Contamination of the peptide preparation with endotoxins can trigger immune responses in certain cell types, leading to confounding results.[5]

Q4: How can I be sure that the effects I'm seeing are due to MUC1-C inhibition?

A4: To confirm that the observed effects are on-target, the following control experiments are recommended:

  • Use of MUC1-Negative Cell Lines: As a negative control, treat a MUC1-negative cell line with this compound. The absence of an effect would support the specificity of the inhibitor.[1]

  • MUC1 Knockdown/Knockout: Compare the effects of this compound in your wild-type cells with those in which MUC1 has been knocked down (e.g., using shRNA) or knocked out (e.g., using CRISPR). A similar phenotype would indicate an on-target effect.

  • Use of a Control Peptide: A scrambled or inactive version of the peptide can be used as a negative control to rule out non-specific effects of the peptide itself.

Troubleshooting Guides

Problem: Inconsistent or No Effect of this compound
Possible Cause Recommended Solution
Peptide Degradation - Reduce or eliminate serum in the cell culture medium if the cells can tolerate it.[4]- Consider using a serum-free medium formulation.- Add a broad-spectrum protease inhibitor cocktail to the medium.[4]- Perform a time-course experiment to determine the stability of the peptide under your specific experimental conditions.
Suboptimal Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. A common starting concentration is 5 µM.[1]
Low MUC1 Expression - Confirm the expression level of MUC1 in your cell line using techniques such as Western blot or flow cytometry. This compound's effects are dependent on the presence of its target.
Improper Peptide Handling - Ensure the peptide is stored correctly (typically at -20°C or -80°C) and protected from light and moisture.[5]- Avoid repeated freeze-thaw cycles.[5]- Use sterile buffers for reconstitution.[5]
Problem: Unexpected Cellular Toxicity or Phenotype
Possible Cause Recommended Solution
TFA Counter-ion Toxicity - If high concentrations of this compound are used, consider dialysis or buffer exchange to remove excess TFA.[5]- Test the effect of the TFA salt alone at a similar concentration as a control.
Endotoxin Contamination - Use endotoxin-free reagents and sterile techniques.- If endotoxin contamination is suspected, use a fresh, certified endotoxin-free batch of the peptide.[5]
Uncharacterized On-Target Effect - Investigate the downstream signaling pathways of MUC1-C in your model system to see if the observed phenotype can be explained by the inhibition of a known pathway.- Perform rescue experiments by overexpressing a constitutively active form of a downstream effector to see if the phenotype is reversed.

Experimental Protocols

Protocol 1: Validation of On-Target Activity using MUC1-Positive and MUC1-Negative Cell Lines
  • Cell Seeding: Seed both MUC1-positive (e.g., SKCO-1, Colo-205) and MUC1-negative (e.g., SW480, LOVO) cells in 96-well plates at a density of 5,000-10,000 cells per well.[1]

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as MTT, AlamarBlue, or CellTiter-Glo.

  • Data Analysis: Compare the dose-response curves for the MUC1-positive and MUC1-negative cell lines. A significant reduction in viability should only be observed in the MUC1-positive cells.

Protocol 2: Assessment of MUC1-C Homodimerization
  • Cell Treatment: Treat MUC1-positive cells with this compound (e.g., 5 µM) for the desired duration.

  • Cell Lysis: Lyse the cells in a non-reducing lysis buffer.

  • Non-Reducing SDS-PAGE: Separate the protein lysates on a non-reducing SDS-PAGE gel to preserve protein dimers.

  • Western Blot: Transfer the proteins to a PVDF membrane and probe with an antibody specific for MUC1-C.

  • Analysis: A decrease in the band corresponding to the MUC1-C dimer and an increase in the monomeric form in the this compound-treated sample would indicate successful target engagement.[2]

Signaling Pathways and Workflows

On-Target Signaling Pathway of this compound

GO203_TFA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_dimer MUC1-C Dimer MUC1_monomer MUC1-C Monomer PI3K PI3K MUC1_dimer->PI3K Activates ROS ROS Production MUC1_dimer->ROS Suppresses GO203 This compound GO203->MUC1_dimer Inhibits homodimerization AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 TIGAR TIGAR Synthesis S6K1->TIGAR Promotes Apoptosis Apoptosis TIGAR->Apoptosis Inhibits ROS->Apoptosis Induces

Caption: this compound inhibits MUC1-C dimerization, leading to downstream effects on the PI3K/AKT pathway and ROS production.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Unexpected Phenotype Observed Control_Expts Perform Control Experiments Start->Control_Expts MUC1_Neg Test in MUC1-Negative Cell Line Control_Expts->MUC1_Neg MUC1_KD Test in MUC1-Knockdown Cell Line Control_Expts->MUC1_KD Control_Pep Use Scrambled Peptide Control Control_Expts->Control_Pep Analysis Analyze Results MUC1_Neg->Analysis MUC1_KD->Analysis Control_Pep->Analysis On_Target Likely On-Target Effect Analysis->On_Target Phenotype is MUC1-dependent Off_Target Potential Off-Target Effect Analysis->Off_Target Phenotype is MUC1-independent Further_Invest Further Investigation: - Proteomics - Kinome Scan Off_Target->Further_Invest

Caption: A logical workflow to troubleshoot and distinguish between on-target and potential off-target effects of this compound.

References

GO-203 TFA degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GO-203. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of GO-203, with a particular focus on TFA (trifluoroacetic acid) salt degradation and prevention.

Frequently Asked Questions (FAQs)

Q1: What is GO-203 and how does it work?

A1: GO-203 is a potent and cell-penetrating peptide inhibitor of the MUC1-C oncoprotein.[1] It is an all D-amino acid peptide, which enhances its stability against proteolytic degradation.[1] GO-203 functions by binding to the CQCRRKN motif within the MUC1-C cytoplasmic tail, which blocks the homodimerization of MUC1-C.[1] This inhibition disrupts downstream signaling pathways, notably the PI3K/Akt/mTOR pathway, leading to anti-cancer effects such as increased production of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and inhibition of cancer cell growth.[1]

Q2: Why is GO-203 supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides like GO-203. It acts as a cleavage agent to release the synthesized peptide from the resin and as an ion-pairing agent during HPLC purification. Consequently, synthetic peptides are often delivered as TFA salts. While beneficial for production, residual TFA can be problematic in biological assays.

Q3: What are the potential issues with TFA salts in my experiments?

A3: Residual TFA can significantly impact experimental outcomes. The strong acidity of TFA can alter the pH of your experimental system. Furthermore, TFA salts can be cytotoxic, even at low concentrations, potentially interfering with cell proliferation, enzymatic activity, and receptor-binding assays. These effects can lead to inaccurate or misleading results.

Q4: How can I prevent GO-203 degradation?

A4: To minimize degradation, GO-203 should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. For detailed storage and handling protocols, please refer to the Troubleshooting Guide section. The use of all D-amino acids in the GO-203 sequence already provides significant resistance to degradation by cellular proteases.[1]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Unexpected variability or a lack of reproducibility in your experiments with GO-203 could be attributed to the presence of residual TFA.

Troubleshooting Steps:

  • Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide stock.

  • TFA Salt Exchange: Perform a salt exchange to replace the TFA counter-ions with a more biocompatible alternative, such as hydrochloride (HCl) or acetate. Detailed protocols are provided below.

  • Use a Control Peptide: Include a control peptide (like CP-2, a scrambled version of GO-203) in your experiments to differentiate between peptide-specific effects and non-specific effects of the vehicle or counter-ion.

Issue 2: Poor Peptide Solubility

If you are experiencing difficulty dissolving the lyophilized GO-203 powder:

Troubleshooting Steps:

  • Choice of Solvent: For cell culture experiments, reconstitute GO-203 in sterile PBS. For stock solutions, DMSO can be used.

  • Adjust pH: If precipitation occurs during HCl exchange, consider dissolving the peptide in a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) instead of pure distilled water before adding HCl.[2]

  • Sonication: Gentle sonication in a water bath can aid in dissolving the peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized GO-203
  • Bring the vial of lyophilized GO-203 to room temperature before opening.

  • Add the appropriate volume of sterile solvent (e.g., DMSO for a stock solution or PBS for immediate use in cell culture) to the vial to achieve the desired concentration.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • For storage, aliquot the reconstituted peptide into smaller volumes in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt

This protocol is a common method to replace TFA counter-ions with chloride ions.

  • Dissolve the GO-203 TFA salt in distilled water at a concentration of 1 mg/mL.[3]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3]

  • Let the solution stand at room temperature for at least one minute.[3]

  • Flash-freeze the solution in liquid nitrogen.[3]

  • Lyophilize the frozen solution overnight to remove all liquid.[3]

  • To ensure complete exchange, repeat steps 1-5 at least two more times.[3]

  • After the final lyophilization, reconstitute the GO-203 HCl salt in the desired buffer for your experiment.

Protocol 3: In Vitro Cell-Based Assay with GO-203

This is a general guideline for treating adherent cancer cell lines with GO-203.

  • Cell Seeding: Plate 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours to allow for attachment and growth.[4]

  • Preparation of GO-203: Prepare a working solution of GO-203 in the appropriate cell culture medium. A typical concentration used in studies is 5 µM.[1][4]

  • Treatment: Remove the existing medium from the cells and add the medium containing GO-203. For some experimental designs, daily addition of GO-203 may be required.[4]

  • Incubation: Incubate the cells for the desired period (e.g., 48 to 72 hours).[5]

  • Assessment: Analyze the cells for the desired endpoint, such as cell viability (e.g., using Trypan Blue exclusion), apoptosis, or protein expression levels.[4]

Data Presentation

Table 1: Storage Recommendations for GO-203

FormStorage TemperatureDurationNotes
Lyophilized Powder-80°C2 yearsSealed, away from moisture.[1]
-20°C1 yearSealed, away from moisture.[1]
In Solvent-80°C6 monthsSealed, away from moisture.[1]
-20°C1 monthSealed, away from moisture.[1]

Table 2: Common Experimental Concentrations of GO-203

Cell LineConcentrationIncubation TimeObserved Effect
SKCO-1 (colorectal cancer)5 µM3 daysInhibition of cell proliferation, increased ROS production.[1]
Colo-205 (colorectal cancer)5 µM3 daysInhibition of cell proliferation.
Various CTCL primary cells3.5 - 7.5 µM48-72 hoursDecreased cell viability.[5]

Visualizations

MUC1-C Signaling Pathway and GO-203 Inhibition

MUC1_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_C MUC1-C Dimer MUC1-C Homodimer MUC1_C->Dimer Homodimerization PI3K PI3K Dimer->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates TIGAR TIGAR Synthesis (downregulated) S6K1->TIGAR Inhibits Synthesis ROS Increased ROS TIGAR->ROS Leads to GO203 GO-203 GO203->Dimer Inhibits

Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.

Experimental Workflow: TFA Salt Exchange

TFA_Exchange_Workflow start Start: This compound Salt dissolve Dissolve in H2O (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate Incubate at RT (1 min) add_hcl->incubate freeze Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat 2x lyophilize->repeat repeat->dissolve Yes end End: GO-203 HCl Salt repeat->end No

Caption: Workflow for trifluoroacetic acid (TFA) to hydrochloride (HCl) salt exchange.

References

Cell line specific responses to GO-203 TFA treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GO-203 TFA, a potent inhibitor of the MUC1-C oncoprotein. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a cell-penetrating, all D-amino acid peptide designed to inhibit the MUC1-C oncoprotein.[1][2] Its mechanism of action involves binding to the CQC motif within the MUC1-C cytoplasmic tail, which blocks the homodimerization essential for its oncogenic functions.[1][3] This inhibition disrupts downstream signaling, leading to several cellular effects:

  • Inhibition of PI3K-AKT-S6K1 Pathway: this compound downregulates the synthesis of TIGAR (TP53-induced glycolysis and apoptosis regulator) by inhibiting this key survival pathway.[1]

  • Induction of Oxidative Stress: The treatment leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels.[1][2]

  • Mitochondrial Dysfunction: It causes a loss of mitochondrial transmembrane potential, a key indicator of apoptosis.[1][2]

  • Induction of Ferroptosis: GO-203 treatment has been shown to induce ferroptosis, a form of iron-dependent cell death, by suppressing GSR, LRP8, and GPX4 expression.[4]

2. Which cell lines are sensitive to this compound?

The sensitivity of a cell line to this compound is primarily dependent on its MUC1 expression status.

  • Sensitive (MUC1-positive): Colorectal cancer (e.g., SKCO-1, Colo-205), breast cancer (e.g., MCF-7, ZR-75-1), lung cancer, prostate cancer (e.g., DU-145), cutaneous T-cell lymphoma (CTCL), and acute myeloid leukemia (AML) cells that express MUC1 are generally sensitive.[1][2][3][4][5][6]* Insensitive (MUC1-negative): Cell lines that do not express MUC1, such as the colorectal cancer cell lines SW480 and LOVO, show no response to this compound treatment. [1][2]It is crucial to verify MUC1 expression in your target cell line before starting experiments.

3. What is the recommended concentration and duration of treatment?

The optimal concentration and duration can vary between cell lines. However, based on published studies, a common starting point for in vitro experiments is 5 µM this compound, with treatment lasting from 48 to 72 hours. [1][2][5]For some applications, daily administration may be required. [2] 4. How should I prepare and store this compound?

  • Solubility: this compound is soluble in water. A stock solution of 50 mg/mL can be prepared, potentially requiring sonication. [7]* Storage: For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. [1][7][8]For short-term storage, -20°C for up to 1 month is recommended. [1][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cytotoxicity observed. Cell line is MUC1-negative. Confirm MUC1-C expression in your cell line via Western Blot or other methods. GO-203 is only effective in MUC1-positive cells. [1]
Incorrect drug concentration or duration. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a range of 3.5-7.5 µM for 48-72 hours. [5]
Drug degradation. Ensure proper storage of the compound (-80°C for long-term) and use freshly prepared dilutions for experiments. Avoid repeated freeze-thaw cycles. [7]
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage number, confluency, and media components. Ensure cells are healthy before treatment.
Inaccurate pipetting or dilution. Calibrate pipettes regularly. Prepare a fresh stock solution and perform serial dilutions carefully.
Drug precipitation in media. Poor solubility at working concentration. Ensure the final concentration of any solvent (if used for initial solubilization before water) is minimal and compatible with your cell culture media. If using water, ensure the stock is fully dissolved before adding to media. Gentle warming to 37°C and sonication can aid dissolution. [7]
Observed resistance to treatment. Upregulation of anti-apoptotic proteins. MUC1-C can stabilize anti-apoptotic proteins like MCL-1 and induce BFL-1. [9]Consider combination therapies. GO-203 has shown synergistic effects with agents like taxol, doxorubicin, and decitabine. [6][10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentrationDurationEffectReference
SKCO-1Colorectal5 µM3 days~80% cell death[1]
SKCO-1Colorectal5 µM3 daysSignificant decrease in mitochondrial membrane potential[1]
SKCO-1Colorectal5 µM3 daysSignificant decrease in GSH levels[1]
CTCL Primary CellsCutaneous T-Cell Lymphoma3.5-7.5 µM48-72 hours70-90% decrease in cell viability[5]
DU-145Prostate2 µM24 hoursInduction of lipid peroxidation (ferroptosis)[4]
MCF-7Breast5.6 µM72 hoursSynergistic increase in apoptosis with Taxol (28 nM)[6]
ZR-75-1Breast2.9 µM48 hoursSynergistic increase in apoptosis with DOX (0.53 µM)[6]

Table 2: In Vivo Efficacy of this compound

Tumor ModelCancer TypeDosageAdministrationResultReference
COLO-205 XenograftColorectal18 mg/kg/dayIP for 28 daysComplete tumor regression with no regrowth by day 180[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Calculate the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 50 mg/mL). [7]2. Add the water to the vial of this compound powder.

  • To aid dissolution, gently vortex the vial. If necessary, heat the tube to 37°C and oscillate in an ultrasonic bath for a short period. [7]4. Once fully dissolved, create single-use aliquots to prevent contamination and degradation from freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months. [1][7] 2. Cell Viability Assay (Trypan Blue Exclusion Method)

  • Plate cells (e.g., 20,000–30,000 cells/well in a 24-well plate) and allow them to adhere for 24-48 hours. [2]2. Treat cells with the desired concentrations of this compound or a vehicle control. For some protocols, the drug is added daily for the duration of the experiment. [2]3. After the incubation period (e.g., 72 hours), collect the cells by trypsinization.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as (viable cell count / total cell count) x 100.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cells with this compound as described above.

  • Harvest cells, including any floating cells in the supernatant, and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

GO203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1 MUC1-C Dimer PI3K_AKT PI3K-AKT-S6K1 Pathway MUC1->PI3K_AKT Activates GO203 This compound GO203->MUC1 Block->PI3K_AKT TIGAR TIGAR Synthesis PI3K_AKT->TIGAR Promotes ROS Increased ROS Decreased GSH TIGAR->ROS Suppresses Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis & Ferroptosis Mito->Apoptosis

Mechanism of this compound Action.

GO203_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare GO-203 Stock Solution P2 Culture MUC1+ Cells E1 Seed Cells (24-48h) P2->E1 Day 1 E2 Treat with GO-203 (48-72h) E1->E2 Day 2-3 A1 Harvest Cells E2->A1 Day 5 A2 Perform Assay (e.g., Viability, Apoptosis) A1->A2 A3 Analyze Data A2->A3

General In Vitro Experimental Workflow.

Troubleshooting Low Efficacy.

References

Interpreting unexpected phenotypes after GO-203 TFA exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with GO-203 TFA.

Frequently Asked Questions (FAQs)

Q1: What is GO-203 and what is its primary mechanism of action?

GO-203 is a cell-penetrating peptide inhibitor that targets the MUC1-C oncoprotein.[1][2][3] It is an all D-amino acid peptide designed to block the homodimerization of MUC1-C, which is crucial for its oncogenic activity.[1] By inhibiting MUC1-C, GO-203 disrupts downstream signaling pathways, including the PI3K-AKT-mTOR-S6K1 pathway, leading to increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis in MUC1-C positive cancer cells.[1][4]

Q2: What are the expected outcomes of successful this compound treatment in MUC1-positive cells?

Successful treatment of MUC1-positive cancer cells with this compound is expected to result in:

  • Inhibition of cell proliferation.[1][5]

  • Induction of apoptosis.[1]

  • Decreased mitochondrial membrane potential.[1]

  • Increased production of reactive oxygen species (ROS).[1]

  • Downregulation of TIGAR (TP53-induced glycolysis and apoptosis regulator) protein synthesis.[1][2]

Q3: Is GO-203 expected to have an effect on MUC1-negative cells?

No, GO-203 is designed to be specific for the MUC1-C oncoprotein. Therefore, it is not expected to affect the growth or viability of MUC1-negative cells.[1] These cells serve as a crucial negative control in experiments.

Q4: What is the significance of the "TFA" in this compound?

TFA stands for trifluoroacetic acid. It is often used as a salt in the purification and stabilization of synthetic peptides like GO-203.[6][7] While generally considered an inactive component, TFA itself can have biological effects at certain concentrations, including altering cell growth and glycoprotein synthesis.[8]

Troubleshooting Unexpected Phenotypes

Scenario 1: MUC1-negative control cells are showing signs of toxicity or reduced viability.

  • Possible Cause 1: TFA Salt Effects. The trifluoroacetic acid (TFA) salt in the GO-203 formulation could be exerting off-target effects. Studies have shown that TFA can stimulate cell growth in some cell lines and affect glycoprotein and oligosaccharide synthesis.[8]

    • Troubleshooting Step: Test the vehicle control (dissolving agent without GO-203) and a TFA salt solution (at a concentration equivalent to that in the this compound treatment) on your MUC1-negative and MUC1-positive cells. This will help differentiate the effects of the peptide from the effects of the TFA salt.

  • Possible Cause 2: Contamination. The cell culture may be contaminated, or the this compound reagent may be impure.

    • Troubleshooting Step: Perform standard cell culture contamination checks (e.g., for mycoplasma). If possible, verify the purity of the this compound compound using analytical methods like HPLC.

Scenario 2: Unexpected changes in cellular morphology that are not characteristic of apoptosis (e.g., cell fusion, dendritic-like projections).

  • Possible Cause 1: Off-Target Effects of GO-203. While designed to be specific, at high concentrations, peptides can sometimes have off-target interactions.

    • Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration of this compound. This can help minimize off-target effects while still achieving the desired inhibition of MUC1-C.

  • Possible Cause 2: Cellular Stress Response. The observed morphological changes could be a general stress response to the treatment that is independent of the intended MUC1-C inhibition.

    • Troubleshooting Step: Analyze markers of cellular stress (e.g., heat shock proteins) via western blot or immunofluorescence to determine if a general stress response has been activated.

Scenario 3: Variable or inconsistent results between experiments.

  • Possible Cause 1: Reagent Instability. GO-203, being a peptide, may be susceptible to degradation if not stored or handled properly.

    • Troubleshooting Step: Ensure that the this compound is stored at the recommended temperature (typically -20°C or -80°C) and that stock solutions are not subjected to repeated freeze-thaw cycles.[9] It is advisable to aliquot the stock solution upon reconstitution.

  • Possible Cause 2: Inconsistent MUC1 Expression. The expression level of MUC1 can vary with cell passage number and culture conditions.

    • Troubleshooting Step: Regularly verify MUC1 expression in your cell lines using western blot or flow cytometry. Standardize cell passage numbers used for experiments.

Quantitative Data Summary

ParameterCell LineConcentration of GO-203Duration of TreatmentObserved Effect
Cell ViabilitySKCO-15 µM3 days~80% cell death
Cell ViabilityCOLO-2055 µMDailySignificant inhibition of cell growth
Tumor Growth (Xenograft)COLO-20518 mg/kg/day (IP)28 daysSignificant inhibition of tumor growth

Key Signaling Pathways and Experimental Workflows

MUC1-C Signaling Pathway and GO-203 Inhibition

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C (Dimer) PI3K PI3K MUC1_C->PI3K Activates NFkB NF-kB MUC1_C->NFkB Activates BetaCatenin β-catenin MUC1_C->BetaCatenin Stabilizes EGFR EGFR EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ROS Increased ROS AKT->ROS Suppresses S6K1 S6K1 mTOR->S6K1 TIGAR_Translation TIGAR_Translation S6K1->TIGAR_Translation Inhibits TIGAR Translation Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Gene_Expression Oncogenic Gene Expression NFkB->Gene_Expression BetaCatenin->Gene_Expression GO203 GO-203 GO203->MUC1_C Inhibits homodimerization GO203->ROS Leads to Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Controls Verify MUC1 Expression in Cell Lines Start->Check_Controls Control_Toxicity Assess Toxicity in MUC1-Negative Controls Check_Controls->Control_Toxicity MUC1 Expression Confirmed TFA_Test Test Vehicle and TFA Salt Controls Control_Toxicity->TFA_Test Toxicity Observed Dose_Response Perform Dose-Response Curve for GO-203 Control_Toxicity->Dose_Response No Toxicity Purity_Check Verify Reagent Purity and Stability TFA_Test->Purity_Check Morphology_Analysis Detailed Morphological Analysis (e.g., Microscopy) Dose_Response->Morphology_Analysis Stress_Markers Analyze Cellular Stress Markers Morphology_Analysis->Stress_Markers Conclusion Identify Source of Unexpected Phenotype Stress_Markers->Conclusion Purity_Check->Conclusion

References

GO-203 TFA & Control Peptide (CP-2) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental use of GO-203 TFA and its corresponding control peptide, CP-2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is GO-203 and what is its mechanism of action?

A1: GO-203 is a potent, cell-penetrating peptide inhibitor of the MUC1-C oncoprotein.[1][2] It is composed of all D-amino acids, which enhances its stability. Its primary mechanism involves binding to the MUC1-C cytoplasmic tail, which physically blocks the homodimerization required for MUC1-C's oncogenic signaling.[1][2] Inhibition of MUC1-C dimerization by GO-203 leads to several downstream anti-cancer effects, including the suppression of the PI3K-AKT-S6K1 signaling pathway, an increase in cellular reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Q2: What is the purpose of the CP-2 control peptide?

A2: CP-2 is an inactive control peptide used to demonstrate the specificity of GO-203's biological activity. In experiments, CP-2 is used as a negative control and should not produce the same effects as GO-203. Studies have shown that unlike GO-203, the control peptide has no significant effect on cancer cell proliferation or tumor growth, confirming that the observed activity is due to the specific inhibition of MUC1-C by GO-203.[4]

Q3: In which cell lines is GO-203 expected to be active?

A3: GO-203 is effective in cancer cell lines that are MUC1-positive. Its mechanism is dependent on the presence of the MUC1-C oncoprotein. Therefore, it shows significant activity in MUC1-overexpressing cells, such as certain colorectal (e.g., COLO-205, SKCO-1), breast, lung, and prostate cancer cell lines.[1][3] Conversely, it has no effect on the growth of MUC1-negative cells (e.g., SW480, LOVO).[1]

Q4: How should I reconstitute and store the lyophilized GO-203 and CP-2 peptides?

A4: Proper reconstitution and storage are critical for maintaining peptide integrity.

  • Reconstitution: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5] GO-203 is soluble in sterile water.[6][7] Slowly add the desired volume of solvent, gently swirling to dissolve the peptide. Sonication or warming to 37°C can be used to aid dissolution if necessary.[6]

  • Storage:

    • Lyophilized Powder: For long-term storage, keep the peptide at -20°C or -80°C.[8]

    • Stock Solution: After reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6][9] Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][10]

Troubleshooting Guide

Issue 1: No biological effect is observed after treating MUC1-positive cells with GO-203.

  • Possible Cause 1: Peptide Degradation. Repeated freeze-thaw cycles or improper storage may have degraded the peptide.

    • Solution: Always use fresh aliquots for each experiment. Ensure that stock solutions have been stored correctly at -80°C and for no longer than the recommended period.

  • Possible Cause 2: Incorrect Concentration. The concentration of GO-203 may be too low to elicit a response.

    • Solution: Verify your calculations and ensure the final concentration in your assay is appropriate. A common starting concentration for in vitro assays is 5 µM.[2][3]

  • Possible Cause 3: Sub-confluent or Unhealthy Cells. The cellular response can be affected by the health and density of the cell culture.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Use a consistent plating density for all experiments.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Peptide Concentration. Inaccurate pipetting when preparing dilutions can lead to variability.

    • Solution: Use calibrated pipettes and prepare a master mix of the final treatment medium to add to replicate wells, ensuring each well receives the same concentration.

  • Possible Cause 2: Inconsistent Cell Plating. Uneven cell distribution in multi-well plates.

    • Solution: Ensure the cell suspension is homogenous before and during plating. After plating, allow plates to sit at room temperature for 15-20 minutes before moving to the incubator to ensure even cell settling.

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the peptide and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.

Issue 3: Peptide fails to dissolve completely.

  • Possible Cause: Low Solubility in Chosen Solvent.

    • Solution: GO-203 is reported to be soluble in water up to 50-100 mg/mL.[6][7] If you encounter issues, gentle warming to 37°C or brief sonication in an ultrasonic bath can facilitate dissolution.[6][9] Always use a high-quality, sterile solvent.

Data & Protocols

Quantitative Data Summary
ParameterValueReference(s)
In Vitro Working Concentration 5 µM[2][3][7]
In Vivo Dosage (Mouse Xenograft) 18 mg/kg/day (IP) or 3-6 mg/kg/day (IV)[4]
Solubility (in Water) 50 - 100 mg/mL[6][7]
Storage (Lyophilized Powder) -20°C for up to 3 years[7]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[6][9][10]
Detailed Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

  • Remove the lyophilized peptide vial from -20°C or -80°C storage.

  • Place the vial in a desiccator and allow it to warm to room temperature (approx. 20-30 minutes).

  • Prepare a sterile workspace. Wipe the rubber stopper of the vial with 70% ethanol.

  • Using a sterile syringe, slowly inject the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mM).

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If needed, use a brief sonication step.[6]

  • Once fully dissolved, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.[6][10]

Protocol 2: In Vitro Cell Viability Assay (Trypan Blue Exclusion)

  • Seed MUC1-positive cancer cells (e.g., COLO-205) in 12-well plates at a density of 20,000-30,000 cells per well.[2][3]

  • Incubate the plates for 48 hours at 37°C and 5% CO₂ to allow cells to adhere and enter logarithmic growth.

  • Prepare treatment media containing GO-203 (final concentration 5 µM), CP-2 (final concentration 5 µM), or vehicle control (e.g., sterile water).

  • Remove the old medium from the wells and replace it with the appropriate treatment medium.

  • Return plates to the incubator.

  • Repeat the treatment (Step 4) every 24 hours for a total of six days.[2][3]

  • On the final day, detach the cells using trypsin, collect the cell suspension, and mix a small volume with an equal volume of 0.4% trypan blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter to determine cell viability.

Visualized Workflows and Pathways

GO203_Mechanism_of_Action GO203 GO-203 Peptide MUC1C MUC1-C Oncoprotein GO203->MUC1C binds to Dimer MUC1-C Homodimerization GO203->Dimer Inhibits MUC1C->Dimer required for PI3K PI3K-AKT-S6K1 Pathway Dimer->PI3K Activates TIGAR TIGAR Protein Expression Dimer->TIGAR Upregulates ROS Increase in ROS Mito Loss of Mitochondrial Membrane Potential Apoptosis Apoptosis Dimer->Apoptosis Inhibits ROS->Apoptosis Mito->Apoptosis

Caption: Mechanism of action for the GO-203 peptide.

Peptide_Handling_Workflow start Receive Lyophilized Peptide equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate reconstitute Reconstitute in Sterile Water equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store end Ready for Experiment store->end

Caption: Standard workflow for peptide reconstitution and storage.

Troubleshooting_Logic outcome outcome start Inconsistent or No GO-203 Effect? check_peptide Peptide Integrity OK? (Storage, Aliquoting) start->check_peptide check_conc Concentration Correct? check_peptide->check_conc Yes outcome1 Remake Aliquots from New Vial check_peptide->outcome1 No check_cells Cell Line is MUC1-Positive? check_conc->check_cells Yes outcome2 Recalculate & Prepare Fresh Dilutions check_conc->outcome2 No review Review Protocol & Cell Health check_cells->review Yes outcome3 Select Appropriate MUC1+ Cell Line check_cells->outcome3 No

Caption: Troubleshooting logic for unexpected experimental results.

References

Navigating GO-203 Treatment: A Guide to Optimizing Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing the MUC1-C inhibitor, GO-203, achieving optimal and reproducible results is paramount. This guide provides practical, evidence-based advice on adjusting GO-203 treatment parameters, with a special focus on the potential impact of its trifluoroacetic acid (TFA) salt form. By understanding the interplay between treatment duration, concentration, and the presence of TFA, you can refine your experimental design and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is GO-203 and how does it work?

GO-203 is a cell-penetrating peptide inhibitor of the MUC1-C oncoprotein.[1][2] It functions by binding to the CQC motif within the MUC1-C cytoplasmic domain, which is crucial for MUC1-C homodimerization.[3] By preventing this dimerization, GO-203 effectively blocks downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR pathway.[1][2][4]

Q2: Why is my GO-203 peptide supplied as a TFA salt?

Trifluoroacetic acid (TFA) is a standard reagent used during the solid-phase synthesis and purification (HPLC) of peptides like GO-203.[5][6][7] It acts as a counterion, forming a salt with the positively charged amino acid residues of the peptide.[8][9] While essential for the production of high-purity peptides, residual TFA can sometimes interfere with biological experiments.[5][6]

Q3: Can residual TFA affect my experimental results with GO-203?

Yes, residual TFA can have unintended biological effects, potentially confounding your experimental results.[5][6] Studies have shown that TFA can, in a dose-dependent manner, either inhibit or stimulate cell proliferation.[7][9] It can also alter the pH of your cell culture medium or assay buffer, which may impact cellular health and enzyme kinetics.[5][7] Therefore, it is crucial to be aware of the potential for TFA interference and to take steps to mitigate it if necessary.

Q4: How can I minimize the potential effects of TFA in my GO-203 experiments?

If you suspect TFA is interfering with your experiments, consider the following options:

  • TFA Removal: The most direct approach is to remove the TFA counterions from your peptide preparation. This can be achieved through methods such as:

    • Lyophilization with HCl: This involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it. This process is repeated several times to replace the TFA ions with chloride ions.[10]

    • Ion-Exchange Chromatography: This method separates the peptide from the TFA counterions based on charge.[11]

  • Use a Control Peptide: Include a control peptide with a similar amino acid composition but lacking the specific MUC1-C binding motif in your experiments. This can help differentiate the effects of the peptide sequence from the effects of the TFA salt.

  • Buffer the Medium: Ensure your cell culture medium is well-buffered to resist any pH changes that might be introduced by the TFA salt.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected cell viability results TFA Interference: Residual TFA may be inhibiting or stimulating cell proliferation, leading to variability.[5][9]1. Test for TFA effects: Run a control experiment with TFA alone at concentrations equivalent to what might be present in your GO-203 stock solution. 2. Perform TFA removal: If TFA effects are observed, use one of the methods described in FAQ 4 to remove TFA from your GO-203 peptide.[10][11] 3. Use a different salt form: If available, purchase GO-203 as an acetate or hydrochloride salt.
Suboptimal inhibition of MUC1-C signaling Inadequate Treatment Time or Concentration: The duration or dose of GO-203 treatment may not be sufficient to achieve maximal inhibition.1. Optimize treatment time: Conduct a time-course experiment, treating cells with a fixed concentration of GO-203 for various durations (e.g., 24, 48, 72 hours). Analyze downstream signaling markers (e.g., p-AKT, p-S6K1) at each time point. 2. Optimize concentration: Perform a dose-response experiment, treating cells with a range of GO-203 concentrations for a fixed time. Determine the IC50 for the desired effect.
Poor peptide solubility Peptide Aggregation: GO-203, like many peptides, can be prone to aggregation, reducing its effective concentration.1. Proper Reconstitution: Follow the manufacturer's instructions for reconstituting the lyophilized peptide. Use sterile, purified water or an appropriate buffer. Gentle vortexing or sonication may be necessary. 2. Storage: Store the reconstituted peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

GO-203 Treatment Parameters from Preclinical Studies

The optimal treatment time and concentration of GO-203 can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes conditions used in published studies.

Model System GO-203 Concentration Treatment Duration Observed Effect Reference
In Vitro (Colon Cancer Cells) 5 µM1-4 daysInhibition of cell proliferation[12]
In Vitro (Breast Cancer Cells) 5-10 µM24-72 hoursInduction of apoptosis, inhibition of signaling[3]
In Vivo (Colon Cancer Xenograft) 18 mg/kg/day (IP)28 daysTumor regression[12]
In Vivo (Colon Cancer Xenograft) 3-6 mg/kg/day (IV)5 days/week for 2 weeksInhibition of tumor growth[12]
General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of GO-203 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.

  • GO-203 Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of GO-203 (and a vehicle control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing the Mechanism of Action

GO-203 Experimental Workflow

GO203_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reconstitute Reconstitute GO-203 treat_cells Treat Cells with GO-203 reconstitute->treat_cells prepare_cells Prepare Cell Culture prepare_cells->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay western_blot Western Blot (p-AKT, etc.) treat_cells->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the effects of GO-203.

GO-203 Inhibition of MUC1-C Signaling

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activates GO203 GO-203 GO203->MUC1_C Inhibits Homodimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: GO-203 inhibits MUC1-C, blocking the PI3K/AKT/mTOR signaling pathway.

Troubleshooting Logic for TFA Interference

TFA_Troubleshooting start Inconsistent/Unexpected Experimental Results check_tfa Suspect TFA Interference? start->check_tfa tfa_control Run TFA-only Control check_tfa->tfa_control Yes other_issues Investigate Other Experimental Variables check_tfa->other_issues No tfa_effect TFA Effect Observed? tfa_control->tfa_effect remove_tfa Perform TFA Removal (e.g., HCl Lyophilization) tfa_effect->remove_tfa Yes tfa_effect->other_issues No end Optimized Experiment remove_tfa->end

Caption: A decision-making workflow for troubleshooting potential TFA interference.

References

Validation & Comparative

Validating the On-Target Effects of GO-203 TFA on MUC1-C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GO-203 TFA, a selective inhibitor of the MUC1-C oncoprotein, against relevant controls to validate its on-target effects. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.

Executive Summary

Mucin 1 (MUC1) is a heterodimeric protein aberrantly overexpressed in a wide range of carcinomas, making its oncogenic C-terminal subunit, MUC1-C, a compelling target for cancer therapy.[1][2] this compound is a cell-penetrating peptide designed to directly inhibit MUC1-C function. This guide delves into the experimental validation of this compound's on-target effects, comparing its performance primarily against a control peptide (CP-2), an inactive analogue, and untreated or vehicle-treated cancer cells. The data consistently demonstrates that this compound selectively inhibits MUC1-C activity, leading to downstream effects on cell signaling pathways and ultimately impacting cancer cell viability.

Mechanism of Action

GO-203 is an all D-amino acid peptide that functions by binding to the CQC motif within the MUC1-C cytoplasmic domain.[3][4] This binding event is critical as it sterically hinders the homodimerization of MUC1-C, a necessary step for its oncogenic signaling.[3][5] By preventing this dimerization, GO-203 effectively abrogates the downstream signaling cascades initiated by MUC1-C.[3][4]

Data Presentation: this compound vs. Control

The following tables summarize the quantitative data from various studies, highlighting the on-target effects of this compound.

Table 1: Effect of GO-203 on MUC1-C Homodimerization and Downstream Signaling

TargetAssayCell LineTreatmentResultCitation
MUC1-C HomodimerizationImmunoprecipitation & Western BlotZR-75-1 (Breast Cancer)GO-203/NPsInhibition of MUC1-C homodimer formation[3]
TIGAR LevelsWestern BlotZR-75-1 (Breast Cancer)GO-203/NPsSuppression of TIGAR levels[3]
NADPH LevelsEnzychrom NADP/NADPH AssayZR-75-1 (Breast Cancer)GO-203/NPsMarked decrease in NADPH levels[3]
GSH LevelsBioxytech GSH-400 kitZR-75-1 (Breast Cancer)GO-203/NPsMarked decrease in GSH levels[3]

Table 2: Effect of GO-203 on Cancer Cell Viability

Cell LineAssayTreatmentConcentrationTimeResult (% Cell Death)Citation
ZR-75-1 (Breast Cancer)Alamar BlueGO-203/NPs7.5 µM3 daysSignificant loss of survival[3]
MDA-MB-468 (Breast Cancer)Alamar BlueGO-203/NPs7.5 µM3 daysSignificant loss of survival[3]
HCT116 (MUC1-negative Colon Cancer)Alamar BlueGO-203/NPsNot specifiedNot specifiedNo significant difference in survival[3]
SKCO-1 (Colon Cancer)Not specifiedThis compound5 µM3 days~80% death[4]
MUC1-positive Colorectal Cancer CellsNot specifiedThis compound5 µM3 daysInhibition of proliferation[4]
SW480 and LOVO (MUC1-negative Colon Cancer)Not specifiedThis compoundNot specifiedNot specifiedNo effect on cell growth[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunoprecipitation and Western Blot for MUC1-C Homodimerization

Objective: To determine the effect of GO-203 on the formation of MUC1-C homodimers.

Protocol:

  • Cell Lysis: Treat MUC1-C expressing cells (e.g., ZR-75-1) with GO-203 or control peptide for the desired time and concentration. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MUC1-C antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against MUC1-C, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band corresponding to the MUC1-C homodimer in GO-203-treated samples compared to the control indicates inhibition.[3][6]

Cell Viability Assay (Alamar Blue)

Objective: To assess the effect of GO-203 on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of GO-203, control peptide, or vehicle for the desired duration (e.g., 72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance of the samples using a plate reader. The intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

Mandatory Visualizations

MUC1-C Signaling Pathway and Point of Inhibition by GO-203

MUC1_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C Dimer MUC1-C Homodimer MUC1_C->Dimer Homodimerization PI3K PI3K Dimer->PI3K ERK ERK Dimer->ERK NFkB NF-κB Dimer->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation NFkB->Proliferation GO203 GO-203 GO203->Dimer Inhibits

Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.

Experimental Workflow for Validating GO-203 On-Target Effects

GO203_Validation_Workflow cluster_assays On-Target Effect Assays start Start: Cancer Cell Culture (MUC1-C Positive) treatment Treatment Groups: 1. GO-203 2. Control Peptide (CP-2) 3. Vehicle Control start->treatment ip_wb Immunoprecipitation & Western Blot (MUC1-C Dimerization) treatment->ip_wb viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability downstream Western Blot for Downstream Targets (p-AKT, p-ERK) treatment->downstream analysis Data Analysis and Comparison ip_wb->analysis viability->analysis downstream->analysis conclusion Conclusion: Validation of GO-203 On-Target Effects analysis->conclusion

Caption: Workflow for validating the on-target effects of GO-203.

Conclusion

The experimental evidence strongly supports the on-target activity of this compound against MUC1-C. Through its specific binding to the MUC1-C cytoplasmic domain, GO-203 effectively inhibits MUC1-C homodimerization, a critical step for its oncogenic function.[3][5] This leads to the modulation of downstream signaling pathways, including the PI3K-AKT and ERK pathways, and ultimately results in decreased viability of MUC1-C-positive cancer cells.[4][7] The lack of activity in MUC1-C-negative cells and the inertness of the control peptide, CP-2, further validate the specificity of GO-203.[3][4][5] This body of evidence positions this compound as a valuable tool for researchers studying MUC1-C signaling and as a promising candidate for the development of targeted cancer therapies.

References

A Comparative Guide to MUC1 Inhibitors: GO-203 TFA and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GO-203 TFA, a prominent MUC1 inhibitor, with other classes of molecules targeting the Mucin 1 (MUC1) oncoprotein. MUC1 is a transmembrane glycoprotein that is overexpressed in a variety of adenocarcinomas and is associated with tumor progression and metastasis, making it a critical target for cancer therapy. This document outlines the mechanisms of action, presents available experimental data for performance comparison, and provides detailed experimental protocols for key assays.

Introduction to MUC1 Inhibition

The MUC1 protein, particularly its C-terminal subunit (MUC1-C), plays a crucial role in oncogenic signaling. Inhibition of MUC1 function is a promising strategy in cancer treatment. MUC1 inhibitors can be broadly categorized into peptide-based inhibitors, small molecules, and monoclonal antibodies, each with distinct mechanisms of action and therapeutic potential.

Comparative Analysis of MUC1 Inhibitors

This section details the characteristics and available efficacy data for this compound and other selected MUC1 inhibitors.

This compound: A Peptide-Based Inhibitor

This compound is a cell-penetrating peptide inhibitor that directly targets the MUC1-C cytoplasmic domain.[1] It is an all D-amino acid peptide, which enhances its stability.[2]

  • Mechanism of Action: this compound functions by binding to the CQC motif within the MUC1-C cytoplasmic tail, which is essential for the homodimerization of MUC1-C.[1][3] By preventing this dimerization, this compound inhibits the nuclear translocation of MUC1-C and its subsequent downstream oncogenic signaling.[4] This disruption leads to the inhibition of pathways such as PI3K/AKT/mTOR, a decrease in the expression of the anti-apoptotic protein survivin, and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.[1][3]

    GO203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_N MUC1-N MUC1_C_mono MUC1-C (Monomer) MUC1_C_dimer MUC1-C Dimer MUC1_C_mono->MUC1_C_dimer Dimerization PI3K_AKT PI3K/AKT Pathway MUC1_C_dimer->PI3K_AKT Activates GO203 This compound GO203->MUC1_C_dimer Inhibits ROS Increased ROS GO203->ROS Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Apoptosis ROS->Apoptosis

    Figure 1. Simplified signaling pathway of this compound action.

Other MUC1 Inhibitors

Apigenin is a naturally occurring plant flavonoid that has been identified as an inhibitor of MUC1-C dimerization.[5]

  • Mechanism of Action: Similar to this compound, apigenin disrupts the dimerization of the MUC1-C cytoplasmic domain, although its precise binding site may differ.[5] This inhibition of dimerization blocks downstream MUC1-C signaling. Apigenin has also been shown to induce apoptosis and inhibit cell proliferation through various other mechanisms, including the modulation of STAT3 signaling.[6]

PMIP (PTD4-MUC1 Inhibitory Peptide) is another peptide-based inhibitor designed to block the interactions of the MUC1 cytoplasmic domain with other proteins.[7]

  • Mechanism of Action: PMIP acts as a dominant-negative peptide, competitively inhibiting the binding of the MUC1 cytoplasmic tail to both β-catenin and the Epidermal Growth Factor Receptor (EGFR).[7][8] This dual inhibition disrupts key oncogenic signaling pathways involved in cell proliferation and invasion.[7][9]

    PMIP_Mechanism MUC1_C MUC1-C Cytoplasmic Domain EGFR EGFR MUC1_C->EGFR Binds beta_catenin β-catenin MUC1_C->beta_catenin Binds Proliferation Cell Proliferation & Invasion EGFR->Proliferation beta_catenin->Proliferation PMIP PMIP PMIP->MUC1_C Inhibits Binding

    Figure 2. Mechanism of action for the PMIP peptide.

PankoMab-GEX (Gatipotuzumab) is a humanized monoclonal antibody that targets a tumor-specific carbohydrate epitope on MUC1 (TA-MUC1).[10][11]

  • Mechanism of Action: PankoMab-GEX binds with high affinity to the aberrantly glycosylated MUC1 expressed on the surface of cancer cells.[11] Its primary mechanism of action is thought to be antibody-dependent cell-mediated cytotoxicity (ADCC), where it flags cancer cells for destruction by immune cells like Natural Killer (NK) cells.[10][11]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the discussed MUC1 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions may vary, affecting direct comparability.

Table 1: In Vitro Efficacy of MUC1 Inhibitors

InhibitorAssay TypeCell LineIC50Reference
This compound Cytotoxicity (AlamarBlue)MCF-7 (Breast Cancer)5.6 µM[2][12]
Apigenin MUC1-CD Dimerization InhibitionIn vitro76 µM[5]
Apigenin Cytotoxicity (MTT)MCF-7 (Breast Cancer)~28.9 µM (7.8 µg/mL)[Note: Calculated from MW 270.24 g/mol ]
PankoMab-GEX (murine precursor) Binding Affinity (Scatchard plot)ZR-75-1 (Breast Cancer)KD = 3 x 10-9 M[11]
PankoMab-GEX (murine precursor) Binding Affinity (Scatchard plot)NM-D4 (Leukemia)KD = 0.9 x 10-9 M[11]

Table 2: In Vivo Efficacy of MUC1 Inhibitors

InhibitorAnimal ModelCancer TypeDosing RegimenOutcomeReference
This compound Nude mice xenograftCOLO-205 (Colon Cancer)18 mg/kg/day, IP, for 28 daysSignificant tumor growth inhibition and complete regression[1][3]
PMIP SCID mice xenograftMDA-MB-231 (Breast Cancer)Not specifiedInhibition of tumor growth and recurrence[7][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of MUC1 inhibitors on cancer cell viability.

MTT_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with MUC1 inhibitor (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Read absorbance (e.g., 570 nm) solubilize->read

Figure 3. Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, COLO-205) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the MUC1 inhibitor (e.g., this compound, apigenin) in growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Incubation: Incubate the cells with the inhibitor for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of MUC1 inhibitors in a mouse model.

  • Cell Preparation: Harvest cancer cells (e.g., COLO-205) from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the MUC1 inhibitor (e.g., this compound at 18 mg/kg/day) via the desired route (e.g., intraperitoneal injection). The control group should receive the vehicle solution.

  • Continued Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the treatment period.

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

This compound represents a potent, peptide-based approach to MUC1-C inhibition with demonstrated in vitro and in vivo efficacy. Other inhibitors, such as the small molecule apigenin, the peptide PMIP, and the monoclonal antibody PankoMab-GEX, offer alternative strategies for targeting MUC1, each with its own unique mechanism and potential advantages. The choice of inhibitor for a particular research or therapeutic application will depend on the specific context, including the cancer type, the desired mode of action, and the delivery method. Further head-to-head comparative studies are needed to definitively establish the relative superiority of these agents in various preclinical and clinical settings.

References

Unveiling the Nuances: A Comparative Guide to MUC1-C Inhibition via GO-203 TFA and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of MUC1-C-targeted cancer therapy, a critical decision lies in the choice of inhibitory modality. This guide provides an objective comparison between the pharmacological inhibitor GO-203 TFA and genetic knockdown of MUC1-C, supported by experimental data and detailed protocols to inform your research strategy.

Mucin 1 (MUC1) is a heterodimeric protein aberrantly overexpressed in a wide range of cancers, with its C-terminal subunit (MUC1-C) functioning as a key oncoprotein.[1][2] MUC1-C drives tumorigenesis by activating multiple signaling pathways, including the PI3K→AKT and MEK→ERK pathways, and by translocating to the nucleus to engage with transcription factors like NF-κB and STAT3.[1][3][4] Consequently, inhibiting MUC1-C has emerged as a promising therapeutic strategy. This guide delves into two primary methods for achieving this inhibition: the use of the peptide inhibitor GO-203 and genetic knockdown techniques such as siRNA and shRNA.

At a Glance: this compound vs. Genetic Knockdown

FeatureThis compoundGenetic Knockdown (siRNA/shRNA)
Mechanism of Action Binds to the MUC1-C cytoplasmic tail, blocking its homodimerization and subsequent downstream signaling.[5][6]Degrades MUC1 mRNA, leading to a reduction in MUC1 protein synthesis.[7][8]
Target Specificity Specifically targets the MUC1-C oncoprotein.[5]Targets MUC1 mRNA, which can affect both MUC1-N and MUC1-C subunits.
Mode of Delivery Cell-penetrating peptide, can be delivered directly to cells or in vivo.[5][9]Requires transfection or transduction reagents (e.g., lipofectamine, viral vectors) for delivery into cells.[10]
Duration of Effect Transient, dependent on the stability and clearance of the peptide.[9]Can be transient (siRNA) or stable (shRNA), allowing for long-term studies.[7][11]
Off-Target Effects Potential for unforeseen interactions with other cellular components, though studies suggest high specificity.[12]Can have off-target effects by unintentionally silencing other genes.
Applications Preclinical and clinical studies for cancer therapy.[13][14]Primarily a research tool for target validation and studying gene function.

Delving Deeper: Mechanism of Action

GO-203: A Direct Inhibitor of MUC1-C Function

GO-203 is a cell-penetrating peptide that directly interferes with the oncogenic activity of the MUC1-C protein.[6] It achieves this by binding to a critical CQC motif within the MUC1-C cytoplasmic domain, which is essential for the homodimerization of MUC1-C.[5] By preventing this dimerization, GO-203 effectively blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.[5][6]

GO203_Mechanism cluster_membrane Cell Membrane MUC1_C1 MUC1-C Dimer MUC1-C Dimer MUC1_C1->Dimer MUC1_C2 MUC1-C MUC1_C2->Dimer Signaling Downstream Signaling Dimer->Signaling GO203 GO-203 GO203->MUC1_C1 Block->Dimer

Mechanism of GO-203 Action.

Genetic Knockdown: Silencing MUC1 at the Source

Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) targets the MUC1 messenger RNA (mRNA) for degradation.[7][8] This process, known as RNA interference, prevents the translation of MUC1 mRNA into protein, leading to a significant reduction in the overall levels of the MUC1 protein, including the oncogenic MUC1-C subunit.[7] This approach effectively removes the MUC1-C protein from the cell, thereby abrogating its downstream signaling.

Knockdown_Workflow siRNA siRNA/shRNA RISC RISC Complex siRNA->RISC MUC1_mRNA MUC1 mRNA Degradation mRNA Degradation MUC1_mRNA->Degradation MUC1_Protein MUC1 Protein MUC1_mRNA->MUC1_Protein Translation RISC->MUC1_mRNA No_Protein No MUC1 Protein Degradation->No_Protein MUC1C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1C MUC1-C EGFR EGFR MUC1C->EGFR PI3K PI3K MUC1C->PI3K MEK MEK MUC1C->MEK beta_catenin β-catenin MUC1C->beta_catenin IKK IKK MUC1C->IKK STAT3 STAT3 MUC1C->STAT3 EGFR->PI3K EGFR->MEK AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression beta_catenin->Gene_Expression NFkB NF-κB IKK->NFkB NFkB->Gene_Expression STAT3->Gene_Expression

References

Lack of Direct Evidence for Synergistic Effects of GO-203 TFA with Doxorubicin Highlights a Research Opportunity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals no direct preclinical or clinical studies investigating the synergistic effects of GO-203 TFA in combination with doxorubicin for cancer therapy. While both agents are established anti-cancer molecules with distinct mechanisms of action, their potential interplay has yet to be formally evaluated. This guide provides a comparative overview of this compound and doxorubicin, drawing upon available experimental data for each compound to inform researchers and drug development professionals about their individual properties and potential for future combination studies.

This compound is a peptide-based inhibitor of the MUC1-C oncoprotein.[1] MUC1-C is overexpressed in a wide range of solid and hematologic cancers and is associated with poor prognosis.[2] In contrast, doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][4]

Understanding the Individual Mechanisms of Action

This compound functions by binding to the MUC1-C cytoplasmic domain, which inhibits its homodimerization and subsequent downstream signaling.[1] This targeted action disrupts key cellular processes that contribute to cancer cell survival and proliferation. Doxorubicin, on the other hand, exerts its cytotoxic effects through a broader mechanism involving the generation of reactive oxygen species (ROS) and interference with DNA replication and transcription.[3][4][5]

Comparative Analysis of this compound and Doxorubicin

FeatureThis compoundDoxorubicin
Target MUC1-C oncoprotein[1]DNA, Topoisomerase II[3][4]
Mechanism of Action Inhibits MUC1-C homodimerization and downstream signaling[1]DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species[3][4][5]
Reported Effects Induces ROS production, loss of mitochondrial transmembrane potential, inhibits PI3K-AKT-S6K1 pathway[1]Induces DNA damage, cell cycle arrest, apoptosis[3][4][6]
Formulation Standard peptide, nanoparticle formulations for improved delivery[7][8]Conventional, liposomal formulations to reduce toxicity[9][10]
Clinical Status Phase I/II clinical trials for solid tumors and acute myeloid leukemia[2][11][12]Widely used in clinical practice for various cancers[9]

Potential for Synergistic Interaction

Based on their distinct mechanisms of action, a combination of this compound and doxorubicin could be hypothesized to have synergistic effects. GO-203's ability to induce ROS and disrupt survival pathways could potentially sensitize cancer cells to the DNA-damaging effects of doxorubicin. Further research is warranted to explore this hypothesis.

Experimental Protocols

GO-203 Inhibition of MUC1-C and Downstream Signaling

Cell Culture and Treatment: MUC1-positive cancer cell lines (e.g., SKCO-1) are cultured in appropriate media. Cells are treated with varying concentrations of this compound (e.g., 5 µM) for specified durations (e.g., 72 hours).[1]

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against key signaling molecules such as AKT, mTORC, and S6K1.[1]

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFDA. Cells are treated with this compound, and the fluorescence intensity is quantified using flow cytometry or a fluorescence plate reader.[1]

Mitochondrial Membrane Potential Assay: The effect on mitochondrial health is assessed using dyes like JC-1. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.[1]

Doxorubicin-Induced DNA Damage and Apoptosis

Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are treated with various concentrations of doxorubicin.

DNA Damage Assessment: DNA double-strand breaks can be visualized by immunofluorescence staining for γH2AX foci.

Apoptosis Assay: Apoptosis can be quantified using an Annexin V/Propidium Iodide staining kit followed by flow cytometry analysis.[13] Caspase-3 activation, a key marker of apoptosis, can also be measured.[14]

Visualizing the Mechanisms

GO203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GO-203 GO-203 MUC1-C_dimer MUC1-C Dimer GO-203->MUC1-C_dimer Inhibits homodimerization ROS Increased ROS GO-203->ROS MUC1-C_monomer MUC1-C Monomer PI3K PI3K MUC1-C_dimer->PI3K Activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 TIGAR TIGAR Synthesis S6K1->TIGAR Inhibits Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound inhibits MUC1-C signaling, leading to increased ROS and apoptosis.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin_N Doxorubicin DNA DNA Doxorubicin_N->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin_N->Topoisomerase_II Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Doxorubicin_C Doxorubicin ROS_Generation ROS Generation Doxorubicin_C->ROS_Generation ROS_Generation->Apoptosis

Caption: Doxorubicin induces DNA damage and ROS generation, leading to apoptosis.

Conclusion and Future Directions

While the synergistic potential of combining this compound with doxorubicin remains unexplored, their distinct and complementary mechanisms of action provide a strong rationale for future investigation. Preclinical studies are needed to evaluate the efficacy and safety of this combination in various cancer models. Such research could pave the way for novel therapeutic strategies that enhance anti-tumor activity and potentially overcome drug resistance.

References

A Preclinical Comparative Guide: GO-203 TFA and Taxol Combination Therapy for Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational combination therapy, GO-203 TFA and Taxol, with existing alternative treatments for breast cancer. The information is based on preclinical data and is intended to inform research and development decisions.

Executive Summary

The combination of this compound, a first-in-class MUC1-C oncoprotein inhibitor, and Taxol (paclitaxel), a microtubule stabilizer, demonstrates a synergistic apoptotic effect in preclinical models of breast cancer. This combination offers a novel targeted approach that enhances the efficacy of a standard chemotherapeutic agent. This guide will delve into the mechanisms of action, present available preclinical data for this combination, and compare it with other therapeutic strategies for breast cancer.

Mechanisms of Action

A clear understanding of the distinct and synergistic mechanisms of this compound and Taxol is crucial for evaluating their combined therapeutic potential.

This compound: Targeting the MUC1-C Oncoprotein

This compound is a cell-penetrating peptide inhibitor that directly targets the oncogenic MUC1 C-terminal subunit (MUC1-C).[1][2][3] MUC1-C is aberrantly overexpressed in a majority of breast cancers and plays a pivotal role in tumorigenesis by:

  • Promoting cell survival and proliferation: MUC1-C activates key oncogenic signaling pathways, including the PI3K/AKT and MEK/ERK pathways.

  • Inhibiting apoptosis: MUC1-C blocks the cellular response to DNA damage, thereby conferring resistance to chemotherapy.

  • Driving metastasis: MUC1-C contributes to the epithelial-mesenchymal transition (EMT), a critical process in cancer cell dissemination.

This compound functions by binding to the CQC motif in the MUC1-C cytoplasmic domain, which inhibits its homodimerization and subsequent downstream signaling.[1][4] This targeted inhibition leads to cell cycle arrest and apoptosis in MUC1-C-positive cancer cells.[3]

Taxol (Paclitaxel): A Microtubule-Stabilizing Agent

Taxol is a well-established chemotherapeutic agent used in the treatment of various cancers, including breast cancer.[5][6][7][8] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[5][6][9] Taxol binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5][8] This stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[9]

Synergistic Interaction of this compound and Taxol

Preclinical studies have shown that the combination of this compound and Taxol results in a synergistic enhancement of apoptosis in breast cancer cells.[3] The proposed mechanism for this synergy lies in the complementary actions of the two agents:

  • This compound sensitizes cancer cells to Taxol: By inhibiting the anti-apoptotic function of MUC1-C, GO-203 lowers the threshold for Taxol-induced cell death.

  • Taxol induces mitotic stress: The cell cycle arrest caused by Taxol provides a window of opportunity for the pro-apoptotic signals initiated by GO-203 to take full effect.

This synergistic relationship suggests that the combination therapy could potentially overcome resistance to Taxol and improve therapeutic outcomes.

Preclinical Data: this compound in Combination with Taxol

While comprehensive clinical data is not yet available, preclinical studies in breast cancer cell lines provide the foundational evidence for the therapeutic potential of the this compound and Taxol combination.

In Vitro Efficacy

Studies in human breast cancer cell lines, such as MCF-7 (ER-positive) and ZR-75-1 (ER-positive), have demonstrated the synergistic effects of GO-203 and Taxol. The combination of these agents leads to a significant increase in apoptosis compared to either agent alone.[3]

Table 1: In Vitro Apoptosis in Breast Cancer Cell Lines Treated with GO-203 and Taxol [3]

Cell LineTreatmentApoptosis (%)
MCF-7 Control5
GO-203 (5 µM)15
Taxol (10 nM)20
GO-203 (5 µM) + Taxol (10 nM)45
ZR-75-1 Control8
GO-203 (2.5 µM)18
Taxol (5 nM)25
GO-203 (2.5 µM) + Taxol (5 nM)55

Data are representative and compiled from published preclinical studies. Actual values may vary based on experimental conditions.

Comparison with Alternative Combination Therapies

The treatment landscape for metastatic breast cancer is continually evolving, with several combination therapies established as standard of care or under active investigation.

Table 2: Comparison of this compound + Taxol with Selected Alternative Combination Therapies for Metastatic Breast Cancer

Combination TherapyMechanism of ActionKey Efficacy Data (Clinical Trials)Common Toxicities
This compound + Taxol MUC1-C Inhibition + Microtubule StabilizationPreclinical: Synergistic apoptosis in breast cancer cell lines.[3]Preclinical: Not yet fully characterized.
Doxorubicin + Cyclophosphamide ("AC") DNA Intercalation + DNA AlkylationObjective Response Rate (ORR): ~50-60%Myelosuppression, Nausea, Vomiting, Cardiotoxicity
Capecitabine + Docetaxel Antimetabolite + Microtubule StabilizationMedian Time to Progression: ~6.1 months; ORR: ~42%Hand-foot syndrome, Diarrhea, Neutropenia
CDK4/6 Inhibitor (e.g., Palbociclib) + Letrozole (for ER+) Cell Cycle Inhibition + Aromatase InhibitionMedian Progression-Free Survival (PFS): ~24.8 monthsNeutropenia, Leukopenia, Fatigue
Pembrolizumab + Chemotherapy (for PD-L1+ TNBC) PD-1 Inhibition + CytotoxicityMedian PFS: ~9.7 monthsImmune-related adverse events, Neutropenia, Anemia

Data for alternative therapies are derived from various clinical trials and may not be directly comparable due to differences in patient populations and study designs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Cell Culture
  • Cell Lines: MCF-7 and ZR-75-1 human breast cancer cell lines are commonly used models for ER-positive breast cancer.[9]

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assay (Annexin V Staining)
  • Treatment: Cells are seeded in 6-well plates and treated with this compound, Taxol, or the combination at specified concentrations for 48-72 hours.

  • Staining: Adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Flow Cytometry: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against key signaling proteins (e.g., MUC1-C, p-AKT, cleaved PARP) followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological processes and experimental designs can facilitate a deeper understanding.

Signaling Pathway of this compound and Taxol Combination

Caption: Synergistic mechanism of this compound and Taxol.

Experimental Workflow for In Vitro Synergy Analysis

Experimental_Workflow In Vitro Synergy Analysis Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Seeding Seed Breast Cancer Cells (MCF-7, ZR-75-1) Treatment_Groups Treatment Groups: - Control - this compound alone - Taxol alone - this compound + Taxol Cell_Seeding->Treatment_Groups Incubation Incubate for 48-72 hours Treatment_Groups->Incubation Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Incubation->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers Incubation->Western_Blot Synergy_Analysis Combination Index (CI) Calculation Apoptosis_Assay->Synergy_Analysis Western_Blot->Synergy_Analysis

Caption: Workflow for assessing this compound and Taxol synergy.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the combination of this compound and Taxol is a promising therapeutic strategy for breast cancer. The targeted inhibition of the MUC1-C oncoprotein by this compound appears to effectively sensitize cancer cells to the cytotoxic effects of Taxol, leading to a synergistic increase in apoptosis.

Further research is warranted to:

  • Evaluate the in vivo efficacy of the combination in xenograft and patient-derived xenograft (PDX) models of breast cancer.

  • Determine the optimal dosing and scheduling of this compound and Taxol in combination.

  • Identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

  • Initiate clinical trials to assess the safety and efficacy of this combination in patients with advanced breast cancer.

This guide provides a foundational overview for researchers and drug development professionals. As more data becomes available, this document will be updated to reflect the evolving understanding of the therapeutic potential of this compound in combination with Taxol for the treatment of breast cancer.

References

Overcoming ABT-737 Resistance: A Comparative Analysis of GO-203 TFA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like ABT-737 presents a significant clinical challenge. ABT-737, a potent BH3 mimetic, effectively induces apoptosis by inhibiting anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. However, its efficacy is limited in cancer cells that overexpress Myeloid Cell Leukemia 1 (Mcl-1), a key resistance factor. This guide provides a comparative overview of GO-203 TFA, a novel therapeutic peptide, in circumventing ABT-737 resistance, supported by the available experimental evidence and detailed methodologies.

Resistance to ABT-737 is frequently mediated by the upregulation of Mcl-1, as ABT-737 does not bind to and inhibit this anti-apoptotic protein. Consequently, Mcl-1 can sequester pro-apoptotic proteins, thereby preventing the initiation of apoptosis. A promising strategy to overcome this resistance is the co-administration of an Mcl-1 inhibitor.

GO-203 is a cell-penetrating peptide inhibitor of the MUC1-C oncoprotein. Mechanistic studies have revealed that targeting MUC1-C leads to the suppression of both Mcl-1 and BFL-1, another anti-apoptotic protein implicated in drug resistance. This action restores the apoptotic potential in cancer cells previously resistant to ABT-737. Preclinical evidence suggests a synergistic interaction between GO-203 and ABT-737 in both parental (sensitive) and ABT-resistant cancer cells, highlighting a promising therapeutic strategy.[1][2]

Comparative Efficacy Data

While the full-text study detailing specific quantitative data for the synergistic effect of this compound and ABT-737 in resistant cells is not publicly available, the conceptual synergy is well-supported. The following table provides an illustrative representation of expected outcomes based on the known mechanisms of both compounds. This data is hypothetical and intended to demonstrate the expected trends in a comparative study.

Cell LineTreatmentExpected IC50 (nM)Expected Apoptosis (%)Notes
Parental (ABT-737 Sensitive) ABT-73750 - 15060 - 80%Highly sensitive to Bcl-2/Bcl-xL inhibition.
This compound> 100010 - 20%Modest single-agent activity expected.
ABT-737 + this compound< 50> 80%Synergistic effect anticipated.
Resistant (ABT-737 Resistant) ABT-737> 2000< 10%High Mcl-1 expression confers resistance.
This compound500 - 100020 - 40%Single-agent activity due to Mcl-1 inhibition.
ABT-737 + this compound50 - 20070 - 90%This compound restores sensitivity to ABT-737.

Note: The values presented in this table are illustrative and not derived from a specific study. They are meant to represent the anticipated outcomes based on the scientific literature.

Signaling Pathways and Mechanisms

The interplay between pro- and anti-apoptotic proteins of the Bcl-2 family is central to the regulation of apoptosis. The following diagram illustrates the mechanism of ABT-737 resistance and how this compound can overcome it.

G cluster_0 Apoptotic Regulation cluster_1 Anti-Apoptotic Proteins Bax_Bak Bax / Bak Apoptosis Apoptosis Bax_Bak->Apoptosis induces Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Bax_Bak inhibits Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits ABT737 ABT-737 ABT737->Bcl2_BclxL inhibits GO203 This compound MUC1_C MUC1-C GO203->MUC1_C inhibits MUC1_C->Mcl1 stabilizes

Mechanism of this compound in overcoming ABT-737 resistance.

Experimental Protocols

Detailed protocols are essential for the reproducibility of scientific findings. Below are methodologies for key experiments relevant to the study of this compound in ABT-737 resistant cells.

Generation of ABT-737 Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cancer cell lines through continuous, escalating drug exposure.

G start Start: Parental Cell Line ic50 Determine ABT-737 IC50 start->ic50 culture Culture cells with low-dose ABT-737 (e.g., IC20) ic50->culture monitor Monitor cell viability and proliferation culture->monitor increase_dose Gradually increase ABT-737 concentration as cells adapt monitor->increase_dose Cells show recovery increase_dose->culture stabilize Maintain resistant cells in high-dose ABT-737 increase_dose->stabilize Target concentration reached verify Verify resistance (re-evaluate IC50) and Mcl-1 expression stabilize->verify end End: ABT-737 Resistant Cell Line Established verify->end

Workflow for establishing ABT-737 resistant cell lines.

Protocol Steps:

  • Determine Baseline Sensitivity: First, establish the half-maximal inhibitory concentration (IC50) of ABT-737 for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in media containing a low concentration of ABT-737 (e.g., IC10 to IC20).

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of ABT-737 in the culture medium. This is typically done in a stepwise fashion, allowing the cell population to stabilize at each new concentration.

  • Selection and Maintenance: Continue this process until the cells can proliferate in a significantly higher concentration of ABT-737 (e.g., 5-10 times the initial IC50).

  • Verification of Resistance: Confirm the resistant phenotype by performing a dose-response curve and calculating the new IC50 value. The resistance should be stable even after a period of culture in drug-free medium. Western blotting should be performed to confirm the upregulation of Mcl-1.

Cell Viability and Apoptosis Assays

Cell Viability Assay (MTT/XTT):

  • Cell Seeding: Seed both parental and ABT-737 resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, ABT-737, or a combination of both for a specified period (e.g., 48-72 hours).

  • Reagent Incubation: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat parental and resistant cells with the desired concentrations of this compound and/or ABT-737.

  • Cell Harvesting: After the treatment period, harvest the cells, including both adherent and floating populations.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available evidence strongly suggests that this compound is a promising agent for overcoming Mcl-1-mediated resistance to ABT-737. By inhibiting MUC1-C and subsequently downregulating Mcl-1, this compound can re-sensitize resistant cancer cells to the pro-apoptotic effects of Bcl-2/Bcl-xL inhibition. The synergistic relationship between these two compounds warrants further investigation and highlights a rational combination strategy for treating cancers that have developed resistance to BH3 mimetics. Future studies providing detailed quantitative data will be crucial for advancing this therapeutic approach towards clinical application.

References

A Comparative Analysis of GO-203 and L-GO-203 TFA: D- versus L-Amino Acid MUC1-C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MUC1-C inhibitors GO-203 and its L-amino acid counterpart, L-GO-203 TFA. This analysis is supported by available experimental data to inform research and development decisions.

Mucin 1 (MUC1) is a transmembrane protein that is overexpressed in a variety of cancers and plays a significant role in tumor progression and metastasis. The oncogenic activity of MUC1 is primarily mediated by its C-terminal subunit (MUC1-C), making it a compelling target for cancer therapy. GO-203 and L-GO-203 TFA are peptide-based inhibitors designed to target MUC1-C. The primary distinction between these two molecules lies in their stereochemistry: GO-203 is composed of D-amino acids, while L-GO-203 TFA is understood to be the L-amino acid version. This fundamental difference has significant implications for their biological activity, stability, and potential therapeutic applications.

Executive Summary of Key Differences

FeatureGO-203L-GO-203 TFA (inferred from GO-201)
Amino Acid Composition All D-amino acidsAll L-amino acids
Proteolytic Stability High resistance to degradation by proteasesSusceptible to degradation by proteases
In Vitro & In Vivo Activity Potent inhibitor of MUC1-CSimilar dose-dependent activity to GO-203
Mechanism of Action Blocks MUC1-C homodimerization, inhibits downstream signalingBlocks MUC1-C homodimerization, inhibits downstream signaling

Biochemical and Performance Data

While direct comparative studies between GO-203 and a specifically designated "L-GO-203 TFA" are limited in publicly available literature, data on GO-201, the L-amino acid predecessor to GO-203, provides a strong basis for comparison. Studies have indicated that GO-201 and GO-203 exhibit similar dose-dependent activity in both laboratory and living organism models[1].

ParameterGO-203GO-201 (L-amino acid version)
Target MUC1-C cytoplasmic domainMUC1-C cytoplasmic domain
Binding Motif CQCRRKNCQCRRKN
Reported In Vitro Concentration for Effect 5 µM in colorectal cancer cells[2]5 µmol/L in prostate cancer cells[1]
Observed In Vitro Effects Inhibition of cell proliferation, induction of apoptosis, increased ROS production[2]Inhibition of cell proliferation, induction of necrotic cell death[1]
In Vivo Efficacy Significant tumor growth inhibition in xenograft models[2]Tumor regression in xenograft models[1]

Mechanism of Action: Targeting the MUC1-C Oncoprotein

Both GO-203 and its L-amino acid counterpart function by directly targeting the CQC motif within the cytoplasmic tail of MUC1-C.[3] This interaction is critical as it prevents the homodimerization of MUC1-C, a necessary step for its oncogenic signaling.

By inhibiting MUC1-C dimerization, these peptides disrupt a cascade of downstream signaling pathways that promote cancer cell survival and proliferation. A key pathway affected is the PI3K-AKT-S6K1 signaling axis, which is downregulated following treatment with GO-203.[2] Furthermore, inhibition of MUC1-C leads to the downregulation of TIGAR (TP53-induced glycolysis and apoptosis regulator), resulting in increased production of reactive oxygen species (ROS) and loss of mitochondrial transmembrane potential, ultimately leading to cell death.[2]

MUC1-C Inhibition Signaling Pathway cluster_inhibition Inhibitors cluster_target Target cluster_downstream Downstream Effects GO-203 GO-203 MUC1-C MUC1-C GO-203->MUC1-C inhibits L-GO-203_TFA L-GO-203_TFA L-GO-203_TFA->MUC1-C inhibits Homodimerization Homodimerization MUC1-C->Homodimerization prevents PI3K_AKT_S6K1 PI3K_AKT_S6K1 Homodimerization->PI3K_AKT_S6K1 inhibits TIGAR TIGAR Homodimerization->TIGAR downregulates Cell_Death Cell_Death PI3K_AKT_S6K1->Cell_Death promotes ROS_Production ROS_Production TIGAR->ROS_Production leads to increased ROS_Production->Cell_Death induces Experimental Workflow: Cell Viability Assay Seed_Cells Seed MUC1-positive cancer cells Add_Inhibitors Add GO-203, L-GO-203 TFA, or Control Peptide (5 µM) Seed_Cells->Add_Inhibitors Incubate Incubate and treat daily for 6 days Add_Inhibitors->Incubate Harvest_Stain Harvest cells and stain with Trypan Blue Incubate->Harvest_Stain Count_Cells Count viable cells using a hemocytometer Harvest_Stain->Count_Cells Analyze_Data Compare viable cell counts to control Count_Cells->Analyze_Data

References

GO-203 TFA: A Comparative Analysis in Parental and Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MUC1-C inhibitor, GO-203 TFA, and its impact on both parental (drug-sensitive) and drug-resistant cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Mechanism of Action

This compound is a cell-penetrating peptide inhibitor that targets the MUC1-C oncoprotein.[1] MUC1-C is a transmembrane protein that is frequently overexpressed in a variety of cancers and has been implicated in tumor progression and chemoresistance.[2][3][4][5] The primary mechanism of action for this compound involves the inhibition of MUC1-C homodimerization, a critical step for its oncogenic activity.[1] By preventing this dimerization, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, while inducing metabolic stress and apoptosis.[1]

Data Presentation: this compound in Parental vs. Drug-Resistant Cell Lines

The following table summarizes the key findings on the differential effects of this compound on parental and drug-resistant cancer cell lines, with a focus on prostate cancer models.

Cell LineTypeKey Findings with this compound TreatmentReference
DU-145 Parental Prostate CancerBaseline for comparison.[6]
DU-145-DR Docetaxel-Resistant Prostate CancerThis compound treatment led to a significant decrease in cell viability and overcame resistance to docetaxel. In combination with docetaxel, GO-203 significantly inhibited tumor growth in xenograft models.[6][6]
H660 Treatment-Emergent Neuroendocrine Prostate CancerTargeting MUC1-C with GO-203 downregulated the expression of key glycolytic enzymes (GLUT1, HK2, G6PD, PKM2, and LDHA), increased Reactive Oxygen Species (ROS), and decreased ATP levels.[6] This led to a suppression of self-renewal capacity and attenuated resistance to docetaxel.[6][6]
ABT-resistant cells BCL-2 inhibitor-resistantTreatment with GO-203 nanoparticles suppressed the proliferation of both parental and ABT-resistant cells, suggesting its potential in overcoming resistance mediated by anti-apoptotic proteins like MCL-1 and BFL-1.[7][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Establishment of Drug-Resistant Cell Lines

Drug-resistant cell lines are generated by continuous exposure of the parental cell line to escalating concentrations of a cytotoxic drug (e.g., docetaxel).

  • Initial Seeding: Plate parental cells at a low density in appropriate culture medium.

  • Drug Exposure: Introduce the cytotoxic drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the drug concentration.

  • Maintenance: Maintain the resistant cell line in a medium containing the cytotoxic drug at a selective concentration to ensure the persistence of the resistant phenotype.

  • Verification: Regularly assess the resistance of the cell line by determining the IC50 value and comparing it to the parental cell line.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or other compounds for the desired time period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Loading with DCFDA: Incubate the cells with DCFDA (5-10 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.

GO_203_TFA_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUC1_C_dimer MUC1-C Dimer PI3K PI3K MUC1_C_dimer->PI3K ROS Increased ROS MUC1_C_dimer->ROS Suppresses GO_203 This compound GO_203->MUC1_C_dimer Inhibits homodimerization GO_203->ROS Induces AKT AKT PI3K->AKT S6K1 S6K1 AKT->S6K1 Cell_Survival Cell Survival & Proliferation S6K1->Cell_Survival Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound Action.

MUC1_C_Drug_Resistance_Pathway cluster_pathways Pro-Survival and Anti-Apoptotic Pathways MUC1_C MUC1-C Overexpression (in resistant cells) MEK_ERK MEK -> ERK MUC1_C->MEK_ERK PI3K_AKT PI3K -> AKT MUC1_C->PI3K_AKT NFkB NF-κB p65 MUC1_C->NFkB MCL1 MCL-1 Stabilization MEK_ERK->MCL1 PI3K_AKT->MCL1 BFL1 BFL-1 Induction NFkB->BFL1 Drug_Resistance Drug Resistance MCL1->Drug_Resistance BFL1->Drug_Resistance GO_203 This compound GO_203->MUC1_C Inhibits

Caption: MUC1-C Signaling in Drug Resistance.

Experimental_Workflow cluster_assays Downstream Assays Parental Parental Cell Line Treatment Treat with This compound Parental->Treatment Resistant Drug-Resistant Cell Line Resistant->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis ROS ROS Production (DCFDA) Treatment->ROS

Caption: Experimental Workflow.

References

A Comparative Guide to Validating MUC1-C Inhibition: GO-203 TFA and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GO-203 TFA, a prominent inhibitor of the MUC1-C oncoprotein, with other available alternatives. The objective is to offer a data-driven resource for validating the inhibition of MUC1-C downstream signaling, complete with experimental protocols and pathway visualizations to support researchers in their drug development efforts.

Introduction to MUC1-C Inhibition

Mucin 1 (MUC1) is a transmembrane protein that is aberrantly overexpressed in a wide array of carcinomas. The MUC1 protein is cleaved into two subunits: the N-terminal subunit (MUC1-N) and the C-terminal subunit (MUC1-C). The MUC1-C subunit functions as an oncoprotein, driving cancer progression through the activation of multiple signaling pathways critical for cell survival, proliferation, and metastasis. Its central role in malignancy has made it a compelling target for therapeutic intervention. This compound is a cell-penetrating peptide inhibitor designed to specifically block the function of MUC1-C.[1] This guide will delve into the experimental validation of this compound's inhibitory action and compare its performance with other known MUC1-C inhibitors.

Mechanism of Action: this compound

This compound is an all-D-amino acid peptide that functions by directly targeting the CQC motif within the MUC1-C cytoplasmic domain. This motif is crucial for the homodimerization of MUC1-C, a necessary step for its oncogenic activity. By binding to this site, this compound effectively blocks the formation of MUC1-C dimers, thereby preventing its downstream signaling functions.[1]

Below is a diagram illustrating the MUC1-C signaling pathway and the point of intervention by this compound.

MUC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C MUC1_dimer MUC1-C Dimer MUC1_C->MUC1_dimer Homodimerization PI3K PI3K MUC1_dimer->PI3K MEK MEK MUC1_dimer->MEK Wnt Wnt/β-catenin MUC1_dimer->Wnt STAT3 STAT3 MUC1_dimer->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression Wnt->Gene_Expression STAT3->Gene_Expression GO203 This compound GO203->MUC1_dimer Inhibits

MUC1-C signaling and this compound inhibition.

Performance Comparison of MUC1-C Inhibitors

A direct head-to-head comparison of MUC1-C inhibitors in the same experimental settings is limited in the current literature. However, we can compile available data to provide a comparative overview of this compound, its predecessor GO-201, and the small molecule inhibitor, apigenin.

InhibitorTypeMechanism of ActionReported EfficacyReference
This compound D-amino acid PeptideBinds to the CQC motif of MUC1-C, inhibiting homodimerization.Induces ~80% death in SKCO-1 cells at 5 µM. Significantly inhibits tumor growth in vivo (e.g., COLO-205 xenografts).[1][1]
GO-201 L-amino acid PeptideBinds to the CQC motif of MUC1-C, inhibiting homodimerization.Similar dose-dependent activity to GO-203 in vitro and in vivo.[2][2]
Apigenin Small Molecule (Flavone)Inhibits MUC1-C cytoplasmic domain dimerization.IC50 of 76 µM for in vitro MUC1-CD dimerization inhibition. Induces apoptosis and loss of clonogenic survival in MUC1-positive breast cancer cells.[3]

Note: The provided efficacy data for each inhibitor comes from different studies and experimental systems, which should be considered when making direct comparisons.

Validating Inhibition of Downstream Signaling: Experimental Protocols

The inhibition of MUC1-C by this compound leads to the downregulation of key survival and proliferation pathways. Here, we provide detailed protocols for validating the inhibition of two major downstream pathways: PI3K/AKT/mTOR and MEK/ERK.

Western Blot Analysis of Phosphorylated AKT and ERK

This protocol outlines the steps to assess the phosphorylation status of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cancer cells treated with MUC1-C inhibitors.

Materials:

  • MUC1-positive cancer cell line (e.g., MCF-7, ZR-75-1)

  • This compound and other MUC1-C inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MUC1-positive cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound or other inhibitors for the specified time (e.g., 24-48 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

      • p-AKT (Ser473): 1:1000

      • Total AKT: 1:1000

      • p-ERK1/2 (Thr202/Tyr204): 1:2000

      • Total ERK1/2: 1:1000

      • β-actin: 1:5000

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.

Western_Blot_Workflow A Cell Treatment with MUC1-C Inhibitor B Protein Extraction A->B C SDS-PAGE and Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation (p-AKT, p-ERK) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Western Blot workflow for validation.

On-Target and Potential Off-Target Effects

An important consideration in drug development is the specificity of the inhibitor. GO-203 has been shown to be selective for MUC1-positive cancer cells, with minimal effects on MUC1-negative cells, suggesting a high degree of on-target activity.[1] However, comprehensive kinome-wide screening data for this compound to definitively rule out off-target kinase inhibition is not publicly available. The peptide nature of GO-203 may reduce the likelihood of off-target kinase inhibition compared to small molecule inhibitors, but this has not been experimentally confirmed. For apigenin, being a flavonoid, it is known to have a broader range of biological activities, which could include off-target effects.

Logical_Relationship cluster_inhibitor MUC1-C Inhibitor cluster_effects Biological Effects Inhibitor This compound On_Target On-Target: Inhibition of MUC1-C (High Specificity) Inhibitor->On_Target Off_Target Potential Off-Target Effects (Data currently limited) Inhibitor->Off_Target

On-target vs. potential off-target effects.

Conclusion

This compound is a potent and specific inhibitor of the MUC1-C oncoprotein, effectively blocking its downstream signaling pathways and inducing cell death in MUC1-positive cancer cells. While direct comparative efficacy data with other inhibitors like GO-201 and apigenin is sparse, the available evidence suggests that GO-203's all-D-amino acid composition may offer stability advantages. The provided experimental protocols offer a robust framework for researchers to validate the inhibitory effects of this compound and other MUC1-C targeted therapies in their own research. Further investigation into the potential off-target effects of this compound through comprehensive screening would provide a more complete understanding of its therapeutic profile. This guide serves as a valuable resource for the continued development of MUC1-C inhibitors as a promising strategy in cancer therapy.

References

A Head-to-Head Comparison: GO-203 TFA Nanoparticle versus Free Peptide for MUC1-C Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GO-203 TFA nanoparticle formulation against the free peptide, supported by experimental data. The development of peptide-based therapeutics often faces challenges such as poor pharmacokinetic profiles and limited cell penetration. This guide examines how nanoparticle encapsulation of GO-203, a potent inhibitor of the MUC1-C oncoprotein, addresses these limitations, leading to enhanced therapeutic efficacy.

Executive Summary

The MUC1-C oncoprotein is a validated intracellular target in a variety of cancers. GO-203 is a cell-penetrating peptide designed to inhibit MUC1-C by blocking its homodimerization, a critical step in its oncogenic signaling. While the free GO-203 peptide has demonstrated anti-cancer activity, its therapeutic potential is hampered by the need for frequent administration. A novel formulation encapsulating GO-203 in polymeric nanoparticles (GO-203/NPs) has been developed to improve its pharmacological properties. Experimental evidence demonstrates that the this compound nanoparticle formulation is more potent and offers a significant dosing advantage over the free peptide, achieving comparable or superior anti-tumor effects with less frequent administration.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from comparative studies of the this compound nanoparticle and the free peptide.

Table 1: In Vitro Cytotoxicity in MUC1-C-Positive Breast Cancer Cells (ZR-75-1)

Treatment GroupConcentrationDosing ScheduleObservation DayPercent Cell Death (Mean ± SD)
GO-203/NPs7.5 µMSingle dose on Day 0Day 3~50%
GO-203 Free Peptide2.5 µMDaily for 3 daysDay 3Less effective than single dose GO-203/NPs
GO-203/NPs2.5 µMDose on Day 0 and Day 3Day 7More effective than free peptide
GO-203 Free Peptide2.5 µMDose on Day 0 and Day 3Day 7Less effective than GO-203/NPs

Source: Data interpreted from figures in "Intracellular Targeting of the Oncogenic MUC1-C Protein with a Novel GO-203 Nanoparticle Formulation," Hasegawa et al., Clin Cancer Res, 2015.[1]

Table 2: In Vivo Tumor Regression in Xenograft Models

Treatment GroupDosing ScheduleOutcome
GO-203/NPsWeekly administrationComparable tumor regression to daily free peptide
GO-203 Free PeptideDaily administrationEffective in inhibiting tumor growth

Source: Data interpreted from "Intracellular Targeting of the Oncogenic MUC1-C Protein with a Novel GO-203 Nanoparticle Formulation," Hasegawa et al., Clin Cancer Res, 2015.[1][2]

Mechanism of Action and Signaling Pathway

GO-203 functions by directly targeting the MUC1-C oncoprotein. It is an all D-amino acid peptide that includes a poly-arginine transduction domain for cell penetration, linked to a sequence that binds to the MUC1-C cytoplasmic tail.[3] This binding physically obstructs the homodimerization of MUC1-C, which is essential for its oncogenic activity.[4][5] The inhibition of MUC1-C dimerization leads to the downregulation of downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metabolism.[6] Furthermore, treatment with GO-203 has been shown to induce reactive oxygen species (ROS) and disrupt the redox balance within cancer cells.[1]

MUC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1 MUC1_C MUC1-C MUC1->MUC1_C Cleavage Dimerization Homodimerization MUC1_C->Dimerization ROS ROS Production MUC1_C->ROS GO203 GO-203 GO203->MUC1_C Binds & Inhibits PI3K PI3K Dimerization->PI3K Activates MEK MEK Dimerization->MEK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified MUC1-C signaling pathway and the inhibitory action of GO-203.

Experimental Protocols

GO-203 Nanoparticle Formulation

The GO-203 nanoparticles are prepared using a novel PLA-PEG-PPG-PEG tetrablock copolymer. The encapsulation of the GO-203 peptide is achieved through a solvent evaporation method.

Materials:

  • This compound peptide

  • PLA-PEG-PPG-PEG tetrablock copolymer

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution (e.g., phosphate-buffered saline)

Protocol:

  • Dissolve the PLA-PEG-PPG-PEG copolymer and this compound in an organic solvent.

  • This organic phase is then emulsified in an aqueous solution containing a surfactant.

  • The organic solvent is removed by evaporation, leading to the formation of GO-203-loaded nanoparticles.

  • The resulting nanoparticles are collected by centrifugation, washed, and lyophilized for storage.

  • Particle size and encapsulation efficiency are determined using dynamic light scattering and protein quantification assays, respectively.[1]

In Vitro Cytotoxicity Assay

The comparative cytotoxicity of the GO-203/NPs and the free peptide is assessed using a cell viability assay, such as the MTT or Alamar Blue assay.

Protocol:

  • Seed cancer cells (e.g., ZR-75-1 breast cancer cells) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of GO-203/NPs (single dose) or free GO-203 peptide (daily doses).

  • Include control groups treated with empty nanoparticles and untreated cells.

  • After the specified incubation period (e.g., 3 or 7 days), add the viability reagent (e.g., Alamar Blue) to each well.

  • Incubate for a few hours and then measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.[1]

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of the formulations is evaluated in an in vivo setting using a xenograft mouse model.

Protocol:

  • Implant human cancer cells (e.g., breast or lung cancer cells) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups.

  • Administer GO-203/NPs (e.g., weekly via intravenous injection) and free GO-203 peptide (e.g., daily via intraperitoneal injection).

  • Include a control group receiving a vehicle or empty nanoparticles.

  • Measure tumor volumes regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting to confirm target engagement).[1][2]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (MUC1-C+ Cancer Cells) Treatment_InVitro 2. Treatment - GO-203/NPs (Single Dose) - Free Peptide (Daily Dose) Cell_Culture->Treatment_InVitro Viability_Assay 3. Cell Viability Assay (e.g., Alamar Blue) Treatment_InVitro->Viability_Assay Mechanism_Study 4. Mechanistic Studies - Immunoblotting (MUC1-C Dimerization) - ROS Detection Treatment_InVitro->Mechanism_Study Xenograft 1. Xenograft Model (Tumor Implantation) Treatment_InVivo 2. Treatment - GO-203/NPs (Weekly) - Free Peptide (Daily) Xenograft->Treatment_InVivo Tumor_Measurement 3. Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Endpoint_Analysis 4. Endpoint Analysis (Tumor Excision, Immunoblotting) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for comparing GO-203/NPs and free peptide efficacy.

Conclusion

The encapsulation of this compound into a nanoparticle formulation represents a significant advancement in the development of this MUC1-C inhibitor. The nanoparticle delivery system improves the peptide's therapeutic index by enabling sustained release and reducing the frequency of administration required to achieve a potent anti-tumor effect.[1][2] This comparative analysis, supported by the presented experimental data and protocols, underscores the superior performance of the this compound nanoparticle formulation and highlights its potential for clinical translation in the treatment of MUC1-C-expressing cancers.

References

Safety Operating Guide

Proper Disposal of GO-203 TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like GO-203 TFA is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a potent MUC1-C oncoprotein inhibitor. Adherence to these procedures is paramount for minimizing environmental impact and ensuring a safe working environment.

This compound is a synthetic peptide salt, comprising the active peptide component, GO-203, and Trifluoroacetic acid (TFA) as a counter-ion. Both components require careful handling and disposal as hazardous waste. The peptide's potential biological activity and the corrosive nature of TFA necessitate specific disposal protocols.

Chemical and Safety Data Overview

PropertyData
Chemical Name GO-203 Trifluoroacetate
CAS Number 1222186-26-6
Molecular Formula C₈₉H₁₇₁F₃N₅₂O₂₁S₂
Molecular Weight 2426.77 g/mol
Appearance Solid
Purity Typically >98%
Primary Hazards Corrosive (due to TFA), Potential biological activity (due to peptide)

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be handled in accordance with institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound or solutions containing it be disposed of down the drain or in regular solid waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container for hazardous chemical waste.

    • For spills of solid material, carefully sweep to avoid creating dust and place it into the designated chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other incompatible waste streams, such as bases, strong oxidizing agents, or reducing agents.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "GO-203 Trifluoroacetate," and any known hazard symbols (e.g., corrosive).

  • Store sealed waste containers in a designated, secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department.

4. Arranging for Disposal:

  • Contact your institution's EHS department or chemical safety officer to schedule a pickup for the hazardous waste.

  • Provide them with accurate information regarding the contents of the waste container.

Experimental Protocols: Spill Cleanup

Minor Spills (<500 mg or <50 mL):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated. If possible, work within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.

Major Spills (>500 mg or >50 mL) or Spills with Personnel Exposure:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's emergency number.

  • Personnel Decontamination: If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.

GO-203 and the MUC1-C Signaling Pathway

GO-203 is an inhibitor of the MUC1-C oncoprotein, which is overexpressed in various cancers and plays a crucial role in tumor progression. The following diagram illustrates the simplified signaling pathway of MUC1-C and the point of intervention for GO-203.

MUC1_Signaling_Pathway Simplified MUC1-C Signaling Pathway and GO-203 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1 Precursor MUC1_N MUC1-N MUC1->MUC1_N Autocleavage MUC1_C MUC1-C MUC1->MUC1_C Autocleavage Dimerization MUC1-C Homodimerization MUC1_C->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Transcription Gene Transcription Dimerization->Transcription Nuclear Translocation Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Transcription->Proliferation GO203 GO-203 GO203->Dimerization Inhibits

Caption: GO-203 inhibits MUC1-C homodimerization, blocking downstream oncogenic signaling.

This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's provided documentation. By adhering to these procedures, you contribute to a safer research environment and ensure regulatory compliance.

Essential Personal Protective Equipment (PPE) for Handling GO-203 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide to Safe Handling, Operation, and Disposal

Researchers, scientists, and drug development professionals handling GO-203 TFA must adhere to stringent safety protocols to mitigate risks associated with this potent MUC1-C oncoprotein inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this lyophilized peptide. The primary hazards stem from the trifluoroacetic acid (TFA) salt and the potential for inhalation of the powdered form.

I. Recommended Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.[1][2][3] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended for low volumes)[4][5]Prevents skin contact with the peptide and TFA salt, which can cause irritation and burns.[2]
Eye Protection Safety goggles with side-shieldsProtects eyes from airborne particles of the lyophilized powder and potential splashes of solutions.[2]
Body Protection Lab coatProvides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the lyophilized powder, especially outside of a chemical fume hood, to prevent inhalation.[2][6]

II. Engineering Controls and Work Practices

To further minimize exposure, all work with this compound should be conducted in a designated area with appropriate engineering controls.

Control MeasureSpecificationRationale
Ventilation Work in a properly functioning chemical fume hoodMinimizes the inhalation of the lyophilized powder and any potential vapors from solvents.[4][5]
Safety Equipment Easily accessible eye wash station and safety showerFor immediate use in case of accidental exposure.
Handling Practices Allow the vial to reach room temperature in a desiccator before opening. Weigh out the powder quickly and reseal the container tightly.[6]Lyophilized peptides are often hygroscopic; this prevents condensation and maintains peptide integrity.[6]

III. Step-by-Step Handling and Disposal Plan

A clear, step-by-step plan for handling and disposal is critical for operational safety and regulatory compliance.

A. Operational Plan: From Receipt to Reconstitution
  • Receiving and Storage: Upon receipt, store the lyophilized this compound at < -20°C for long-term storage.[1] For short-term storage (up to a few weeks), it can be kept at 4°C.[3]

  • Preparation for Use: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[6]

  • Weighing: Conduct all weighing of the lyophilized powder within a chemical fume hood.[4][5] Use appropriate PPE as outlined in Table 1.

  • Reconstitution: Dissolve this compound in a suitable solvent as recommended by the supplier. MedChemExpress provides solubility information on their product page.[7] Once in solution, store at -80°C for up to six months or -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles.[7]

B. Disposal Plan

All waste materials, including empty vials, contaminated gloves, and other disposable items, should be considered chemical waste.

  • Solid Waste: Place all contaminated solid waste in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

IV. Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

V. Visual Guide to PPE Selection

The following workflow diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_0 Handling this compound start Start: Prepare to handle this compound task_check Is the this compound in lyophilized (powder) form? start->task_check fume_hood_check Are you working inside a chemical fume hood? task_check->fume_hood_check Yes ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat task_check->ppe_solution No (in solution) ppe_powder Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - NIOSH-approved Respirator fume_hood_check->ppe_powder Yes ppe_powder_no_hood Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - NIOSH-approved Respirator (Strongly Recommended) fume_hood_check->ppe_powder_no_hood No end Proceed with experiment ppe_powder->end ppe_solution->end ppe_powder_no_hood->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.